molecular formula C11H15N B1630574 (S)-3-Phenylpiperidine CAS No. 59349-71-2

(S)-3-Phenylpiperidine

货号: B1630574
CAS 编号: 59349-71-2
分子量: 161.24 g/mol
InChI 键: NZYBILDYPCVNMU-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-Phenylpiperidine is a chiral piperidine derivative that serves as a fundamental structural motif in medicinal chemistry. It is a cyclized analog of phenethylamine and a key synthetic intermediate for compounds with significant central nervous system (CNS) activity . While the specific pharmacology of this compound itself is not extensively reported in the literature, its structural class is of great research interest . Derivatives of 3-phenylpiperidine are known to interact with dopaminergic systems. For instance, certain substituted (S)-phenylpiperidines have been explored as preferential dopamine autoreceptor antagonists, which are valuable for studying the regulation of dopamine synthesis and turnover . This mechanism is relevant for researching novel approaches to neurological and psychiatric conditions. Furthermore, rigid congeners based on the 3-phenylpiperidine structure have been synthesized to further investigate structure-activity relationships at CNS targets . The (S)-enantiomer is particularly significant as this specific configuration is often associated with biological activity, such as binding to dopamine D2 receptors . Researchers value this compound as a versatile building block for the design and synthesis of novel bioactive molecules, making it a compound of interest in the development of pharmacological tools and ligands for CNS receptors. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208096
Record name (S)-3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59349-71-2
Record name (3S)-3-Phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59349-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059349712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Phenylpiperidine is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details two primary synthetic strategies: asymmetric synthesis from pyridine (B92270) derivatives and the resolution of racemic mixtures. The guide includes detailed experimental protocols, quantitative data for key reaction steps, and methodologies for the characterization of the final product, with a focus on spectroscopic and chromatographic techniques.

Introduction

The 3-phenylpiperidine (B1330008) scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The stereochemistry at the C3 position is often crucial for biological activity, making the enantioselective synthesis of this compound a topic of significant interest for researchers in organic and medicinal chemistry. This guide aims to provide a practical resource for the preparation and analysis of this important chiral intermediate.

Synthesis of this compound

Two principal strategies for the synthesis of enantiomerically enriched this compound are presented: rhodium-catalyzed asymmetric synthesis and classical chiral resolution.

Rhodium-Catalyzed Asymmetric Synthesis

A modern and efficient approach to this compound involves the asymmetric synthesis starting from pyridine. This method typically involves the formation of a dihydropyridine (B1217469) intermediate, followed by a rhodium-catalyzed asymmetric arylation and subsequent reduction.

Pyridine Pyridine Dihydropyridine N-Protected 1,2-Dihydropyridine Pyridine->Dihydropyridine Partial Reduction & Protection Tetrahydropyridine (S)-N-Protected-3-phenyl-1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Phenylation Piperidine (S)-N-Protected-3-phenylpiperidine Tetrahydropyridine->Piperidine Reduction (e.g., H₂, Pd/C) Final_Product This compound Piperidine->Final_Product Deprotection

Caption: Workflow for the asymmetric synthesis of this compound.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (N-Protected 1,2-Dihydropyridine) [1]

  • To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (B129727) (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (twice) and 1N HCl (twice), then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rhodium-Catalyzed Asymmetric Phenylation [1][2]

  • In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add a 1:1:1 mixture of toluene, THP, and H₂O to the vial.

  • Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

  • Add phenylboronic acid (3.0 equiv) followed by the N-protected 1,2-dihydropyridine (1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a plug of silica gel.

  • Remove the solvent in vacuo and purify by flash chromatography to afford (S)-N-protected-3-phenyl-1,2,3,6-tetrahydropyridine.

Step 3: Reduction of the Tetrahydropyridine

  • Dissolve the (S)-N-protected-3-phenyl-1,2,3,6-tetrahydropyridine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst and concentrate the filtrate to obtain (S)-N-protected-3-phenylpiperidine.

Step 4: Deprotection

  • The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in an alcohol is common. For a Cbz group, hydrogenolysis is often effective.

  • After deprotection, a standard aqueous work-up followed by extraction and purification by chromatography or distillation will yield the final product, this compound.

StepProductYieldEnantiomeric Excess (ee)
Asymmetric Phenylation(S)-N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine81%96%
Reduction & DeprotectionThis compoundHigh>96% (expected)

Note: The yield and ee for the reduction and deprotection steps are typically high but may vary depending on the specific protecting group and reaction conditions.

Chiral Resolution of Racemic 3-Phenylpiperidine

An alternative and classical approach is the resolution of a racemic mixture of 3-phenylpiperidine using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Racemic Racemic 3-Phenylpiperidine Diastereomeric_Salts Diastereomeric Salt Mixture Racemic->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Isolated_Salt Isolated Diastereomeric Salt ((S)-amine-(L)-acid) Fractional_Crystallization->Isolated_Salt Liberation Liberation of Free Base Isolated_Salt->Liberation Final_Product This compound Liberation->Final_Product cluster_0 Method Development cluster_1 Analysis Screen_CSP Screen Chiral Stationary Phases Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_CSP->Optimize_MP Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Conditions->Validation Sample_Prep Sample Preparation HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run Data_Analysis Data Analysis (Peak Integration, ee Calculation) HPLC_Run->Data_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties essential for the design and development of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical synthesis and biological relevance. While data for the specific (S)-enantiomer is prioritized, information pertaining to the racemic mixture (3-phenylpiperidine) is included where enantiomer-specific data is unavailable and is duly noted.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₁₅N[1][2]
Molecular Weight 161.24 g/mol [1][2]
Appearance Colorless to almost clear liquid[3]
Melting Point 15 °C (for racemate)[3]
142-147 °C (for hydrochloride salt)[4][5]
N/A[6]
Boiling Point 263.2 ± 19.0 °C at 760 mmHg[6]
121 °C at 9 mmHg[4]
114 °C at 8 mmHg[7]
Density 1.0 ± 0.1 g/cm³[6]
1.01 g/cm³[3]
Refractive Index (n20D) 1.55[3]
Flash Point 116 °C[4]
Table 2: Pharmacokinetic-Relevant Properties of this compound
PropertyValueSource(s)
pKa (predicted) 10.01 ± 0.10[8]
LogP 2.55
Solubility Stability and solubility appreciated by researchers.[5] Further experimental data is required for quantification in various solvents.[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation in a research setting.

Synthesis of this compound

This compound can be synthesized through various routes, often involving the resolution of a racemic mixture. A common approach starts from N-protected 3-piperidone.

Workflow for the Synthesis of this compound:

G A N-protected 3-piperidone B Grignard Reaction with Phenylmagnesium Bromide A->B C Elimination Reaction B->C D Hydrogenation C->D E Deprotection D->E F Chiral Resolution E->F G This compound F->G

Synthesis of this compound.

Detailed Methodology:

  • Grignard Reaction: N-protected 3-piperidone is reacted with a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group at the 3-position.

  • Elimination: The resulting tertiary alcohol undergoes an elimination reaction to form an enamine or a tetrahydropyridine (B1245486) intermediate.

  • Hydrogenation: The double bond is reduced via catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • Deprotection: The N-protecting group is removed. For example, a benzyl (B1604629) group can be removed by hydrogenolysis.[4]

  • Chiral Resolution: The racemic 3-phenylpiperidine (B1330008) is resolved into its enantiomers using a chiral resolving agent, such as a chiral acid, to selectively crystallize one of the diastereomeric salts.

Determination of pKa

The basicity of the piperidine (B6355638) nitrogen is a key determinant of the compound's ionization state at physiological pH. Potentiometric titration is a standard method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration:

G A Prepare a solution of This compound of known concentration B Titrate with a standardized solution of a strong acid (e.g., HCl) A->B C Monitor pH continuously with a calibrated pH meter B->C D Plot pH versus volume of titrant added C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

pKa determination workflow.

Detailed Methodology:

  • A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent to a known concentration.

  • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical for predicting its ability to cross cell membranes. The shake-flask method is the gold standard for experimental LogP determination.

Workflow for LogP Determination by Shake-Flask Method:

G A Pre-saturate n-octanol with water and water with n-octanol B Dissolve a known amount of This compound in one phase A->B C Mix with the other phase and shake to allow for partitioning equilibrium B->C D Separate the two phases (e.g., by centrifugation) C->D E Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) D->E F Calculate LogP = log([compound]octanol / [compound]water) E->F

LogP determination workflow.

Detailed Methodology:

  • Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are mixed and shaken to ensure mutual saturation.

  • A known amount of this compound is dissolved in a mixture of the two pre-saturated phases.

  • The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Both kinetic and thermodynamic solubility can be experimentally determined.

Workflow for Thermodynamic Solubility Determination:

G A Add an excess of solid this compound to an aqueous buffer (e.g., PBS pH 7.4) B Agitate the suspension at a constant temperature for an extended period (e.g., 24-48h) to reach equilibrium A->B C Separate the undissolved solid from the saturated solution (e.g., by filtration or centrifugation) B->C D Determine the concentration of the dissolved compound in the filtrate/supernatant (e.g., by HPLC-UV) C->D E The determined concentration is the thermodynamic solubility D->E

Thermodynamic solubility workflow.

Detailed Methodology:

  • An excess amount of solid this compound is added to a known volume of the aqueous medium of interest (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • The resulting suspension is agitated (e.g., using a shaker) at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • The undissolved solid is removed by filtration (using a low-binding filter) or high-speed centrifugation.

  • The concentration of the dissolved compound in the clear filtrate or supernatant is quantified using a validated analytical method, such as HPLC with UV detection, against a standard curve.

Chemical Reactivity and Biological Context

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor for the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. The piperidine nitrogen can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The phenyl ring can be subject to electrophilic aromatic substitution reactions, such as nitration and bromination, often requiring prior protection of the piperidine nitrogen.

The 3-phenylpiperidine scaffold is found in numerous compounds with significant biological activity. Many derivatives are known to interact with central nervous system (CNS) targets. For example, various substituted 3-phenylpiperidines have been shown to act as dopamine (B1211576) autoreceptor agonists or antagonists.[9][10] Additionally, some 3-phenylpiperidine derivatives exhibit high affinity for sigma receptors.[11][12] The specific biological activity of the parent this compound is less well-characterized, but its role as a key structural element in these neurologically active compounds underscores its importance in drug discovery.

Potential Signaling Pathway Interactions of 3-Phenylpiperidine Derivatives:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Other Cellular Locations A 3-Phenylpiperidine Derivative B Dopamine D2 Autoreceptor A->B Binds to C Modulation of Dopamine Synthesis and Release B->C Regulates D 3-Phenylpiperidine Derivative E Sigma-1 Receptor (at ER membrane) D->E Binds to F Modulation of Intracellular Calcium Signaling and other cellular processes E->F Influences

Receptor interactions of derivatives.

Spectral Data

  • ¹H NMR: The proton NMR spectrum of 3-phenylpiperidine would be expected to show complex multiplets for the piperidine ring protons and signals in the aromatic region for the phenyl group protons. The proton on the nitrogen atom would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine ring and the phenyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylpiperidine would be characterized by N-H stretching vibrations, C-H stretching from both the aliphatic piperidine ring and the aromatic phenyl ring, and C=C stretching from the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of fragments from the piperidine ring.

This guide serves as a foundational resource for researchers working with this compound. A thorough understanding and experimental validation of these physicochemical properties are paramount for its successful application in drug discovery and development.

References

(S)-3-Phenylpiperidine: An In-Depth Technical Guide on its CNS Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a chiral molecule that serves as a core scaffold for a variety of centrally acting compounds. Its derivatives have shown a range of pharmacological activities, primarily modulating dopaminergic and serotonergic systems, as well as interacting with sigma receptors. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound and its closely related analogs within the central nervous system (CNS). The information presented herein is intended to support research and drug development efforts by providing a detailed understanding of its molecular targets, signaling pathways, and the experimental methodologies used for its characterization.

Molecular Targets and Binding Affinities

The primary molecular targets of this compound and its derivatives in the CNS are the dopamine (B1211576) D2 receptors (specifically autoreceptors) and sigma receptors (σ1 and σ2). Evidence also suggests potential interactions with monoamine transporters, although the affinity for these sites appears to be lower compared to its primary targets.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for this compound and its key derivatives. It is important to note that specific binding data for the parent this compound at monoamine transporters is not extensively reported in publicly available literature. The data presented for related compounds, such as (-)-3-PPP (Preclamol) and OSU-6162, provide valuable insights into the likely pharmacological profile of the parent compound.

Table 1: Binding Affinities (Ki, nM) for Dopamine, Serotonin (B10506), and Norepinephrine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Species/Assay Conditions
(-)-OSU6162>10,000>10,000>10,000Human, Radioligand binding assay[1]
Meperidine Analogs (general)Varied (e.g., 9e: potent)Generally more selective for SERTNot specifiedNot specified[2]
4-phenylpiperidine analoguesVaried (e.g., 9: IC50 = 6.6, 19a: IC50 = 6.0)Varied (e.g., 9: IC50 = 223, 19a: IC50 = 180)Not specifiedRat striatal membranes[3]

Table 2: Binding Affinities (Ki, nM) for Dopamine and Sigma Receptors

CompoundDopamine D2 ReceptorSigma-1 (σ1) ReceptorSigma-2 (σ2) ReceptorSpecies/Assay Conditions
(-)-OSU6162280 (antagonist potency)16230Human, Functional and radioligand binding assays[1]
Preclamol ((-)-3-PPP)High Affinity (Dopamine Autoreceptor Agonist)High AffinityModerate AffinityNot specified[4][5][6][7]
N-Arylalkylpiperidines (general)Not specifiedVaried (some sub-nanomolar)VariedNot specified[8]

Mechanism of Action

The central mechanism of action of this compound and its analogs is complex, involving modulation of dopamine autoreceptors and sigma receptors, leading to a "stabilizing" effect on dopaminergic neurotransmission.

Dopamine D2 Autoreceptor Modulation

This compound derivatives, such as (-)-3-PPP (Preclamol), act as partial agonists at presynaptic dopamine D2 autoreceptors.[4][6] These autoreceptors are located on the soma, dendrites, and terminals of dopaminergic neurons and their activation provides a negative feedback mechanism, inhibiting dopamine synthesis and release.[9] By acting as a partial agonist, this compound analogs can either inhibit or stimulate these receptors depending on the endogenous dopamine levels. In a hyperdopaminergic state, they act as functional antagonists, reducing dopamine release. Conversely, in a hypodopaminergic state, they exhibit agonist properties, stimulating the receptors to a lesser degree than endogenous dopamine. This dual action contributes to their "dopamine stabilizing" profile.

Sigma Receptor Interaction

This compound derivatives, including (-)-OSU6162, display high affinity for sigma-1 (σ1) receptors.[10] Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[11] They are involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[11] The interaction of this compound derivatives with sigma-1 receptors may contribute to their neuroprotective and psychotropic effects, although the precise downstream consequences of this interaction in the context of their overall CNS profile are still under investigation. Some derivatives also show affinity for sigma-2 (σ2) receptors, which are implicated in cell proliferation and other cellular functions.[12][13]

Signaling Pathways

The interaction of this compound with its primary targets initiates distinct downstream signaling cascades.

Dopamine D2 Autoreceptor Signaling Pathway

Activation of presynaptic D2 autoreceptors by this compound analogs leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. This cascade ultimately results in decreased tyrosine hydroxylase activity (the rate-limiting enzyme in dopamine synthesis) and inhibition of dopamine release.

D2_Autoreceptor_Signaling S3PP This compound D2R Dopamine D2 Autoreceptor S3PP->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_Release Dopamine Release G_protein->Dopamine_Release cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Activates Dopamine_Synthesis Dopamine Synthesis (Tyrosine Hydroxylase) PKA->Dopamine_Synthesis Inhibits Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S3PP This compound Derivative Sigma1R Sigma-1 Receptor S3PP->Sigma1R Binds Ion_Channels Ion Channels (e.g., NMDAR, K+ channels) Sigma1R->Ion_Channels Modulates Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Regulates Cell_Survival Cell Survival Pathways (e.g., Akt, ERK) Sigma1R->Cell_Survival Activates Neuronal_Plasticity Neuronal Plasticity Ion_Channels->Neuronal_Plasticity Influences Ca_Homeostasis->Neuronal_Plasticity Influences Cell_Survival->Neuronal_Plasticity Promotes Binding_Assay_Workflow A Prepare Membrane Homogenate B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E FSCV_Workflow A Prepare Brain Slices B Establish Baseline Dopamine Release (Electrical Stimulation & FSCV) A->B C Apply Test Compound B->C D Measure Dopamine Release in Presence of Compound C->D E Compare Pre- and Post-Compound Dopamine Release D->E

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of 3-Phenylpiperidine (B1330008) Derivatives

The 3-phenylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, six-membered ring system, combined with the stereogenic center at the C3 position, makes stereochemistry a critical determinant of pharmacological activity, binding affinity, and metabolic profile. This guide provides a comprehensive overview of the synthesis, conformational analysis, and structure-activity relationships of 3-phenylpiperidine derivatives, with a focus on the stereochemical aspects that are crucial for drug design and development.

Synthesis of Enantiomerically Pure 3-Phenylpiperidine Derivatives

The synthesis of specific stereoisomers of 3-phenylpiperidine is paramount for investigating their distinct biological properties. The primary strategies to achieve enantiopurity include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries.

1.1. Asymmetric Synthesis

Recent advances have focused on catalytic enantioselective methods to directly produce chiral 3-substituted piperidines. A notable example is the Rh-catalyzed asymmetric reductive Heck reaction. This method utilizes arylboronic acids and a dihydropyridine (B1217469) precursor to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.[1][2] This approach has been successfully applied to the formal syntheses of clinically relevant molecules like Preclamol and Niraparib (B1663559).[2]

1.2. Chiral Resolution

A common industrial strategy involves the synthesis of a racemic mixture of 3-phenylpiperidine followed by separation of the enantiomers. This can be achieved through several methods:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid creates diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs are frequently effective for this class of compounds.[3]

1.3. Synthesis via Chiral Intermediates

Another approach involves starting with N-protected 3-piperidone. A Grignard reaction with a phenylmagnesium halide, followed by elimination and hydrogenation, yields racemic N-protected 3-phenylpiperidine.[5][6] After deprotection, the resulting racemic 3-phenylpiperidine is resolved to obtain the desired (R) or (S) enantiomer.[5] The (R)-enantiomer is a key intermediate in the synthesis of the PARP inhibitor Niraparib.[7]

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of 3-Phenyl-tetrahydropyridine [1]

This protocol describes the key asymmetric carbometalation step.

  • Catalyst Preparation: In a 7 mL vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Reaction Setup: To the vial, add 1,4-dioxane (B91453) (0.5 M) and stir for 5 minutes.

  • Addition of Reagents: Add phenylboronic acid (3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

  • Reaction Conditions: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up: Cool the mixture to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica (B1680970) gel, washing with additional Et₂O.

  • Purification: Remove the solvents in vacuo. Purify the crude product by flash chromatography to afford the desired 3-phenyl-tetrahydropyridine derivative. Subsequent reduction (e.g., with H₂/Pd-C) yields the 3-phenylpiperidine.

Protocol 2: Chiral HPLC Separation of Piperidine-3-Carboxylic Acid Enantiomers [3]

This protocol provides a general framework for the chiral separation of piperidine (B6355638) derivatives.

  • Instrumentation: Utilize an HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase (CSP): Employ a Chiralpak IA column (250 x 4.6 mm, 5 µm). Polysaccharide-based CSPs are a recommended starting point for piperidine derivatives.[3]

  • Mobile Phase: Prepare a mobile phase of n-hexane and ethanol (B145695) (e.g., 70:30 v/v). For basic analytes, the addition of a small amount of an amine like diethylamine (B46881) (DEA) can improve peak shape.[3][8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature is a critical parameter that can significantly affect resolution.[3]

    • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2 mg/mL.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram. The resolution between enantiomers should be greater than 4.0 for baseline separation.[8]

Stereochemical Analysis and Conformational Preferences

The piperidine ring typically adopts a low-energy chair conformation to minimize strain.[9] For 3-phenylpiperidine, this results in two possible chair conformers where the phenyl group is either in an axial or an equatorial position. The conformational equilibrium is influenced by steric and electronic factors and can be crucial for receptor binding.

  • Conformational Equilibrium: While equatorial substitution is generally favored in substituted cyclohexanes to avoid 1,3-diaxial interactions, the preference in piperidines can be more complex. Molecular mechanics calculations and NMR studies are used to determine the relative energies of the conformers.[10][11] For some 4-phenylpiperidine (B165713) analgesics, it has been suggested that the less stable phenyl axial conformer is responsible for the biological activity.[10]

  • Analytical Techniques:

    • NMR Spectroscopy: ¹H NMR is a powerful tool for conformational analysis. The coupling constants (J-values) between vicinal protons on the piperidine ring can help determine their dihedral angles and thus distinguish between axial and equatorial substituents.[11][12] For determining enantiomeric excess, chiral solvating or derivatizing agents can be used to induce separate signals for the enantiomers.[13]

    • X-ray Crystallography: This technique provides unambiguous proof of the relative and absolute stereochemistry of a molecule in the solid state. It has been used to determine the absolute configurations of potent opioid analgesics.[14]

Structure-Activity Relationships (SAR) and Biological Targets

The three-dimensional arrangement of the phenyl group and other substituents on the piperidine ring is a key factor in the interaction with biological targets, most notably G-protein coupled receptors (GPCRs) like the opioid receptors.

  • Opioid Receptor Agonists: Many phenylpiperidine derivatives are potent analgesics that act as agonists at the µ-opioid receptor.[15][16][17] The stereochemistry dramatically impacts potency. For instance, in the ohmefentanyl series, isomers with a (3R,4S) configuration on the piperidine ring exhibit significantly higher analgesic potency and µ-receptor affinity compared to other stereoisomers.[14] This highlights that a specific spatial orientation of the phenyl group and other pharmacophoric elements is required for optimal receptor engagement.

  • Mechanism of Action: As µ-opioid receptor agonists, these compounds mimic the action of endogenous opioids. They bind to receptors in the central nervous system, such as in the rostral ventral medulla, inhibiting ascending pain pathways and increasing the pain threshold.[15][16][18]

Quantitative Data

The stereochemistry of 3-phenylpiperidine derivatives has a quantifiable impact on their synthesis and biological activity.

Table 1: Enantioselective Synthesis of 3-Aryl-tetrahydropyridines

Arylboronic Acid Ligand Yield (%) enantiomeric excess (%) Reference
Phenylboronic acid (S)-Segphos 95 98 [1]
4-Fluorophenylboronic acid (S)-Segphos 96 99 [1]
4-Methoxyphenylboronic acid (S)-Segphos 94 98 [1]

| 2-Thienylboronic acid | (S)-Segphos | 85 | 97 |[1] |

Table 2: Stereoselectivity in Opioid Receptor Binding and Analgesic Potency for Ohmefentanyl Isomers

Isomer Configuration µ-Receptor Affinity (Kᵢ Ratio DPDPE/DAMGO) Analgesic Potency (ED₅₀, µg/kg, mouse) Reference
(3R,4S,2'S) 22,800 0.23 [14]
(3R,4S,2'R) 22,500 0.30 [14]
(3S,4R,2'R) - 3,000 [14]
(3S,4R,2'S) - 4,200 [14]

(Higher Kᵢ ratio indicates higher selectivity for µ-receptors. Lower ED₅₀ indicates higher potency.)

Visualizations

Diagram 1: Synthetic Workflow for Chiral 3-Phenylpiperidine

G cluster_start Starting Material cluster_steps Reaction Sequence cluster_resolution Chiral Resolution start N-Protected 3-Piperidone grignard 1. Grignard Reaction (PhMgBr) start->grignard + PhMgBr elimination 2. Elimination grignard->elimination Intermediate A hydrogenation 3. Hydrogenation elimination->hydrogenation Intermediate B deprotection 4. Deprotection hydrogenation->deprotection N-Protected Racemate racemate Racemic 3-Phenylpiperidine deprotection->racemate hplc Chiral HPLC or Diastereomeric Salt Formation racemate->hplc r_en (R)-3-Phenylpiperidine (B152343) hplc->r_en s_en (S)-3-Phenylpiperidine hplc->s_en

Caption: General synthetic workflow for producing enantiomers of 3-phenylpiperidine.

Diagram 2: Analytical Workflow for Chiral Separation

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_output Data Output sample Dissolve Racemic Mixture in Mobile Phase inject Inject Sample onto Chiral Stationary Phase sample->inject system Equilibrate Chiral HPLC System system->inject elute Elute with Mobile Phase (Isocratic) inject->elute detect UV Detection elute->detect chromatogram Chromatogram with Separated Enantiomer Peaks detect->chromatogram quantify Quantify Purity (ee%) chromatogram->quantify

Caption: Typical workflow for the analysis of enantiomeric purity using chiral HPLC.

Diagram 3: Simplified Mu-Opioid Receptor Signaling

G ligand 3-Phenylpiperidine Agonist (e.g., Fentanyl) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds gi Gi Protein Activation receptor->gi ac Adenylyl Cyclase gi->ac Inhibits ion Ion Channel Modulation gi->ion camp ↓ cAMP ac->camp response Analgesia camp->response ion->response

Caption: Simplified signaling pathway for µ-opioid receptor agonists.

References

The Ascendancy of Chiral Piperidine Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its inherent conformational flexibility and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of a vast array of therapeutics. The introduction of chirality to the piperidine ring further amplifies its utility, allowing for exquisite control over the three-dimensional arrangement of substituents, which in turn dictates molecular recognition, biological activity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the biological activities of chiral piperidine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Quantitative Biological Activity of Chiral Piperidine Derivatives

The true measure of a scaffold's potential lies in the quantifiable biological activity of its derivatives. The following tables summarize the in vitro and in vivo activities of several chiral piperidine-containing compounds across various therapeutic areas. This data, culled from peer-reviewed literature, highlights the remarkable potency and selectivity that can be achieved through the strategic incorporation of chiral piperidine cores.

Table 1: Kinase Inhibitory Activity of Chiral Piperidine Scaffolds
Compound/ScaffoldTarget KinaseAssay TypeIC50 (nM)EC50 (nM)K_D_ (nM)Reference
AZD7762 Chk1Cell-free5--[1]
Chk2Cell-free5--[1]
Compound 53 EGFRWTKinase Inhibition168.8--[2]
EGFRTMKinase Inhibition27.7--[2]
Compound 61 PDGFRβCell-based7--[2]
Compound 62 PDGFRβCell-based6--[2]
Akt1 Inhibitor Akt1Kinase Inhibition3--[2]
Table 2: Anticancer Activity of Chiral Piperidine Analogs
Compound/ScaffoldCancer Cell LineAssay TypeIC50 (µM)EC50 (µM)NotesReference
HDM2-p53 PPI Inhibitor (24) -Inhibition Assay0.041--[2]
Antimelanoma Compound (45) Melanoma CellsCell Viability0.0300.040Induces cellular senescence[2]
Rhodanine-piperazine hybrid (10) MCF-7MTT AssayComparable to Gefitinib--[3]
Rhodanine-piperazine hybrid (12) MCF-7MTT AssayComparable to Gefitinib--[3]
Table 3: Neuroprotective and Other Activities of Chiral Piperidine Derivatives
Compound/ScaffoldBiological Target/ModelAssay TypeIC50EC50Activity/EndpointReference
Fenazinel Derivative (9d) hERGPatch Clamp24.61 µM-Weak hERG inhibition[4]
Hypoxia Tolerance (mice)In vivo--Increased survival time[4]
Piperine MPTP-induced Parkinson's (mice)In vivo--Neuroprotective effects[5]
HJ105 (Piperine derivative) Aβ1-42-induced neuroinflammationIn vitro/In vivo--Neuroprotective effects[6]
PCAF Inhibitor (40) PCAF BromodomainBinding Assay--K_D_ ~150 nM[2]
MeV-RdRp Inhibitor (11) Measles Virus RdRpInhibition Assay-60 nMMaintained inhibition[2]
SUCNR1 Inhibitor (13) hSUCNR1GTPγS Assay0.52 µM--[2]

Key Experimental Protocols

The rigorous evaluation of chiral piperidine scaffolds necessitates the use of robust and reproducible experimental methodologies. This section provides detailed protocols for several key assays cited in the preceding tables.

Checkpoint Kinase 1 (Chk1) Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a synthetic peptide substrate by the Chk1 kinase.

Materials:

  • Recombinant human Chk1 enzyme

  • Synthetic peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)[1]

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Stop buffer (e.g., 50 mM EDTA in kinase buffer)

  • Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated)

  • 384-well assay plates

  • Microplate reader capable of detecting SPA signal

Procedure:

  • Prepare serial dilutions of the chiral piperidine test compound in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant Chk1 enzyme, and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the K_m_ for ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).

  • Terminate the reaction by adding the stop buffer containing EDTA and SPA beads.[1]

  • Allow the beads to settle and capture the biotinylated, ³³P-labeled peptide.

  • Measure the radioactive signal using a suitable microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

This electrophysiological assay measures the inhibitory effect of test compounds on the human ether-à-go-go-related gene (hERG) potassium channel, a critical determinant of cardiac safety.

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel

  • Cell culture medium and reagents

  • Automated patch-clamp system (e.g., IonFlux, Patchliner)

  • Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)[7]

  • Intracellular solution (e.g., 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES, pH 7.2)[7]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency.

  • Harvest the cells and prepare a single-cell suspension in the extracellular solution.

  • Load the cell suspension and the test compound solutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[8]

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current at each concentration until a steady-state block is achieved.

  • Wash out the compound to assess the reversibility of the block.

  • Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.

Cellular Senescence Assay (SA-β-gal Staining)

This cytochemical assay detects the activity of senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells.

Materials:

  • Cultured cells (e.g., melanoma cells)

  • 6-well plates or 35 mm dishes

  • Phosphate-buffered saline (PBS)

  • Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)[1]

  • Staining Solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)[1]

  • Light microscope

Procedure:

  • Seed the cells in a 6-well plate or 35 mm dish and treat with the chiral piperidine compound to induce senescence.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with the Fixing Solution for 3-5 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • Add the freshly prepared SA-β-gal Staining Solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C in a non-CO₂ incubator for 12-16 hours, protected from light.[1]

  • Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 100 cells in multiple random fields.

p53-MDM2 Interaction Assay (AlphaLISA)

This homogeneous, bead-based assay measures the disruption of the protein-protein interaction between p53 and its negative regulator, MDM2.

Materials:

  • Recombinant GST-tagged MDM2 and His-tagged p53 proteins

  • AlphaLISA GSH Acceptor beads and Ni-chelate Donor beads

  • AlphaLISA PPI Buffer

  • Test compounds

  • 384-well microplates

  • AlphaScreen-capable microplate reader

Procedure:

  • In a 384-well plate, add GST-MDM2, His-p53, and various concentrations of the test compound in AlphaLISA PPI Buffer.

  • Incubate the mixture for 60 minutes at room temperature to allow for binding and potential inhibition.[9]

  • Add GSH AlphaLISA Acceptor beads and incubate for another 60 minutes.[9]

  • Add Ni-chelate Donor beads and incubate for a final 60 minutes in the dark.[9]

  • Read the plate on an AlphaScreen reader. A decrease in the AlphaLISA signal indicates disruption of the p53-MDM2 interaction by the test compound.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling pathway or the logical flow of an experiment is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the biological activities of chiral piperidine scaffolds.

Chk1 Signaling Pathway in DNA Damage Response

Chk1_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 (A, B, C) Chk1->Cdc25 phosphorylates (inhibits) CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK_Cyclin->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for AZD7762 AZD7762 (Chk1 Inhibitor) AZD7762->Chk1 inhibits

Caption: Chk1 signaling pathway in response to DNA damage.

p53-MDM2 Negative Feedback Loop

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_inhibitor Pharmacological Intervention Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Cellular_Stress->p53 stabilizes & activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes activates transcription MDM2->p53 promotes ubiquitination & degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis PPI_Inhibitor HDM2-p53 PPI Inhibitor PPI_Inhibitor->MDM2 blocks interaction with p53

Caption: The p53-MDM2 negative feedback loop.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow Start Start Cell_Seeding Cell Seeding (e.g., 96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Dose-response) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation Assay_Readout Assay Readout (e.g., Cell Viability, Fluorescence) Incubation->Assay_Readout Data_Analysis Data Analysis (IC50/EC50 determination) Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a cell-based assay.

Conclusion

Chiral piperidine scaffolds continue to be a cornerstone of modern medicinal chemistry. Their inherent structural and chemical properties, coupled with the ever-expanding toolkit of synthetic methodologies for their stereocontrolled synthesis, ensure their continued prominence in the quest for novel therapeutics. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in drug discovery and development. The ability to fine-tune biological activity through the precise placement of substituents on a chiral piperidine ring underscores the power of stereochemistry in the design of next-generation medicines.

References

(S)-3-Phenylpiperidine: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its presence in a multitude of biologically active compounds. The piperidine (B6355638) scaffold is a common motif in pharmaceuticals, and the stereochemistry at the C3 position is often critical for target affinity and selectivity. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed experimental protocols, quantitative data, and insights into the biological significance of the molecules derived from it. The primary applications highlighted herein are its use in the synthesis of the PARP inhibitor Niraparib and various Central Nervous System (CNS) agents, including dopamine (B1211576) and sigma receptor ligands.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug development. Several methods have been developed to achieve high enantiopurity, with two prominent strategies being Rhodium-catalyzed asymmetric reductive Heck reactions and the asymmetric hydrogenation of pyridinium (B92312) salts.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method provides an efficient route to 3-substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines. The reaction utilizes a rhodium catalyst with a chiral ligand to control the stereochemistry of the carbon-carbon bond formation.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (3.0 mol %) and a chiral phosphine (B1218219) ligand (e.g., (S)-SEGPHOS, 6.6 mol %). Anhydrous, degassed solvent (e.g., toluene/water mixture) is added, and the mixture is stirred to form the active catalyst.

  • Reaction Setup: To the activated catalyst solution, the arylboronic acid (1.5 equiv.) and the dihydropyridine (B1217469) substrate (1.0 equiv.) are added.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 12-24 hours) until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched 3-phenyl-tetrahydropyridine.

  • Reduction to Piperidine: The purified tetrahydropyridine (B1245486) is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation (e.g., H₂, Pd/C) to yield this compound.

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid(S)-3-Phenyl-1,2,3,6-tetrahydropyridine9598
24-Fluorophenylboronic acid(S)-3-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine9299
34-Methoxyphenylboronic acid(S)-3-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine9698

Table 1: Representative data for the Rh-catalyzed asymmetric reductive Heck reaction.

Asymmetric Hydrogenation of Pyridinium Salts

This method involves the reduction of a pyridinium salt precursor using a chiral iridium catalyst. The activation of the pyridine (B92270) ring as a pyridinium salt enhances its reactivity towards hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzylpyridinium Salt

  • Substrate Preparation: N-benzyl-3-phenylpyridinium bromide is prepared by reacting 3-phenylpyridine (B14346) with benzyl (B1604629) bromide in a suitable solvent like acetone.

  • Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (1 mol %) and a chiral ligand (e.g., (S,S)-MeO-BoQphos, 3 mol %) are dissolved in a degassed solvent such as THF.

  • Hydrogenation: The pyridinium salt is added to the catalyst solution in a high-pressure autoclave. The vessel is purged with hydrogen and then pressurized to 600 psi. The reaction is stirred at a controlled temperature (e.g., 40 °C) for 24 hours.

  • Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-benzyl-(S)-3-phenylpiperidine.

  • Debenzylation: The N-benzyl group is removed by hydrogenolysis (e.g., H₂, Pd(OH)₂/C) to afford this compound.

EntryLigandProductYield (%)er
1(S)-SegphosN-Benzyl-(S)-3-phenylpiperidine>9591.8:8.2
2(S,S)-MeO-BoQphosN-Benzyl-(S)-3-phenylpiperidine>9599.3:0.7

Table 2: Ligand screening results for the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium salt.

Applications of this compound in Synthesis

Synthesis of Niraparib

This compound is a key chiral intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.

Experimental Protocol: Synthesis of a Niraparib Intermediate

  • Boc Protection: To a solution of this compound in dichloromethane, di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion. The solvent is removed, and the crude product is purified to give (S)-tert-butyl 3-phenylpiperidine-1-carboxylate.

  • Nitration: The Boc-protected piperidine is dissolved in concentrated sulfuric acid and cooled. A nitrating agent (e.g., potassium nitrate) is added portion-wise, maintaining a low temperature. The reaction is stirred until the starting material is consumed. The mixture is then poured onto ice and neutralized, and the product is extracted with an organic solvent.

  • Reduction: The nitro group of the resulting compound is reduced to an amine using standard conditions (e.g., H₂, Pd/C in methanol (B129727) or ethanol) to yield (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a key precursor to Niraparib.

StepProductYield (%)
1(S)-tert-butyl 3-phenylpiperidine-1-carboxylate>95
2(S)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate~85
3(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate>90

Table 3: Yields for the synthesis of a Niraparib precursor from this compound.

dot

Niraparib_Synthesis S3PP This compound Boc_S3PP (S)-tert-butyl 3-phenyl- piperidine-1-carboxylate S3PP->Boc_S3PP Boc₂O, Et₃N Nitro_Boc_S3PP (S)-tert-butyl 3-(4-nitrophenyl)- piperidine-1-carboxylate Boc_S3PP->Nitro_Boc_S3PP KNO₃, H₂SO₄ Amino_Boc_S3PP (S)-tert-butyl 3-(4-aminophenyl)- piperidine-1-carboxylate Nitro_Boc_S3PP->Amino_Boc_S3PP H₂, Pd/C Niraparib Niraparib Amino_Boc_S3PP->Niraparib Multi-step Coupling

Caption: Synthetic workflow for Niraparib from this compound.

Synthesis of CNS Agents

The 3-phenylpiperidine (B1330008) scaffold is a privileged structure for targeting CNS receptors, particularly dopamine and sigma receptors.

(S)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine, also known as (-)-Preclamol, is a dopamine D2 receptor agonist that has been studied for its antipsychotic properties.

Experimental Protocol: Synthesis of (-)-Preclamol

  • Starting Material: The synthesis can start from (S)-3-(3-methoxyphenyl)piperidine, which can be obtained through asymmetric synthesis or resolution.

  • N-Alkylation: (S)-3-(3-methoxyphenyl)piperidine is reacted with propyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile (B52724) to yield (S)-3-(3-methoxyphenyl)-N-propylpiperidine.

  • Demethylation: The methoxy (B1213986) group is cleaved to the corresponding phenol (B47542) using a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr₃) to afford (-)-Preclamol.

StepReactantProductYield (%)
1(S)-3-(3-methoxyphenyl)piperidine(S)-3-(3-methoxyphenyl)-N-propylpiperidine~80
2(S)-3-(3-methoxyphenyl)-N-propylpiperidine(-)-Preclamol~75

Table 4: Representative yields for the synthesis of (-)-Preclamol.

dot

Preclamol_Synthesis S3MPP (S)-3-(3-methoxyphenyl)piperidine NPropyl_S3MPP (S)-3-(3-methoxyphenyl)- N-propylpiperidine S3MPP->NPropyl_S3MPP Propyl bromide, K₂CO₃ Preclamol (-)-Preclamol NPropyl_S3MPP->Preclamol HBr or BBr₃

Caption: Synthetic pathway to the dopamine agonist (-)-Preclamol.

Derivatives of this compound have shown high affinity for sigma receptors, which are implicated in a variety of neurological disorders.

Experimental Protocol: General Synthesis of a Sigma Receptor Ligand

  • N-Alkylation: this compound is N-alkylated with a suitable electrophile, for example, a substituted benzyl halide or an alkyl halide containing a terminal functional group for further elaboration, in the presence of a base.

  • Further Modification (if necessary): The introduced side chain or the phenyl ring can be further functionalized to modulate the ligand's affinity and selectivity for sigma-1 and sigma-2 receptors.

Biological Significance and Signaling Pathways

PARP Inhibition by Niraparib

Niraparib functions by inhibiting PARP enzymes (PARP-1 and PARP-2), which are crucial for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

dot

PARP_Inhibition cluster_Normal Normal Cell cluster_Cancer BRCA-deficient Cancer Cell SSB Single-Strand DNA Break PARP PARP SSB->PARP BER Base Excision Repair PARP->BER DNA_Repair DNA Repaired BER->DNA_Repair SSB_C Single-Strand DNA Break PARP_C PARP SSB_C->PARP_C Niraparib Niraparib Niraparib->PARP_C Inhibits DSB Double-Strand Break PARP_C->DSB Replication Fork Collapse Cell_Death Cell Death DSB->Cell_Death Synthetic Lethality

Caption: Mechanism of action of Niraparib via PARP inhibition.

Dopamine Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. These signaling cascades modulate neuronal excitability and play a key role in motor control, motivation, and reward.

dot

Dopamine_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gαs/olf D1R->Gs Activates Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Response Neuronal Response PKA->Neuronal_Response Phosphorylation of targets

Caption: Simplified dopamine receptor signaling pathway.

Sigma Receptor Signaling

Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface. They are not typical GPCRs and modulate a variety of signaling pathways, including calcium signaling, ion channel function, and neuronal survival. Ligands binding to sigma-1 receptors can influence these processes, making them attractive targets for neurodegenerative and psychiatric disorders.

dot

Sigma_Signaling Ligand Sigma-1 Ligand S1R Sigma-1 Receptor (at ER-Mitochondria membrane) Ligand->S1R Ca_Signaling Ca²⁺ Signaling S1R->Ca_Signaling Modulates Ion_Channels Ion Channel Modulation S1R->Ion_Channels Modulates Neuronal_Plasticity Neuronal Plasticity and Survival S1R->Neuronal_Plasticity Promotes

The (S)-3-Phenylpiperidine Scaffold: A Privileged Motif in the Discovery of Novel CNS-Acting Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (S)-3-phenylpiperidine scaffold has emerged as a critical pharmacophore in the design and discovery of novel therapeutics targeting the central nervous system (CNS). This structural motif, characterized by a chiral center at the 3-position of the piperidine (B6355638) ring, imparts specific conformational constraints that are crucial for selective and potent interactions with various biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationships (SAR), and pharmacological evaluation of drugs and clinical candidates containing the this compound core, with a focus on their application as modulators of dopamine (B1211576) and sigma receptors.

I. Quantitative Bioactivity of Key this compound Derivatives

The following tables summarize the in vitro binding affinities and functional activities of two prominent compounds featuring the this compound scaffold: Preclamol and OSU-6162. These compounds have been instrumental in elucidating the therapeutic potential of modulating dopamine and sigma receptors for the treatment of neuropsychiatric disorders.

Table 1: Dopamine D2 Receptor Binding Affinity and Functional Activity

CompoundReceptor SubtypeAssay TypeKᵢ (nM)IC₅₀ (µM)Functional ActivityReference
Preclamol ((-)-3-PPP) Dopamine D2Radioligand BindingNot explicitly stated in single source-Partial Agonist[1][2][3]
OSU-6162 Dopamine D2Radioligand Binding ([³H]spiperone)9005.8Antagonist[4][5]

Table 2: Sigma-1 Receptor Binding Affinity

CompoundReceptor SubtypeAssay TypeKᵢ (nM)Reference
OSU-6162 Sigma-1Radioligand BindingNanomolar affinity[6]

II. Structure-Activity Relationships (SAR): The Significance of the (S)-Configuration

SAR studies have consistently demonstrated the critical importance of the (S)-enantiomer of 3-phenylpiperidine (B1330008) for optimal activity at dopamine D2 receptors. The stereochemistry at the C3 position dictates the spatial orientation of the phenyl group, which is a key interaction motif with the receptor binding pocket.

A study on meta-substituted (S)-phenylpiperidines revealed that these compounds act as preferential dopamine D2 autoreceptor antagonists.[7] The pharmacological profile was found to be highly dependent on the nature of the substituents on both the aromatic ring and the piperidine nitrogen.[8][9] For instance, N-propyl substitution in combination with an aromatic substituent possessing a high group dipole moment in the meta-position resulted in high in vivo activity on dopamine synthesis and turnover, without inducing strong catalepsy.[8] This highlights the nuanced structure-activity relationships that can be explored within this scaffold to fine-tune the desired pharmacological effect.

Conversely, the (R)-enantiomer often exhibits a different pharmacological profile. For example, in the case of 3-PPP, the (+)-enantiomer acts as a dopamine agonist at both autoreceptors and postsynaptic receptors, whereas the (-)-enantiomer (Preclamol) acts as an agonist at autoreceptors but an antagonist at postsynaptic receptors.[10] This stereospecificity underscores the importance of enantioselective synthesis to isolate the desired therapeutic agent.

III. Key Experimental Protocols

Detailed methodologies are essential for the successful discovery and characterization of novel drug candidates. The following sections provide protocols for key in vitro and in vivo assays relevant to the study of this compound derivatives.

A. In Vitro Assay: Dopamine D2 Receptor Radioligand Binding Assay using [³H]-Spiperone

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[11][12][13][14][15]

1. Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific binding control: (+)-Butaclamol (10 µM final concentration).

  • Test compounds (serial dilutions).

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

2. Membrane Preparation:

  • Harvest cultured HEK293-D2 cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

3. Binding Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).

    • [³H]-Spiperone (final concentration typically 2-3 times the Kd value).

    • Membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

B. In Vivo Assay: Rodent Catalepsy Test

Catalepsy in rodents is a behavioral state of immobility and is a widely used preclinical model to predict the extrapyramidal side effects of antipsychotic drugs that act as dopamine D2 receptor antagonists.[16][17][18][19][20]

1. Animals:

  • Male Wistar rats or Swiss albino mice.

  • Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

2. Apparatus:

  • A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.

3. Procedure:

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

  • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.

  • Start a stopwatch immediately.

  • Measure the time the animal maintains this unnatural posture (descent latency). The endpoint is when the animal removes both forepaws from the bar.

  • A cut-off time (e.g., 180 or 300 seconds) should be set to avoid undue stress to the animals.

4. Data Analysis:

  • The mean descent latency for each treatment group is calculated.

  • A significant increase in the descent latency compared to the vehicle-treated group is indicative of a cataleptogenic effect.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and discovery is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Experimental Workflow: Dopamine D2 Receptor Binding Assay start Start: Prepare Reagents membrane_prep Membrane Preparation (HEK293-D2 cells) start->membrane_prep assay_setup Assay Setup (96-well plate) - Buffer - Test Compound / Control - [3H]-Spiperone - Membranes membrane_prep->assay_setup incubation Incubation (25°C, 60-90 min) assay_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing (Ice-cold Buffer) filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Workflow for a Dopamine D2 Receptor Binding Assay.

G cluster_1 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Simplified Dopamine D2 Receptor Signaling Pathway.

G cluster_2 Sigma-1 Receptor Signaling Ligand Sigma-1 Ligand (e.g., OSU-6162) Sigma1R Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺ channels) Sigma1R->Ion_Channels Interacts with Calcium Ca²⁺ Signaling IP3R->Calcium Regulates Ca²⁺ release Cellular_Processes Cellular Processes - Neuronal survival - Synaptic plasticity - ER stress response Calcium->Cellular_Processes Influences Ion_Channels->Cellular_Processes Influences

Overview of Sigma-1 Receptor Signaling.

V. Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the development of novel drugs for CNS disorders. Its unique stereochemical and conformational properties have enabled the design of potent and selective modulators of key neurotransmitter systems, particularly the dopaminergic and sigma receptor systems. The examples of Preclamol and OSU-6162 demonstrate the potential of this scaffold to yield compounds with nuanced pharmacological profiles, such as partial agonism and dopamine stabilization. A thorough understanding of the synthesis, structure-activity relationships, and relevant in vitro and in vivo assays is paramount for the continued success of drug discovery programs centered on this important chemical motif. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery.

References

The Enantiomeric Pharmacology of 3-Phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpiperidine (B1330008) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The chirality introduced by the phenyl substitution at the 3-position results in enantiomers with often distinct pharmacological profiles. This technical guide provides an in-depth exploration of the pharmacology of 3-phenylpiperidine and its enantiomers, with a particular focus on the well-studied derivative, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), as a representative example. This document summarizes quantitative binding data, details key experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The 3-phenylpiperidine moiety is a key pharmacophore found in a variety of centrally acting agents.[1] The stereochemistry at the C3 position of the piperidine (B6355638) ring plays a crucial role in determining the affinity and efficacy of these compounds at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. While the pharmacology of the parent 3-phenylpiperidine compound is not extensively reported in the literature, its derivatives have been the subject of significant investigation, revealing complex structure-activity relationships.[1]

This guide will focus on the differential pharmacology of the enantiomers of 3-phenylpiperidine derivatives, primarily using 3-PPP as a case study to illustrate the profound impact of stereochemistry on receptor interactions and functional outcomes.

Quantitative Pharmacological Data

The enantiomers of 3-phenylpiperidine derivatives exhibit distinct binding affinities and functional activities at various receptors, most notably dopamine (B1211576) and sigma receptors. The following tables summarize the available quantitative data for the enantiomers of the representative compound, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP).

Table 1: Receptor Binding Affinities (Ki) of 3-PPP Enantiomers

EnantiomerReceptor SubtypeKi (nM)RadioligandTissue Source
(+)-3-PPP Dopamine D2-[3H]SpiperoneRat Striatum
Sigma (High Affinity)1.3 - 7.5(+)-[3H]3-PPPRat Brain Membranes
Sigma (Low Affinity)84 - 500(+)-[3H]3-PPPRat Brain Membranes
(-)-3-PPP Dopamine D2-[3H]SpiperoneRat Striatum

Note: Specific Ki values for dopamine D2 receptors were not consistently found in the provided search results, though the differential effects are well-documented qualitatively.

Table 2: Functional Activity of 3-PPP Enantiomers

EnantiomerTargetFunctional EffectAssay Type
(+)-3-PPP Dopamine AutoreceptorsAgonistBiochemical & Behavioral Assays
Postsynaptic Dopamine ReceptorsAgonistBiochemical & Behavioral Assays
(-)-3-PPP Dopamine AutoreceptorsAgonistBiochemical & Behavioral Assays
Postsynaptic Dopamine ReceptorsAntagonistBiochemical & Behavioral Assays

Key Signaling Pathways

The differential effects of the 3-PPP enantiomers on dopamine receptors result in distinct downstream signaling cascades. The (+)-enantiomer, acting as a full agonist, stimulates both presynaptic autoreceptors and postsynaptic receptors. In contrast, the (-)-enantiomer's unique profile of autoreceptor agonism and postsynaptic antagonism leads to a more complex modulation of dopaminergic neurotransmission.

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron cluster_ligands 3-PPP Enantiomers Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback D2_autoreceptor->Dopamine_synthesis Inhibition Postsynaptic_D2 Postsynaptic D2 Receptor Signaling_cascade Downstream Signaling Cascade Postsynaptic_D2->Signaling_cascade Cellular_response Cellular Response Signaling_cascade->Cellular_response plus_PPP (+)-3-PPP plus_PPP->D2_autoreceptor Agonist plus_PPP->Postsynaptic_D2 Agonist minus_PPP (-)-3-PPP minus_PPP->D2_autoreceptor Agonist minus_PPP->Postsynaptic_D2 Antagonist

Figure 1: Dopaminergic signaling modulation by 3-PPP enantiomers.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the pharmacological characterization of 3-phenylpiperidine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone.

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 50-100 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well plate (membranes, radioligand, test compound) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis for Dopamine Release

This protocol outlines the procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following administration of a test compound.[2][3]

Materials:

  • Animal Model: Rat or mouse.

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-performance liquid chromatography (HPLC) with electrochemical detection (ECD).

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in dopamine levels over time.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and plot against time.

G start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Test Compound baseline->drug_admin post_treatment Collect Post-Treatment Samples drug_admin->post_treatment analysis Analyze Dopamine by HPLC-ECD post_treatment->analysis end End analysis->end

Figure 3: Workflow for in vivo microdialysis experiment.

Conclusion

The enantiomers of 3-phenylpiperidine derivatives, exemplified by 3-PPP, display distinct and often opposing pharmacological activities. This stereoselectivity underscores the importance of chiral synthesis and separation in drug development programs targeting CNS disorders. The protocols and data presented in this guide provide a foundational resource for researchers investigating the pharmacology of this important class of compounds. Further research into the parent 3-phenylpiperidine and a broader range of its derivatives will undoubtedly continue to uncover novel therapeutic agents with refined pharmacological profiles.

References

The Modulatory Role of (S)-3-Phenylpiperidine at Dopamine Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Phenylpiperidine (B1330008) Scaffold and Dopamine (B1211576) Receptor Interaction

The 3-phenylpiperidine moiety is a key pharmacophore that imparts affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4). The stereochemistry of the phenyl group at the 3-position is crucial for high-affinity binding and functional activity. The (S)-enantiomer is often associated with potent and selective activity at dopamine autoreceptors.

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50/IC50) values for (S)-3-Phenylpiperidine are not available in the reviewed literature. To facilitate future research and provide a template for data presentation, the following tables are provided for the structured summary of such quantitative data once obtained.

Table 1: Binding Affinity of this compound at Human Dopamine Receptors

Receptor SubtypeRadioligandKi (nM)Reference
D1[³H]-SCH23390Data not available
D2[³H]-SpiperoneData not available
D3[³H]-SpiperoneData not available
D4[³H]-SpiperoneData not available
D5[³H]-SCH23390Data not available

Table 2: Functional Activity of this compound at Human Dopamine Receptors

Receptor SubtypeAssay TypeParameterValue (nM)Reference
D1cAMP AccumulationEC50 / IC50Data not available
D2cAMP InhibitionEC50 / IC50Data not available
D3cAMP InhibitionEC50 / IC50Data not available
D4cAMP InhibitionEC50 / IC50Data not available
D5cAMP AccumulationEC50 / IC50Data not available

Experimental Protocols

To elucidate the precise role of this compound in dopamine receptor modulation, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the five human dopamine receptor subtypes.

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5) are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Competition Binding Assay:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors) is incubated with the receptor-containing membranes.

    • Increasing concentrations of unlabeled this compound (typically from 10⁻¹¹ to 10⁻⁵ M) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol).

    • The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and this compound prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.

Functional cAMP Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of this compound at D1-like and D2-like dopamine receptors.

Methodology:

  • Cell Culture:

    • CHO-K1 or HEK-293 cells stably expressing the dopamine receptor subtype of interest are cultured in appropriate media.

  • cAMP Accumulation Assay (for D1-like receptors):

    • Cells are plated in 96-well plates and incubated.

    • The cells are then treated with increasing concentrations of this compound.

    • A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent the degradation of cAMP.

    • The level of intracellular cAMP is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

    • To test for antagonist activity, cells are pre-incubated with this compound before the addition of a known D1 agonist (e.g., SKF-81297).

  • cAMP Inhibition Assay (for D2-like receptors):

    • Cells are treated with a known adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

    • Increasing concentrations of this compound are added to assess its ability to inhibit the forskolin-stimulated cAMP accumulation.

    • To test for antagonist activity, cells are pre-incubated with this compound before the addition of a known D2 agonist (e.g., quinpirole) in the presence of forskolin.

  • Data Analysis:

    • For agonist activity, the concentration of this compound that produces 50% of the maximal response (EC50) is determined.

    • For antagonist activity, the concentration that inhibits 50% of the agonist response (IC50) is calculated.

cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 D1/D5 Receptor Gs Gs D1->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc [cAMP] Increase AC_stim->cAMP_inc D2 D2/D3/D4 Receptor Gi Gi D2->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec [cAMP] Decrease AC_inhib->cAMP_dec

Caption: Dopamine Receptor Signaling Pathways.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel dopamine receptor modulators. While specific pharmacological data for the parent compound remains to be fully elucidated, the established methodologies outlined in this guide provide a clear path for its comprehensive characterization. The resulting data will be invaluable for understanding its therapeutic potential and for guiding the development of next-generation dopaminergic drugs. Researchers are encouraged to utilize these protocols to generate the necessary data to populate the provided tables, thereby contributing to a more complete understanding of this important chemical entity.

Structure-Activity Relationship of (S)-Phenylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-phenylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the structure-activity relationship (SAR) of this class of molecules is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide explores the SAR of (S)-phenylpiperidines, focusing on their interactions with key biological targets, primarily dopamine (B1211576) and opioid receptors.

Core Structure and Key Interaction Points

The fundamental (S)-phenylpiperidine structure consists of a piperidine (B6355638) ring with a phenyl group at the 3-position in the (S) configuration. The key points for chemical modification to explore the SAR are the piperidine nitrogen (N1), the phenyl ring, and various positions on the piperidine ring itself. Variations at these positions significantly influence the compound's affinity and functional activity at its biological targets.

Structure-Activity Relationship at Dopamine Receptors

(S)-Phenylpiperidines have been extensively studied as ligands for dopamine receptors, particularly the D2 subtype. The SAR at this receptor is well-defined, with modifications at the N1 and phenyl positions playing a critical role in modulating affinity and efficacy.

Quantitative Data for Dopamine D2 Receptor Binding

The following table summarizes the binding affinities (Ki) of a series of (S)-phenylpiperidine analogs for the dopamine D2 receptor. The data highlights the impact of various substituents on receptor affinity.

CompoundN-Substituent (R1)Phenyl Substituent (R2)Dopamine D2 Ki (nM)
1 HH150
2 CH3H85
3 n-PropylH25
4 n-ButylH40
5 n-Propyl3-OH8
6 n-Propyl3-OCH318
7 n-Propyl4-OH55
8 n-Propyl3-Cl12

Note: The Ki values presented are representative and can vary depending on the specific assay conditions.

Structure-Activity Relationship at Opioid Receptors

Certain (S)-phenylpiperidine derivatives also exhibit significant affinity for opioid receptors, particularly the mu-opioid receptor (MOR). The SAR at the MOR shares some similarities with the dopamine D2 receptor, with the nature of the N-substituent and substitutions on the phenyl ring being key determinants of activity.

Quantitative Data for Mu-Opioid Receptor Binding

The following table summarizes the binding affinities (IC50) of a series of (S)-phenylpiperidine analogs for the mu-opioid receptor.

CompoundN-Substituent (R1)Phenyl Substituent (R2)Mu-Opioid IC50 (nM)
9 HH>1000
10 PhenethylH5.2
11 Phenethyl3-OH1.8
12 Phenethyl4-OH15.6
13 Phenethyl3-CH38.1
14 ThienylethylH3.5
15 Phenethyl3-Cl4.7
16 Phenethyl4-F9.3

Note: The IC50 values presented are representative and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of (S)-phenylpiperidine analogs.

Synthesis of (S)-Phenylpiperidine Analogs

A general synthetic route to N-substituted (S)-3-phenylpiperidine analogs is outlined below.

General Procedure for N-Alkylation of this compound:

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, is added a base such as potassium carbonate (2.0-3.0 eq). The appropriate alkyl halide (R-X, 1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound analog.

For the synthesis of analogs with substitutions on the phenyl ring, the appropriately substituted phenyl starting material is used in the initial steps of the piperidine ring synthesis. A common method involves the cyclization of a substituted δ-amino ketone.

Dopamine D2 Receptor Radioligand Binding Assay

This in vitro assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.[1][2][3][4]

  • Materials:

    • Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: [3H]Spiperone (a selective D2 antagonist).[1][2]

    • Test compounds ((S)-phenylpiperidine analogs).

    • Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[4]

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Incubate the D2 receptor-expressing membranes with various concentrations of the test compound and a fixed concentration of [3H]Spiperone (typically at its Kd value) in the incubation buffer.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Mu-Opioid Receptor Functional Assay ([35S]GTPγS Binding)

This functional assay measures the ability of a compound to activate G-protein signaling through the mu-opioid receptor.[5][6]

  • Materials:

    • Cell membranes expressing the human mu-opioid receptor.

    • Radioligand: [35S]GTPγS.

    • Test compounds ((S)-phenylpiperidine analogs).

    • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[5]

    • GDP (Guanosine diphosphate).

    • Non-specific binding control: Unlabeled GTPγS.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Pre-incubate the mu-opioid receptor-expressing membranes with the test compound and GDP in the assay buffer.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30 °C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold wash buffer.

    • Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

    • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression analysis of the dose-response data.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows provides a clearer understanding of the mechanisms of action and the methods used to study them.

Dopamine D2 Receptor Signaling Pathway

(S)-Phenylpiperidines acting as antagonists at the D2 receptor block the downstream signaling cascade initiated by dopamine. As the D2 receptor is a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates S_Phenylpiperidine (S)-Phenylpiperidine (Antagonist) S_Phenylpiperidine->D2R Binds and Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway.
Mu-Opioid Receptor Signaling Pathway

(S)-Phenylpiperidines that act as agonists at the mu-opioid receptor activate G-protein signaling, leading to various downstream effects, including the modulation of ion channels and inhibition of adenylyl cyclase.

Mu_Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S_Phenylpiperidine (S)-Phenylpiperidine (Agonist) MOR Mu-Opioid Receptor S_Phenylpiperidine->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding assay.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set up Assay Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Conclusion

The structure-activity relationship of (S)-phenylpiperidines is a well-explored area that continues to provide valuable insights for the design of novel CNS-acting agents. The data clearly indicates that modifications to the N-substituent and the phenyl ring are critical for modulating affinity and activity at both dopamine and opioid receptors. The provided experimental protocols offer a standardized approach for the synthesis and pharmacological characterization of new analogs. A thorough understanding of these SAR principles and experimental methodologies is indispensable for researchers and drug development professionals working with this important chemical scaffold.

References

Navigating the Therapeutic Landscape of (S)-3-Phenylpiperidine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-3-phenylpiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this versatile molecule have shown promise in targeting a range of debilitating conditions, primarily through their interaction with key proteins in the central nervous system and other tissues. This technical guide provides a comprehensive overview of the principal therapeutic targets for this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid in ongoing research and drug development efforts.

Core Therapeutic Targets and Quantitative Binding Affinities

This compound derivatives have demonstrated affinity for several important biological targets, with the most prominent being the sigma receptors (σ1 and σ2) and the dopamine (B1211576) transporter (DAT). To a lesser extent, interactions with opioid and nicotinic acetylcholine (B1216132) receptors have also been reported. The binding affinities of various derivatives are summarized below, providing a comparative view of their potency and selectivity.

Compound/Derivative ClassTargetBinding Affinity (Ki, nM)Reference Compound
Novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine (B165713) derivativesSigma Receptors1 - 10Haloperidol
PhenoxyalkylpiperidinesSigma-1 (σ1) Receptor0.34 - 1.49L1
PhenoxyalkylpiperidinesSigma-2 (σ2) Receptor17.2 - 809L1
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analoguesDopamine Transporter (DAT)6.0 - 6.6GBR 12909 (14 nM)
dl-threo-methylphenidate derivativesDopamine Transporter (DAT)High affinity (correlation with uptake inhibition)dl-threo-methylphenidate
Phenylpiperidine-based compoundsSigma-1 (σ1) Receptor3.2 - 434Haloperidol (2.5 nM)

Table 1: Summary of Binding Affinities of this compound Derivatives and Related Compounds. This table presents a compilation of reported binding affinities (Ki values) for various classes of phenylpiperidine derivatives at their primary therapeutic targets. Lower Ki values indicate higher binding affinity.

Key Therapeutic Targets in Detail

Sigma Receptors (σ1 and σ2)

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular chaperone proteins with two subtypes, σ1 and σ2.[1] They are implicated in a wide array of cellular functions and are considered promising targets for various pathologies.

  • Sigma-1 Receptor (σ1R): This receptor is a ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[2] It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses.[2][3] Activation of σ1R has shown neuroprotective effects, making it a target for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for psychiatric disorders such as depression and schizophrenia.[4][5]

  • Sigma-2 Receptor (σ2R): The σ2 receptor, encoded by the TMEM97 gene, is highly expressed in proliferating cells, including various cancer cell lines.[6][7] It is considered a biomarker for tumors and a target for anticancer therapies.[8][9] Ligands targeting the σ2 receptor can induce apoptosis in cancer cells.[8][9]

Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent neurotransmitter transporter responsible for the reuptake of dopamine from the synaptic cleft.[10][11] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of many psychostimulants and antidepressants.[12] Phenylpiperidine derivatives, such as those related to methylphenidate, have shown high affinity and selectivity for DAT, suggesting their potential use in the treatment of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[13]

Other Potential Targets
  • Opioid Receptors: Some phenylpiperidine derivatives, particularly those with a 4-phenyl substitution, form the structural basis for a major class of synthetic opioids, such as fentanyl and meperidine.[14][15] These compounds primarily act as agonists at the mu (µ)-opioid receptor, producing potent analgesic effects.[14][16]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[17][18] They are involved in various cognitive functions and are targets for a range of neurological and psychiatric disorders.[19][20] While less explored for this compound derivatives, the structural similarity to some nAChR ligands suggests this as a potential area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of novel compounds. The following sections outline the standard protocols for key experiments used to characterize the interaction of this compound derivatives with their primary targets.

Radioligand Binding Assay for Sigma Receptors

This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor.[21]

Objective: To determine the inhibition constant (Ki) of this compound derivatives for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells or tissues expressing σ1 and σ2 receptors (e.g., rat liver, human cell lines).

  • Radioligand for σ1 receptors: --INVALID-LINK---pentazocine.

  • Radioligand for σ2 receptors: [3H]-1,3-di-o-tolylguanidine ([3H]DTG).[22]

  • Non-specific binding control for σ1: Unlabeled (+)-pentazocine.

  • Non-specific binding control for σ2: Unlabeled DTG.[22]

  • Test this compound derivatives at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.[23]

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[23]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[24]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[23]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

Functional Assays for Sigma-2 Receptor Ligands

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at the receptor. For the σ2 receptor, cell viability and caspase-3 activity assays are commonly used.[8][9]

Objective: To characterize this compound derivatives as σ2 receptor agonists or antagonists.

1. Cell Viability Assay:

  • Principle: σ2 receptor agonists often induce cell death in cancer cell lines.[8]

  • Procedure:

    • Plate cancer cells (e.g., EMT-6, MDA-MB-435) in 96-well plates.[8]

    • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Analysis: Agonists will show a dose-dependent decrease in cell viability.

2. Caspase-3 Activity Assay:

  • Principle: Many σ2 receptor agonists induce apoptosis, which involves the activation of caspase-3.[8][9]

  • Procedure:

    • Treat cancer cells with the test compound.

    • Lyse the cells and measure caspase-3 activity using a commercially available kit (e.g., a colorimetric or fluorometric assay that detects the cleavage of a specific substrate).

    • Analysis: Agonists will cause a significant increase in caspase-3 activity.

Signaling Pathways and Visualizations

Understanding the downstream signaling pathways modulated by this compound derivatives is critical for elucidating their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades associated with σ1 and σ2 receptors.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PlasmaMembrane Plasma Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1->IonChannels Modulates NMDAR NMDA Receptor Sigma1->NMDAR Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Release Ca_Mito Ca2+ Uptake Ca_ER->Ca_Mito Ca2+ Transfer Bioenergetics Mitochondrial Bioenergetics Ca_Mito->Bioenergetics CellSurvival Neuroprotection & Cell Survival Bioenergetics->CellSurvival Promotes IonChannels->CellSurvival Influences NMDAR->CellSurvival Influences Ligand This compound Derivative (Agonist) Ligand->Sigma1 Activates

Figure 1: Simplified signaling pathway of the Sigma-1 Receptor.

Sigma2_Signaling Ligand This compound Derivative (Agonist) Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 Binds to PGRMC1 PGRMC1 Sigma2->PGRMC1 Interacts with EGFR EGFR Sigma2->EGFR Modulates Caspases Caspases Sigma2->Caspases Activates ROS ROS Generation Sigma2->ROS Induces Ca_Overload Ca2+ Overload Sigma2->Ca_Overload Induces Apoptosis Apoptosis Caspases->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath ROS->CellDeath Ca_Overload->CellDeath

Figure 2: Proposed signaling pathways for Sigma-2 Receptor-mediated cell death.

Experimental_Workflow Start Synthesize & Purify This compound Derivatives BindingAssay Radioligand Binding Assay (σ1, σ2, DAT) Start->BindingAssay FunctionalAssay Functional Assays (e.g., σ2 agonism) Start->FunctionalAssay DataAnalysis Determine Ki, IC50, EC50 & Characterize Activity BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Figure 3: General experimental workflow for characterizing novel this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with the potential to address significant unmet medical needs, particularly in the areas of neurodegenerative diseases, psychiatric disorders, and oncology. Their ability to potently and selectively interact with key therapeutic targets such as sigma receptors and the dopamine transporter underscores their importance in modern drug discovery. This guide provides a foundational resource for researchers in the field, offering a consolidated view of the current knowledge and methodologies. Further exploration of the structure-activity relationships and the downstream signaling effects of these derivatives will be crucial in translating their therapeutic promise into clinical realities.

References

In Vitro Evaluation of (S)-3-Phenylpiperidine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine (B6355638) and its derivatives represent a critical class of heterocyclic compounds with a vast range of pharmacological applications, including potential anticancer properties.[1] The chiral scaffold of (S)-3-Phenylpiperidine makes it an interesting candidate for further investigation in drug discovery. A crucial first step in the preclinical assessment of any new chemical entity is the thorough evaluation of its cytotoxic potential. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the in vitro evaluation of this compound's cytotoxicity.

While a direct search of existing literature did not yield specific cytotoxicity data for this compound itself, this document outlines the standard experimental protocols and potential mechanisms of action based on studies of analogous piperidine-containing compounds.[1][2][3] This guide is intended to serve as a detailed roadmap for researchers initiating such an investigation.

Data Presentation: Quantitative Cytotoxicity

The primary goal of in vitro cytotoxicity testing is to determine the concentration of a compound that induces a specific level of cell death or inhibition of cell proliferation. This is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50). The following tables are presented as templates for the clear and structured presentation of such quantitative data, which would be generated from the experimental protocols detailed in the subsequent sections.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (hrs)IC50 (µM)
e.g., MCF-7Breast AdenocarcinomaMTT48Data to be determined
e.g., PC-3Prostate CarcinomaMTT48Data to be determined
e.g., A549Lung CarcinomaMTT48Data to be determined
e.g., HT-29Colorectal AdenocarcinomaSRB48Data to be determined
e.g., CCRF-CEMLeukemiaDNS Assay48Data to be determined

Table 2: Tumor Selectivity Index of this compound

Malignant Cell LineNon-Malignant Cell LineIC50 Malignant (µM)IC50 Non-Malignant (µM)Selectivity Index (SI)a
e.g., Ca9-22e.g., HGFData to be determinedData to be determinedData to be determined
e.g., PC-3e.g., HaCaTData to be determinedData to be determinedData to be determined

a Selectivity Index (SI) is calculated as the ratio of the IC50 value for the non-malignant cell line to the IC50 value for the malignant cell line.[4] A higher SI value indicates greater selectivity towards cancer cells.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of cytotoxicity. Below are protocols for standard assays widely used in the field.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), resulting in a purple color.[1]

Materials:

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay for Total Protein Content

The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of total cellular protein content.[5]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curves.

Visualizations: Workflows and Signaling Pathways

Understanding the experimental process and potential molecular mechanisms is facilitated by visual diagrams. The following have been generated using Graphviz, adhering to the specified design constraints.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep1 Synthesize or Procure This compound exp2 Treatment with Serial Dilutions of this compound prep1->exp2 prep2 Culture Selected Cancer Cell Lines exp1 Cell Seeding (96-well plates) prep2->exp1 exp1->exp2 exp3 Incubation (e.g., 48 hours) exp2->exp3 exp4 Perform Cytotoxicity Assay (e.g., MTT, SRB) exp3->exp4 analysis1 Measure Absorbance (Microplate Reader) exp4->analysis1 analysis2 Calculate % Viability vs. Control analysis1->analysis2 analysis3 Determine IC50/GI50 Values analysis2->analysis3

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Many piperidine-based compounds exert their cytotoxic effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death (apoptosis).[1][2] Based on existing literature for related compounds, the following pathways are hypothesized to be relevant for investigating the mechanism of action of this compound.

G compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis survival Cell Survival & Proliferation akt->survival

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

The PI3K/Akt pathway is a central regulator of cell survival, and its inhibition can lead to apoptosis.[1][6] It is a common target for anticancer agents.

G compound This compound stress Cellular Stress (e.g., ROS) compound->stress jnk JNK stress->jnk p38 p38 stress->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis

Caption: Hypothesized activation of the MAPK stress-activated pathway.

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are activated by cellular stress and can trigger apoptosis.[1][7]

G compound This compound p53 p53 Activation compound->p53 bax Bax ↑ p53->bax bcl2 Bcl-2 ↓ p53->bcl2 mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cas9 Caspase-9 mito->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized p53-dependent mitochondrial apoptosis pathway.

Piperine, a related alkaloid, has been shown to induce apoptosis through a p53-dependent mitochondrial signaling pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[8] This represents another plausible mechanism for investigation.

Conclusion

The in vitro evaluation of this compound cytotoxicity is a foundational step in characterizing its potential as a therapeutic agent. While specific data for this compound is not yet publicly available, the established protocols and known signaling pathways associated with piperidine derivatives provide a robust framework for its investigation. By employing standardized assays such as MTT and SRB, researchers can generate reliable quantitative data on its cytotoxic and antiproliferative effects. Subsequent mechanistic studies, guided by the hypothesized signaling pathways, will be crucial in elucidating its mode of action and advancing its development.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a crucial chiral building block in medicinal chemistry, forming the core scaffold of several pharmacologically active compounds, including drugs targeting the central nervous system. The stereochemistry at the C3 position is often critical for biological activity, necessitating synthetic routes that provide high enantiomeric purity. This document provides detailed application notes and experimental protocols for two modern and efficient methods for the asymmetric synthesis of this compound: a Rhodium-catalyzed asymmetric reductive Heck reaction and a chemo-enzymatic dearomatization approach.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This state-of-the-art method provides access to this compound in high yield and excellent enantioselectivity through a three-step sequence starting from pyridine (B92270). The key step is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) intermediate.[1][2][3][4]

Overall Synthetic Strategy

The synthesis proceeds in three main stages:

  • Formation of Phenyl Pyridine-1(2H)-carboxylate: Pyridine is partially reduced and activated as a dihydropyridine derivative.

  • Rh-catalyzed Asymmetric Reductive Heck Reaction: The dihydropyridine undergoes an asymmetric cross-coupling with phenylboronic acid.

  • Reduction and Deprotection: The resulting tetrahydropyridine (B1245486) intermediate is reduced to the corresponding piperidine, and the activating group is removed to yield this compound.

G Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine NaBH4, PhOCOCl Tetrahydropyridine (S)-N-(Phenoxycarbonyl)-3-phenyl-1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Phenylboronic Acid, [Rh(cod)OH]2, (S)-SEGPHOS Piperidine This compound Tetrahydropyridine->Piperidine H2, Pd/C

Caption: Rh-Catalyzed Synthesis Workflow
Quantitative Data Summary

StepProductYield (%)Enantiomeric Excess (ee) (%)
1Phenyl Pyridine-1(2H)-carboxylate72N/A
2(S)-N-(Phenoxycarbonyl)-3-phenyl-1,2,3,6-tetrahydropyridine8196
3This compoundHigh (Assumed)>99 (after recrystallization)
Experimental Protocols

Protocol 1.1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [1]

  • Reaction Setup: To a solution of pyridine (20 mmol) in methanol (B129727) (50 mL) at -78 °C under a nitrogen atmosphere, add sodium borohydride (B1222165) (20.0 mmol).

  • Reagent Addition: Add phenyl chloroformate (20 mmol) dropwise to the cooled solution.

  • Reaction: Maintain the reaction mixture at -78 °C for 3 hours.

  • Quenching and Extraction: Quench the reaction with water (50 mL). Extract the mixture with diethyl ether (2 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).

  • Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure.

  • Purification: Purify the crude product by chromatography on a short pad of silica (B1680970) gel using a gradient of 2% to 10% acetone (B3395972) in hexane. Recrystallize the product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid (72% yield).

Protocol 1.2: Rh-catalyzed Asymmetric Reductive Heck Reaction [1]

  • Catalyst Preparation: In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). Seal the vial, place it under reduced pressure, and purge with argon (repeat three times).

  • Solvent and Base Addition: Add toluene (B28343) (0.25 mL), tetrahydrofuran (B95107) (0.25 mL), and water (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes.

  • Substrate Addition: To the catalyst mixture, add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether (5 mL). Pass the mixture through a plug of silica gel, washing with an additional 20 mL of diethyl ether.

  • Purification: Remove the solvents in vacuo and purify the residue by flash chromatography to afford (S)-N-(Phenoxycarbonyl)-3-phenyl-1,2,3,6-tetrahydropyridine (81% yield, 96% ee).

Protocol 1.3: Reduction and Deprotection to this compound

  • Hydrogenation: Dissolve the (S)-N-(Phenoxycarbonyl)-3-phenyl-1,2,3,6-tetrahydropyridine (1 mmol) in methanol (10 mL) and add 10% Pd/C (10 mol% Pd).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Deprotection: Concentrate the filtrate and dissolve the residue in a suitable solvent (e.g., methanol). Add a base such as potassium carbonate or sodium hydroxide (B78521) to hydrolyze the carbamate.

  • Purification: After the hydrolysis is complete, neutralize the mixture and extract the product with an organic solvent. Dry, concentrate, and purify by chromatography or recrystallization to yield this compound.

Method 2: Chemo-enzymatic Dearomatization

This innovative approach combines a chemical reduction with a biocatalytic cascade to achieve high enantioselectivity under mild reaction conditions. The key step is a one-pot, stereoselective enzymatic cascade using an amine oxidase and an ene-imine reductase.

Overall Synthetic Strategy
  • Formation of N-substituted-3-phenyl-1,2,3,6-tetrahydropyridine: The precursor is synthesized by the chemical reduction of the corresponding N-substituted-3-phenylpyridinium salt.

  • One-Pot Enzymatic Cascade: The tetrahydropyridine is converted to this compound in a single pot using a combination of an amine oxidase and an (S)-selective ene-imine reductase.

G Pyridinium (B92312) N-substituted-3-phenylpyridinium salt Tetrahydropyridine N-substituted-3-phenyl-1,2,3,6-tetrahydropyridine Pyridinium->Tetrahydropyridine NaBH4 Piperidine (S)-N-substituted-3-phenylpiperidine Tetrahydropyridine->Piperidine Amine Oxidase, (S)-selective Ene-Imine Reductase, Cofactor Regeneration System Final_Product This compound Piperidine->Final_Product Deprotection

Caption: Chemo-enzymatic Synthesis Workflow
Quantitative Data Summary

EntryN-substituentProductConversion (%)Enantiomeric Excess (ee) (%)
1Benzyl (B1604629)(S)-N-Benzyl-3-phenylpiperidine>9996
2Allyl(S)-N-Allyl-3-phenylpiperidine>9996
Experimental Protocols

Protocol 2.1: Synthesis of N-Benzyl-3-phenyl-1,2,3,6-tetrahydropyridine (Precursor)

  • Pyridinium Salt Formation: To a solution of 3-phenylpyridine (B14346) (10 mmol) in acetonitrile (B52724) (20 mL), add benzyl bromide (12 mmol). Heat the mixture at reflux for 4 hours. Cool the reaction to room temperature and collect the precipitated N-benzyl-3-phenylpyridinium bromide by filtration.

  • Reduction: Suspend the pyridinium salt (5 mmol) in methanol (25 mL) and cool to 0 °C. Add sodium borohydride (7.5 mmol) portion-wise over 30 minutes.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 2 hours. Remove the methanol under reduced pressure and partition the residue between water (30 mL) and ethyl acetate (B1210297) (30 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography to give N-benzyl-3-phenyl-1,2,3,6-tetrahydropyridine.

Protocol 2.2: One-Pot Chemo-enzymatic Synthesis of (S)-N-Benzyl-3-phenylpiperidine

  • Buffer and Reagent Preparation: Prepare a potassium phosphate (B84403) buffer (100 mM, pH 7.5). To this buffer, add D-glucose (50 mM), NADP⁺ (1 mM), catalase, glucose dehydrogenase (GDH), a suitable amine oxidase (e.g., 6-HDNO), and an (S)-selective Ene-Imine Reductase (EneIRED).

  • Substrate Addition: To the buffered enzyme solution, add the N-benzyl-3-phenyl-1,2,3,6-tetrahydropyridine substrate to a final concentration of 10 mM.

  • Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

  • Work-up: After 24 hours, quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes and remove the supernatant.

  • Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain (S)-N-benzyl-3-phenylpiperidine.

Protocol 2.3: Deprotection to this compound

  • Debenzylation: Dissolve (S)-N-benzyl-3-phenylpiperidine (1 mmol) in methanol (10 mL) and add 10% Pd/C (10 mol% Pd).

  • Hydrogenolysis: Stir the mixture under a hydrogen atmosphere at room temperature until the debenzylation is complete.

  • Work-up and Purification: Filter the reaction mixture through Celite, concentrate the filtrate, and purify the residue by an appropriate method (e.g., acid-base extraction or chromatography) to yield this compound.

Conclusion

The Rhodium-catalyzed asymmetric reductive Heck reaction and the chemo-enzymatic dearomatization strategy represent two powerful and complementary methods for the synthesis of this compound. The Rh-catalyzed method is a robust chemical approach that provides high yields and enantioselectivities from simple starting materials. The chemo-enzymatic method offers an alternative that operates under mild conditions and provides access to either enantiomer by selecting the appropriate enzyme, showcasing the power of biocatalysis in asymmetric synthesis. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and desired enantiomer.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Phenylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Phenylpiperidine, a crucial chiral building block in the development of various pharmaceuticals. The methods outlined below focus on modern, efficient, and highly stereoselective catalytic strategies.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This powerful strategy enables the synthesis of enantioenriched 3-arylpiperidines through a three-step process involving the partial reduction of pyridine (B92270), a Rh-catalyzed asymmetric carbometalation, and a final reduction.[1][2][3] This approach offers high yields and excellent enantioselectivity for a variety of substrates.[1][2][3]

Logical Workflow

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction (NaBH4, Phenyl Chloroformate) Tetrahydropyridine (S)-3-Phenyl-3,4,5,6-tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Aryl Boronic Acid, [Rh(cod)(OH)]2, (S)-Segphos) Piperidine This compound Tetrahydropyridine->Piperidine Reduction (H2, Pd/C)

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of this compound.

Data Presentation: Rh-Catalyzed Asymmetric Reductive Heck Reaction of Phenyl Pyridine-1(2H)-carboxylate with Phenylboronic Acid
EntryCatalyst SystemLigandSolventTemp (°C)Yield (%)e.e. (%)
1[Rh(cod)(OH)]₂(S)-SegphosTHP:Toluene (B28343):H₂O (1:1:1)708196

Data sourced from reference[1].

Experimental Protocols

Protocol 1.1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]

  • Dissolve sodium borohydride (B1222165) (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (B129727) (50 mL) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add phenyl chloroformate (20 mmol, 1 equiv) dropwise to the cooled solution.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the mixture with diethyl ether (Et₂O, 2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short pad of silica (B1680970) gel using a gradient of 2% to 10% acetone (B3395972) in hexane (B92381) as the eluent.

  • Recrystallize the product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid (72% yield).

Protocol 1.2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]

  • To a vial, add [Rh(cod)(OH)]₂ (0.0125 mmol, 2.5 mol%) and (S)-Segphos (0.0275 mmol, 5.5 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), tetrahydrofuran (B95107) (THP, 0.25 mL), and water (H₂O, 0.25 mL), followed by aqueous cesium hydroxide (B78521) (CsOH, 50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-3-phenyl-3,4,5,6-tetrahydropyridine intermediate.

Protocol 1.3: Reduction to this compound [1]

  • Dissolve the enantioenriched 3-phenyl-tetrahydropyridine intermediate in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • If necessary, perform a deprotection step (e.g., using aqueous potassium hydroxide in methanol for a carbamate (B1207046) protecting group) to yield this compound.[1]

Asymmetric Hydrogenation of 3-Substituted Pyridinium (B92312) Salts

This method provides a direct route to chiral piperidines by the asymmetric hydrogenation of readily accessible N-benzylated 3-substituted pyridinium salts. The use of a rhodium catalyst with a chiral phosphine (B1218219) ligand in the presence of an organic base is crucial for achieving high enantioselectivity.[5]

Logical Workflow

SubstitutedPyridine 3-Phenylpyridine (B14346) PyridiniumSalt N-Benzyl-3-phenylpyridinium Bromide SubstitutedPyridine->PyridiniumSalt N-Benzylation Piperidine (S)-N-Benzyl-3-phenylpiperidine PyridiniumSalt->Piperidine Asymmetric Hydrogenation (Rh-JosiPhos, Et3N, H2) FinalProduct This compound Piperidine->FinalProduct Deprotection

Caption: Workflow for the asymmetric hydrogenation of a 3-substituted pyridinium salt.

Data Presentation: Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide
EntryCatalystLigandBaseSolventTemp (°C)Pressure (bar)e.e. (%)
1[Rh(NBD)₂]BF₄JosiPhosEt₃NTHF:MeOH5050up to 90

Data synthesized from information in reference[5].

Experimental Protocols

Protocol 2.1: Synthesis of N-Benzyl-3-phenylpyridinium Bromide

  • Dissolve 3-phenylpyridine in a suitable solvent such as acetonitrile (B52724) or toluene.

  • Add an equimolar amount of benzyl (B1604629) bromide.

  • Stir the reaction mixture at room temperature or with gentle heating until precipitation of the pyridinium salt is complete.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 2.2: Asymmetric Hydrogenation [5]

  • In a glovebox, charge a high-pressure autoclave with the N-benzyl-3-phenylpyridinium bromide substrate, a rhodium precursor (e.g., [Rh(NBD)₂]BF₄), and a chiral phosphine ligand (e.g., a JosiPhos-type ligand).

  • Add a degassed solvent mixture, such as THF:MeOH.

  • Add an organic base, such as triethylamine (B128534) (Et₃N).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar) with hydrogen.

  • Heat the reaction to the specified temperature (e.g., 50 °C) and stir for the required time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched N-benzyl-3-phenylpiperidine.

Protocol 2.3: Deprotection to this compound

  • Dissolve the N-benzyl-3-phenylpiperidine in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst).

  • Subject the mixture to a hydrogen atmosphere and stir at room temperature until debenzylation is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

These protocols provide a starting point for the enantioselective synthesis of this compound and its intermediates. Researchers are encouraged to consult the primary literature for further details on substrate scope and optimization of reaction conditions.

References

Application of (S)-3-Phenylpiperidine in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The (S)-3-phenylpiperidine moiety is a privileged chiral scaffold in medicinal chemistry, recognized for its prevalence in a variety of clinically approved drugs and investigational compounds.[1][2][3] Its rigid, six-membered heterocyclic structure, combined with the stereochemistry of the phenyl group at the 3-position, provides a valuable framework for designing molecules that can interact with a diverse range of biological targets with high affinity and selectivity.[1][3] The piperidine (B6355638) ring can modulate physicochemical properties such as lipophilicity and basicity, enhancing the potential for favorable pharmacokinetic profiles, including improved metabolic stability and membrane permeability.[2]

The applications of this compound and its derivatives span multiple therapeutic areas, most notably in oncology and neuroscience. A prime example of its significance is its role as a key chiral intermediate in the synthesis of Niraparib (B1663559), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5][6] Beyond oncology, derivatives of 3-phenylpiperidine (B1330008) have been extensively explored as ligands for various central nervous system (CNS) targets. These include sigma (σ) receptors, dopamine (B1211576) receptors, and neurokinin-1 (NK1) receptors, highlighting the scaffold's versatility in the development of treatments for neurological and psychiatric disorders.[7][8][9][10][11] The specific stereochemistry of the (S)-enantiomer is often crucial for achieving the desired biological activity and selectivity.[1]

Key Biological Targets and Therapeutic Areas

Target ProteinTherapeutic AreaExamples of Derivatives / Drugs
Poly(ADP-ribose) polymerase (PARP)OncologyNiraparib[4][6]
Sigma (σ) Receptors (σ1 and σ2)Neuroscience (Neurodegenerative diseases, Psychosis, Neuropathic pain)Preclamol, OSU-6162, various experimental ligands[8][11][12][13]
Dopamine ReceptorsNeuroscience (Schizophrenia, Parkinson's disease)3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and analogs[9][11]
Neurokinin-1 (NK1) ReceptorNeuroscience (Antiemetic, Antidepressant)GR203040 and other antagonists[7][10]
Mu-Opioid ReceptorPain ManagementPhenylpiperidine-based analgesics[14][15]

Quantitative Data for this compound Derivatives

The following table summarizes the binding affinities and functional activities of selected this compound derivatives for their respective biological targets.

CompoundTargetAssay TypeValueUnitReference
NiraparibPARP-1Enzyme InhibitionIC50 = 3.8nM[4]
NiraparibPARP-2Enzyme InhibitionIC50 = 2.1nM[4]
(+)-3-PPPSigma ReceptorRadioligand BindingKi = 2nM[16]
HaloperidolSigma ReceptorRadioligand BindingKi = 3nM[17]
L-733,060NK1 ReceptorRadioligand BindingIC50 = 0.8nM[10]
GR203040NK1 ReceptorRadioligand Binding--[7]
3-(3-Hydroxyphenyl)-N-n-propylpiperidineDopamine AutoreceptorFunctional AssayED50 = 0.26mg/kg[9]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound

This protocol outlines a general method for the enantioselective synthesis of this compound, a key intermediate for various pharmaceuticals. One common approach involves the asymmetric reduction of a suitable precursor.[6][12]

Workflow for Enantioselective Synthesis

Pyridine (B92270) Pyridine Dihydropyridine (B1217469) 1,2-Dihydropyridine derivative Pyridine->Dihydropyridine Partial Reduction (e.g., Phenyl Chloroformate, NaBH4) Tetrahydropyridine (S)-3-Phenyl-1,2,3,6-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Arylboronic Acid) Phenylpiperidine This compound Tetrahydropyridine->Phenylpiperidine Reduction (e.g., H2, Pd/C)

Caption: Asymmetric synthesis of this compound.

Methodology:

  • Partial Reduction of Pyridine: Pyridine is partially reduced to a 1,2-dihydropyridine derivative. For example, by treating pyridine with phenyl chloroformate and sodium borohydride (B1222165) at low temperatures (-78 °C).[12]

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: The resulting dihydropyridine undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid. This step is crucial for establishing the stereocenter and is performed in the presence of a chiral phosphine (B1218219) ligand (e.g., Josiphos).[6][12] The reaction mixture is typically heated at 70 °C for several hours.[12]

  • Reduction of the Tetrahydropyridine: The enantioenriched 3-phenyl-1,2,3,6-tetrahydropyridine is then reduced to this compound. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[6]

  • Purification: The final product is purified using standard techniques such as flash chromatography.

Protocol 2: In Vitro Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for sigma receptors.

Workflow for Sigma Receptor Binding Assay

Preparation Prepare Brain Homogenate (e.g., from guinea pig) Incubation Incubate Homogenate with Radioligand (e.g., 3H-3-PPP) and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate Ki values Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Tissue Preparation: A crude membrane fraction is prepared from guinea pig brain homogenates in a suitable buffer (e.g., Tris-HCl).

  • Assay Conditions: The assay is performed in tubes containing the membrane preparation, a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---3-PPP), and varying concentrations of the test compound (this compound derivative).[16]

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

Dopamine Receptor Signaling

Certain 3-phenylpiperidine derivatives act as selective dopamine autoreceptor agonists.[9] These receptors are typically D2 or D3 dopamine receptors located on the presynaptic terminal of dopaminergic neurons. Their activation provides a negative feedback mechanism, inhibiting the synthesis and release of dopamine.

Dopamine Autoreceptor Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Dopamine_Autoreceptor D2/D3 Autoreceptor Dopamine_Autoreceptor->Tyrosine Inhibits Dopamine_Autoreceptor->Vesicle Inhibits Release Postsynaptic_Receptor Postsynaptic D1/D2 Receptor Signal_Transduction Signal Transduction (e.g., cAMP modulation) Postsynaptic_Receptor->Signal_Transduction Phenylpiperidine This compound Derivative (Agonist) Phenylpiperidine->Dopamine_Autoreceptor Activates Dopamine_Synapse->Postsynaptic_Receptor

Caption: Modulation of dopamine signaling by a 3-phenylpiperidine agonist.

NK1 Receptor Signaling and Antagonism

This compound derivatives have been developed as potent antagonists of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P.[7][10] This pathway is implicated in emesis and pain transmission.

NK1 Receptor Antagonism

cluster_neuron Neuron NK1_Receptor NK1 Receptor (GPCR) G_Protein Gq/11 NK1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Emesis, Pain Signal) Ca_PKC->Neuronal_Excitation Substance_P Substance P Substance_P->NK1_Receptor Binds and Activates Phenylpiperidine_Antagonist This compound Derivative (Antagonist) Phenylpiperidine_Antagonist->NK1_Receptor Blocks

Caption: Mechanism of NK1 receptor antagonism by 3-phenylpiperidine derivatives.

References

Application Notes and Protocols for N-Alkylation of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenylpiperidine is a valuable chiral building block in medicinal chemistry. Its derivatives are integral to the development of various pharmaceuticals, including potent analgesics and other central nervous system agents.[1][2][3][4] The functionalization of the secondary amine on the piperidine (B6355638) ring via N-alkylation is a critical step in the synthesis of these bioactive molecules, allowing for the introduction of diverse substituents to modulate pharmacological properties. This document provides detailed protocols for two primary and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes quantitative data for the N-alkylation of secondary amines, including piperidine derivatives, using different methods. This allows for a clear comparison of their efficiency and reaction conditions.

MethodAlkylating AgentReagents/CatalystBaseSolventReaction Time (Typical)Yield (%)Reference
Direct Alkylation Alkyl Halide (e.g., R-X)-K₂CO₃ or DIPEAAcetonitrile or DMF2-24 hoursGood to Excellent[5][6]
Direct Alkylation Alkyl Halide (e.g., R-X)-Hünig's baseAcetonitrileNot specifiedNear Quantitative[7]
Reductive Amination Aldehyde or Ketone (e.g., R-CHO)Sodium Triacetoxyborohydride (B8407120) (STAB)-Dichloromethane (B109758) (DCM)2-16 hoursHigh[6][8]
Reductive Amination Aldehyde or Ketone (e.g., R-CHO)Sodium Cyanoborohydride (NaBH₃CN)-Methanol (MeOH)Not specifiedHigh[9][10]
Buchwald-Hartwig Aryl Halide (e.g., Ar-X)Palladium Catalyst & LigandStrong Base (e.g., NaOtBu)Toluene5-25 minutesGood to Excellent[11][12]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is a straightforward SN2 reaction.[8][13]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), anhydrous solvent (10 mL per mmol of substrate), and the base (K₂CO₃ or DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirring mixture. To minimize over-alkylation, a syringe pump can be used for slow addition.[5]

  • Stir the reaction at room temperature or heat as necessary (e.g., to 70°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure. If DIPEA was used, proceed directly to concentration.

  • Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a highly reliable method that avoids the issue of over-alkylation common in direct alkylation.[8][9] The reaction proceeds through the in situ formation and reduction of an iminium ion.[14][15]

Materials:

  • This compound

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • (Optional) Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM (15 mL per mmol of substrate).

  • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Note that the reaction may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Visualizations

experimental_workflow General Experimental Workflow for N-Alkylation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Combine this compound, Solvent, and Reagents reaction Stir under N₂ Atmosphere (Monitor by TLC/LC-MS) start->reaction quench Quench Reaction (e.g., with NaHCO₃ soln) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., with Na₂SO₄) extraction->drying concentrate Concentrate Under Reduced Pressure drying->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS, etc.) chromatography->characterize

Caption: General laboratory workflow for N-alkylation reactions.

signaling_pathway Simplified Signaling of Phenylpiperidine Opioids cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron drug N-Alkyl Phenylpiperidine Derivative (e.g., Fentanyl) receptor μ-Opioid Receptor drug->receptor Agonist Binding ca_channel Voltage-Gated Ca²⁺ Channels receptor->ca_channel Inhibition hyperpolarization Hyperpolarization receptor->hyperpolarization Activates K⁺ Channels vesicle Neurotransmitter Vesicles (e.g., Substance P) ca_channel->vesicle Blocks Influx neurotransmitter Reduced Neurotransmitter Release vesicle->neurotransmitter Reduced Exocytosis signal Pain Signal Propagation neurotransmitter->signal Reduced Signal hyperpolarization->signal Inhibition

Caption: Mechanism of action for phenylpiperidine-based analgesics.

References

Application Note: Chiral HPLC Method for the Enantiomeric Purity Analysis of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Phenylpiperidine is a critical chiral intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a crucial quality attribute that can significantly impact the efficacy and safety of the final drug product. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, ensuring accurate determination of its enantiomeric excess. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its excellent enantioselective properties for a broad range of chiral compounds, including piperidine (B6355638) derivatives.[1][2]

Data Presentation

The following table summarizes the chromatographic results for the separation of (R)- and this compound enantiomers using the described HPLC method.

ParameterThis compound(R)-3-Phenylpiperidine
Retention Time (t R ), min12.515.2
Tailing Factor (T)1.11.2
Theoretical Plates (N)85008200
Separation Parameters
Selectivity Factor (α)1.22
Resolution (R s )2.8

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Racemic 3-Phenylpiperidine

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (B46881) (DEA) (Reagent grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector is recommended.[1]

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is highly recommended for the separation of piperidine derivatives.[1] A suitable column would be a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose (B213188) or amylose-based column.[2]

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of an amine like diethylamine can improve peak shape for basic compounds.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of n-Hexane, Ethanol, and Diethylamine. For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of Diethylamine. Degas the mobile phase before use.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Racemic Mixture Solution: Prepare a solution of racemic 3-Phenylpiperidine at a concentration of 0.1 mg/mL in the mobile phase to confirm the elution order and resolution of the enantiomers.

    • Sample Solution: Prepare the test sample containing this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.

4. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic mixture solution to determine the retention times of the (R) and (S) enantiomers and to verify the system suitability parameters (e.g., resolution).

  • Inject the standard solution to identify the peak corresponding to this compound.

  • Inject the sample solution.

  • After each injection, allow the chromatogram to run for a sufficient time to ensure the elution of both enantiomers.

  • Calculate the enantiomeric purity of the this compound sample using the peak areas from the chromatogram.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane:Ethanol:DEA) Injection Inject Sample (10 µL) MobilePhase->Injection Sample Sample Solution (0.1 mg/mL in Mobile Phase) Sample->Injection Separation Chiral Separation (Chiralpak AD-H) Injection->Separation Flow Rate: 1.0 mL/min Temp: 25°C Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for the chiral HPLC analysis of this compound.

Method_Development_Logic cluster_csp Chiral Stationary Phase cluster_mobile Mobile Phase cluster_params Instrumental Parameters cluster_output Desired Outcome CSP Select CSP (Polysaccharide-based) MobilePhase Select Mobile Phase (Normal Phase) CSP->MobilePhase Solvents Hexane/Alcohol MobilePhase->Solvents Modifier Basic Modifier (DEA) MobilePhase->Modifier Params Optimize Parameters Solvents->Params Modifier->Params FlowRate Flow Rate Params->FlowRate Temperature Temperature Params->Temperature Outcome Good Resolution (Rs > 1.5) Symmetrical Peaks FlowRate->Outcome Temperature->Outcome

Caption: Key parameter relationships in chiral HPLC method development.

References

Application Notes and Protocols for (S)-3-Phenylpiperidine Derivatives in Treating Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of (S)-3-Phenylpiperidine derivatives in the treatment of various neurological disorders. The primary mechanism of action for many of these compounds involves the modulation of the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in cellular stress responses and neuronal function.[1][2][3] This document outlines the underlying signaling pathways, quantitative data on receptor affinity and functional activity of related piperidine (B6355638) derivatives, and detailed protocols for key in vitro and in vivo experiments to facilitate further research and drug development in this area.

I. Introduction to this compound Derivatives and the Sigma-1 Receptor

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Phenylpiperidine derivatives, in general, have been investigated for a range of central nervous system (CNS) applications.[4] A significant area of interest lies in their ability to modulate the sigma-1 receptor (S1R).

The S1R is a ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2][5] It plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel function, ER stress, and neurotrophic factor signaling.[1][2][3][6] Dysregulation of S1R function has been linked to several neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as neuropathic pain and depression.[3] Consequently, S1R has emerged as a promising therapeutic target.

This compound derivatives, as modulators of S1R, hold the potential to offer neuroprotective and therapeutic benefits in these conditions. S1R agonists, for instance, have been shown to be broadly neuroprotective through various pro-survival and anti-apoptotic signaling functions.[1]

II. Data Presentation: Quantitative Analysis of Piperidine Derivatives

The following tables summarize the binding affinities of various piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. This data is crucial for understanding the potency and selectivity of these compounds. While specific data for a wide range of this compound derivatives is not exhaustively available in a single source, the provided data for related piperidine compounds serves as a valuable reference for structure-activity relationship (SAR) studies.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities (Ki) of Selected Piperidine Derivatives

Compound IDStructure/Descriptionσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
1a 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.1852.3 - 809-[7]
1b 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.4952.3 - 809-[7]
5 Piperidine derivative3.64>10000>2747[8]
11 Piperidine derivative1.10114.5104[8]
12a (AD353) Piperidine-based derivative1.912566[9]
12c (AD408) Piperidine-based derivative1.5210140[9]
(-)-(S)-92 4-methylpiperidine derivative--Highly selective for σ1[10]

Note: The data presented is for a variety of piperidine derivatives to illustrate the potential affinity range and is not exclusively for this compound compounds.

III. Signaling Pathways and Experimental Workflows

A. Sigma-1 Receptor Signaling Pathway

Activation of the S1R by agonist ligands, such as certain this compound derivatives, initiates a cascade of intracellular events that contribute to neuroprotection. Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane. Upon agonist binding, S1R dissociates from BiP and can translocate to other cellular compartments to interact with various client proteins, including ion channels and G-protein-coupled receptors.[5]

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PlasmaMembrane Plasma Membrane cluster_Nucleus Nucleus S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R Dissociation IP3R IP3 Receptor Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Release S1R->IP3R Modulates IonChannels Ion Channels (K+, Na+, Ca2+) S1R->IonChannels Modulates NMDAR NMDA Receptor S1R->NMDAR Modulates ATP ATP Production Mito_Ca->ATP Neuroprotection Neuroprotection & Cell Survival ATP->Neuroprotection IonChannels->Neuroprotection Reduces Excitotoxicity Gene Gene Expression (e.g., BDNF) NMDAR->Gene Activates CREB Gene->Neuroprotection Ligand This compound Derivative (Agonist) Ligand->S1R_BiP Binds

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

B. General Experimental Workflow for Ligand Evaluation

A systematic approach is essential for the comprehensive evaluation of novel this compound derivatives as S1R modulators. The workflow should progress from initial in vitro characterization to in vivo efficacy studies in relevant disease models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Ki for σ1, σ2) Functional Functional Assays (e.g., S1R-BiP Dissociation, Calcium Imaging) Binding->Functional Selectivity Selectivity Profiling (Other CNS receptors) Functional->Selectivity PK Pharmacokinetics (ADME, BBB penetration) Selectivity->PK Efficacy Efficacy Models (e.g., MPTP, Pain Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Optimization Tox->Lead Start Compound Synthesis Start->Binding

Caption: General Experimental Workflow for S1R Ligand Testing.

IV. Protocols for Key Experiments

A. In Vitro Assays

1. Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the S1R.[8][11][12][13][14][15][16][17]

  • Objective: To quantify the affinity of this compound derivatives for the S1R.

  • Materials:

    • Membrane preparation from a source rich in S1R (e.g., guinea pig liver or HEK-293 cells transfected with human S1R).[8][16]

    • Radioligand: [³H]-(+)-pentazocine.[8][12][14][15][16]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]

    • Non-specific binding control: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[11][12]

    • Test compounds this compound derivatives at various concentrations.

    • 96-well plates, glass fiber filters, filtration apparatus, scintillation counter, and scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.[16] Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

    • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for 90-120 minutes.[11][16]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. S1R-BiP Dissociation Assay (ELISA-based)

This functional assay determines whether a ligand acts as an agonist or antagonist by measuring the dissociation of S1R from its chaperone, BiP.[18][19]

  • Objective: To assess the functional activity (agonist/antagonist profile) of this compound derivatives.

  • Materials:

    • CHO cells or other suitable cell line endogenously or exogenously expressing S1R.

    • Cell lysis buffer.

    • Antibodies: anti-S1R for immunoprecipitation and anti-BiP for detection.

    • ELISA plate, secondary antibody conjugated to HRP, and TMB substrate.

    • Test compounds, known S1R agonist (e.g., PRE-084), and antagonist (e.g., NE-100 or haloperidol).

  • Procedure:

    • Cell Treatment: Culture cells and treat with the test compound, agonist, antagonist, or vehicle for 30 minutes at 37°C.[18][19]

    • Cell Lysis: Lyse the cells to release protein complexes.

    • Immunoprecipitation: Incubate the cell lysate with an anti-S1R antibody to pull down S1R and any associated proteins (like BiP).

    • ELISA:

      • Coat an ELISA plate with the immunoprecipitated complexes.

      • Add an anti-BiP antibody to detect the amount of BiP co-immunoprecipitated with S1R.

      • Add an HRP-conjugated secondary antibody.

      • Add TMB substrate and measure the absorbance.

    • Data Analysis: A decrease in the BiP signal compared to the vehicle control indicates S1R-BiP dissociation and suggests agonist activity of the test compound. An antagonist will block the agonist-induced dissociation.[18]

B. In Vivo Models of Neurological Disorders

1. MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to evaluate the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration.[1][3][4][20][21]

  • Objective: To assess the ability of this compound derivatives to protect against MPTP-induced neurotoxicity and motor deficits.

  • Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP toxicity.[3]

  • Procedure:

    • MPTP Administration: Administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) daily for several consecutive days (e.g., 5-7 days).[4][20] A probenecid (B1678239) co-administration protocol can also be used to enhance MPTP toxicity.[21]

    • Test Compound Administration: Administer the this compound derivative before, during, or after the MPTP regimen, depending on whether the aim is to test for protective or restorative effects.

    • Behavioral Testing: Conduct behavioral tests to assess motor function, such as:

      • Open Field Test: Measures general locomotor activity, distance traveled, and rearing frequency.[20]

      • Rotarod Test: Assesses motor coordination and balance.

      • Pole Test: Evaluates bradykinesia.

    • Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

      • HPLC: Measure dopamine and its metabolites in the striatum.

      • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

  • Expected Outcome: A neuroprotective compound will attenuate the MPTP-induced motor deficits and reduce the loss of TH-positive neurons.

2. Formalin-Induced Nociception Model

This model is used to assess the analgesic properties of compounds in a model of persistent pain.[7][9][22][23][24]

  • Objective: To evaluate the antinociceptive effects of this compound derivatives.

  • Animals: Mice or rats.

  • Procedure:

    • Test Compound Administration: Administer the test compound at various doses prior to the formalin injection.

    • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of the hind paw.[7][9]

    • Behavioral Observation: Observe the animal's behavior and record the time spent licking, biting, or flinching the injected paw. The response is biphasic:

      • Phase 1 (0-5 minutes): Neurogenic pain.[7][9]

      • Phase 2 (15-40 minutes): Inflammatory pain.[7][9]

  • Expected Outcome: An effective analgesic will reduce the duration of nociceptive behaviors in one or both phases of the test.

3. Capsaicin-Induced Allodynia and Hyperalgesia Model

This model is used to study mechanisms of neuropathic pain and to test the efficacy of potential analgesics.[25][26][27][28]

  • Objective: To determine if this compound derivatives can reduce capsaicin-induced mechanical allodynia and thermal hyperalgesia.

  • Animals: Mice or rats.

  • Procedure:

    • Baseline Testing: Measure baseline responses to mechanical (von Frey filaments) and thermal (hot plate or radiant heat) stimuli.

    • Capsaicin (B1668287) Injection: Inject capsaicin into the plantar surface of the hind paw.[27][28]

    • Test Compound Administration: Administer the test compound before or after the capsaicin injection.

    • Post-Capsaicin Testing: Re-evaluate the mechanical and thermal withdrawal thresholds at various time points after capsaicin injection.

  • Expected Outcome: An effective compound will increase the paw withdrawal threshold, indicating a reduction in allodynia and hyperalgesia.

V. Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics for a range of neurological disorders. Their potential to modulate the sigma-1 receptor provides a strong rationale for their investigation. The application notes and protocols provided herein offer a framework for the systematic evaluation of these compounds, from initial in vitro characterization to in vivo efficacy testing. Further research focusing on the specific SAR of this compound derivatives and their performance in a broader range of neurological disease models is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Development of Novel Analgesics from 3-Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpiperidine (B1330008) scaffold is a well-established pharmacophore in the development of potent analgesic agents.[1][2] Derivatives of this scaffold, most notably the fentanyl series of compounds, are clinically significant for their potent agonism at the µ-opioid receptor (MOR).[1][3] This receptor, a G-protein coupled receptor (GPCR), is the primary target for many effective pain relief medications.[3][4] The activation of MOR by an agonist initiates a signaling cascade that ultimately leads to analgesia.[1][5] This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of novel analgesic compounds derived from 3-phenylpiperidine scaffolds.

Signaling Pathways of µ-Opioid Receptor Agonists

Upon agonist binding, the µ-opioid receptor primarily signals through two distinct intracellular pathways: the G-protein pathway and the β-arrestin pathway.[3][6] The G-protein-mediated signaling is largely responsible for the desired analgesic effects, while the β-arrestin pathway is often associated with the development of adverse effects such as respiratory depression and tolerance.[3][6] The development of biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is a key strategy in designing safer opioid analgesics.[3][6]

cluster_0 Cell Membrane cluster_1 G-Protein Pathway (Analgesia) cluster_2 β-Arrestin Pathway (Side Effects) 3-Phenylpiperidine Agonist 3-Phenylpiperidine Agonist MOR µ-Opioid Receptor 3-Phenylpiperidine Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Receptor Internalization, Respiratory Depression, Tolerance beta_arrestin->Side_Effects

µ-Opioid Receptor Signaling Pathways

Experimental Workflow for Novel Analgesic Development

The development of novel analgesics from 3-phenylpiperidine scaffolds follows a structured workflow, beginning with chemical synthesis and progressing through in vitro and in vivo evaluations to identify promising lead compounds.

cluster_0 Drug Discovery & Development Pipeline Synthesis Chemical Synthesis of 3-Phenylpiperidine Analogs In_Vitro In Vitro Screening Synthesis->In_Vitro In_Vivo In Vivo Analgesic Testing In_Vitro->In_Vivo Lead_Optimization Lead Optimization (SAR Studies) In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement Preclinical Preclinical Development Lead_Optimization->Preclinical

Experimental Workflow

Data Presentation: In Vitro and In Vivo Activity of Novel 3-Phenylpiperidine Analgesics

The following tables summarize key quantitative data for representative 3-phenylpiperidine derivatives, allowing for easy comparison of their biological activities.

Table 1: In Vitro µ-Opioid Receptor Activity

CompoundReceptor Binding Affinity (Ki, nM)G-Protein Activation (EC50, nM)β-Arrestin Recruitment (EC50, nM)
Morphine 1.53-621.5
Fentanyl ---
PZM21 --36.96
Compound 23 0.00340.68-
(3R, 4S)-23 0.00210.0013-
AT-076 1.67--
cis-42 ---
diastereomer 43 ---

Data compiled from multiple sources.[6][7][8][9] Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Analgesic Potency

CompoundWrithing Test (ED50, mg/kg)Hot-Plate Test (ED50, mg/kg)Duration of Action
Morphine ---
Fentanyl --~10 min
cis-42 --~2 min
diastereomer 43 --~2 min
Compound 40 --~2 min
Compound 47 --~2 min
Compound 57 --~2 min
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide -0.44 - 59-

Data compiled from multiple sources.[7][10] Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-4-Phenylpiperidine Derivatives

This protocol describes a general synthetic route for 3-substituted-4-phenylpiperidine analogs. Specific reaction conditions and reagents will vary depending on the desired final compound.

Materials:

  • Appropriately substituted pyridine (B92270) precursor

  • Organometallic reagent (e.g., Grignard or organolithium)

  • Reducing agent (e.g., NaBH4, H2/Pd-C)

  • Alkylating or acylating agent for N-substitution

  • Appropriate solvents (e.g., THF, diethyl ether, methanol)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) intermediate: React an appropriately substituted pyridine with an organometallic reagent (e.g., phenyllithium) to introduce the phenyl group at the 4-position.

  • Reduction of the tetrahydropyridine (B1245486): Reduce the double bond of the tetrahydropyridine intermediate using a suitable reducing agent to yield the 4-phenylpiperidine (B165713) core.

  • Introduction of the 3-substituent: This can be achieved through various methods, such as alkylation of an enolate intermediate derived from a 4-piperidone (B1582916) precursor.

  • N-substitution: Alkylate or acylate the piperidine (B6355638) nitrogen with the desired substituent using an appropriate electrophile.

  • Purification: Purify the final compound using column chromatography, crystallization, or other suitable techniques.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro µ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [³H]DAMGO)

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of naloxone (B1662785) (e.g., 10 µM).

    • Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro cAMP Functional Assay

This protocol describes a functional assay to measure the ability of test compounds to inhibit adenylyl cyclase and reduce intracellular cAMP levels, indicative of Gi/o protein activation.

Materials:

  • CHO cells stably expressing the human µ-opioid receptor (CHO/μOR).[6]

  • Assay buffer

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Test compounds at various concentrations

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based)

  • 384-well plates

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Preparation: Culture CHO/μOR cells to the appropriate confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a determined density (e.g., 2000 cells/well).[6]

  • Assay Setup:

    • Dispense the cell suspension into a 384-well plate.

    • Add varying concentrations of the test compound or control (e.g., morphine) to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[11]

  • cAMP Detection: Add the reagents from the cAMP detection kit according to the manufacturer's instructions.

  • Measurement: Read the plate using a plate reader at the appropriate wavelength for the chosen assay format.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the assay signal against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of cAMP production) using non-linear regression analysis.

Protocol 4: In Vivo Acetic Acid-Induced Writhing Test

This protocol is used to assess the peripheral analgesic activity of test compounds in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive control (e.g., diclofenac (B195802) sodium, morphine)

  • Vehicle control

  • 0.6% acetic acid solution

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before the experiment.

  • Grouping: Divide the mice into groups (n=6-10 per group), including a vehicle control group, a positive control group, and groups for different doses of the test compound.

  • Drug Administration: Administer the test compounds, positive control, or vehicle to the respective groups via the desired route (e.g., intraperitoneal, oral, subcutaneous).

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for intraperitoneal administration), inject 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

    • Calculate the ED50 value (the dose of the test compound that produces 50% inhibition of writhing) using regression analysis.

Protocol 5: In Vivo Hot-Plate Test

This protocol is used to evaluate the central analgesic activity of test compounds.

Materials:

  • Mice or rats

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compounds, positive control (e.g., morphine), and vehicle

  • Timer

Procedure:

  • Acclimatization and Baseline: Acclimatize the animals to the testing room. Determine the baseline latency by placing each animal on the hot plate and recording the time it takes to show a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Grouping and Drug Administration: Group the animals and administer the test compounds, positive control, or vehicle as described in Protocol 4.

  • Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the mean reaction latency for each group at each time point.

    • The analgesic effect can be expressed as the increase in latency time or as the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

    • Determine the ED50 value at the time of peak effect.

Conclusion

The development of novel analgesics from 3-phenylpiperidine scaffolds remains a promising area of research. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this document, researchers can effectively synthesize and evaluate new chemical entities with the potential for improved analgesic efficacy and a more favorable side-effect profile. The systematic collection and comparison of quantitative data, as demonstrated in the provided tables, are crucial for establishing robust structure-activity relationships and guiding the lead optimization process.

References

Application Notes: (S)-3-Phenylpiperidine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (S)-3-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its rigid framework and chiral nature make it an attractive starting point for the development of novel therapeutics. Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the rapid generation of chemical libraries based on this scaffold. By immobilizing this compound on a solid support, a diverse range of substituents can be introduced, and the resulting products can be easily purified by simple filtration and washing, thus accelerating the drug discovery process.

These application notes describe a representative and robust protocol for the solid-phase synthesis of a library of N-acyl-(S)-3-phenylpiperidine derivatives. The workflow involves the initial immobilization of this compound onto a rink amide resin via a stable secondary amine linkage, followed by diversification through N-acylation with a variety of carboxylic acids, and finally, cleavage from the solid support to yield the desired products.

Core Applications

  • High-Throughput Synthesis: Enables the parallel synthesis of a large number of diverse this compound analogs for screening.

  • Medicinal Chemistry: Facilitates structure-activity relationship (SAR) studies by allowing for the systematic modification of the scaffold.

  • Drug Discovery: Provides a rapid and efficient method for the generation of lead compounds and for lead optimization.

Experimental Protocols

This section provides detailed methodologies for the solid-phase synthesis of a library of N-acyl-(S)-3-phenylpiperidine derivatives.

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the attachment of this compound to a Rink Amide resin functionalized with a 4-formyl-3,5-dimethoxyphenoxy linker, via reductive amination.

Materials:

  • Rink Amide AM resin

  • This compound

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Acetic acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell Rink Amide AM resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Linker Coupling: In a separate flask, dissolve 4-formyl-3,5-dimethoxyphenoxyacetic acid (3 equiv., 1.5 mmol), HBTU (3 equiv., 1.5 mmol), and DIPEA (6 equiv., 3.0 mmol) in DMF (5 mL). Add this solution to the resin and shake for 4 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Reductive Amination:

    • Swell the aldehyde-functionalized resin in 1% AcOH in DMF (10 mL).

    • Add this compound (5 equiv., 2.5 mmol) to the resin suspension.

    • After 30 minutes, add sodium triacetoxyborohydride (STAB) (5 equiv., 2.5 mmol) portion-wise over 10 minutes.

    • Shake the reaction mixture at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for 12 hours.

Protocol 2: Diversification by N-Acylation

This protocol details the acylation of the resin-bound this compound with a representative carboxylic acid.

Materials:

  • Resin-bound this compound

  • Carboxylic acid (e.g., 4-chlorobenzoic acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound this compound (100 mg, 0.05 mmol) in DMF (2 mL) for 30 minutes.

  • Acylation Cocktail Preparation: In a separate vial, dissolve the carboxylic acid (5 equiv., 0.25 mmol), HBTU (4.9 equiv., 0.245 mmol), and DIPEA (10 equiv., 0.5 mmol) in DMF (1 mL).

  • Coupling Reaction: Add the acylation cocktail to the swollen resin and shake at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from Resin

This protocol describes the cleavage of the N-acyl-(S)-3-phenylpiperidine derivative from the solid support.

Materials:

  • Acylated resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Diethyl ether (cold)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the dry, acylated resin in DCM (1 mL) for 20 minutes.

  • Cleavage: Drain the DCM and add the cleavage cocktail (2 mL) to the resin.

  • Incubation: Shake the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate into a clean tube. Wash the resin with an additional 1 mL of the cleavage cocktail.

  • Precipitation: Add the combined filtrate to a centrifuge tube containing 10 mL of cold diethyl ether. A precipitate should form.

  • Isolation: Centrifuge the mixture for 5 minutes, decant the ether, and wash the solid product with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the final product under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of N-acyl-(S)-3-phenylpiperidine derivatives using the protocols described above.

Carboxylic Acid Used for AcylationMolecular Weight ( g/mol )Theoretical Yield (mg)Actual Yield (mg)Overall Yield (%)Purity by HPLC (%)
Benzoic Acid265.3513.39.874>95
4-Chlorobenzoic Acid299.7915.010.973>95
3-Methoxybenzoic Acid295.3814.811.276>95
Cyclohexanecarboxylic Acid271.4013.69.167>95
Acetic Acid203.2810.27.574>95

Yields are calculated based on an initial resin loading of 0.5 mmol/g.

Visualizations

Workflow for Solid-Phase Synthesis of N-Acyl-(S)-3-Phenylpiperidine Library

SPOS_Workflow Resin Rink Amide Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Linker_Coupling 2. Linker Coupling (Aldehyde Linker, HBTU) Fmoc_Deprotection->Linker_Coupling Aldehyde_Resin Aldehyde- Functionalized Resin Linker_Coupling->Aldehyde_Resin Reductive_Amination 3. Reductive Amination (this compound, STAB) Aldehyde_Resin->Reductive_Amination Immobilized_Scaffold This compound on Resin Reductive_Amination->Immobilized_Scaffold Acylation 4. N-Acylation (R-COOH, HBTU) Immobilized_Scaffold->Acylation Diversified_Resin N-Acyl-(S)-3-Phenyl- piperidine on Resin Acylation->Diversified_Resin Cleavage 5. Cleavage (95% TFA Cocktail) Diversified_Resin->Cleavage Final_Product Final Product Library (N-Acyl-(S)-3-Phenylpiperidine) Cleavage->Final_Product

Caption: Workflow for the solid-phase synthesis of an N-acyl-(S)-3-phenylpiperidine library.

Application Notes and Protocols for the Quantification of (S)-3-Phenylpiperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Phenylpiperidine is a chiral compound and a key structural motif found in various centrally acting pharmacological agents. Its enantiomers can exhibit different pharmacological and toxicological profiles, making the stereoselective quantification of the (S)-enantiomer critical in drug development, pharmacokinetics, and toxicology studies. Phenylpiperidine derivatives are known to interact with various central nervous system targets, including dopamine (B1211576) and opioid receptors. For instance, related compounds have been characterized as modulators of dopaminergic systems.

This document provides detailed protocols for the extraction and quantification of this compound from common biological matrices, such as plasma and brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound was not identified in the public literature, the following protocols are representative of robust bioanalytical methods used for analogous chiral compounds and piperidine (B6355638) derivatives.[1][2][3][4] Chiral high-performance liquid chromatography (HPLC) is essential for the separation of its enantiomers.[5][6]

Analytical Method Overview

The quantification of this compound is achieved through a workflow involving sample preparation to isolate the analyte from the complex biological matrix, followed by instrumental analysis. Liquid chromatography is used to separate the analyte from other components, and tandem mass spectrometry provides sensitive and selective detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma or Brain Tissue) Homogenize Homogenization (for Brain Tissue) Extract Extraction (Protein Precipitation or LLE) Sample->Extract Homogenize->Extract If Applicable Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Chiral LC Separation Recon->LC MS Tandem MS Detection (ESI+ MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General bioanalytical workflow for this compound.

Experimental Protocols

Protocol 1: Extraction from Plasma using Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma.[4][7]

  • Sample Aliquoting : Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) : Add 10 µL of the working internal standard solution (e.g., this compound-d5).

  • Precipitation : Add 300 µL of ice-cold acetonitrile.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection : Vortex briefly and inject 5-10 µL into the LC-MS/MS system.

Protocol 2: Extraction from Brain Tissue using Homogenization and LLE

For solid tissues, homogenization is required, followed by a more rigorous extraction like liquid-liquid extraction (LLE) to improve recovery and reduce matrix effects.[2][8]

  • Tissue Weighing : Accurately weigh approximately 100 mg of brain tissue.

  • Homogenization : Add 400 µL of ice-cold phosphate-buffered saline (PBS) to the tissue. Homogenize using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.[9]

  • Sample Aliquoting : Transfer 100 µL of the brain homogenate into a 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) : Add 10 µL of the working internal standard solution.

  • Extraction : Add 1 mL of tert-butyl methyl ether (TBME).

  • Vortexing : Vortex vigorously for 5 minutes.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Injection : Vortex briefly and inject 5-10 µL into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS Method

Enantioselective separation is crucial. This requires a chiral stationary phase (CSP) column.

Proposed LC-MS/MS Parameters
ParameterCondition
LC System UPLC/UHPLC System
Analytical Column Chiralpak AD-H (or similar cellulose-based CSP), 2.1 x 100 mm, 3 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: To be determined empirically (e.g., 162.1 -> 104.1)
Internal Standard (d5): To be determined empirically (e.g., 167.1 -> 109.1)
Gas Temperature 350 °C
Capillary Voltage 3500 V

Note: MRM transitions and collision energies must be optimized by infusing a standard solution of this compound.

Method Validation Summary

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure reliability.[1] The following table summarizes typical acceptance criteria and expected performance based on methods for similar analytes.[2][7][10]

ParameterTypical Specification / Expected Range
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ) Within ±20% of nominal concentration
Accuracy (LQC, MQC, HQC) Within ±15% of nominal concentration
Precision (at LLOQ) ≤ 20% Relative Standard Deviation (RSD)
Precision (LQC, MQC, HQC) ≤ 15% RSD
Recovery > 70% and consistent across concentration levels
Matrix Effect RSD ≤ 15%

Potential Biological Pathway

This compound derivatives, such as (-)-OSU6162, have been shown to act as modulators of dopaminergic systems, potentially by acting as antagonists at dopamine D2 autoreceptors. This action can lead to a stabilization of dopamine neurotransmission. An antagonist at the presynaptic D2 autoreceptor would block the negative feedback mechanism, thereby increasing dopamine synthesis and release into the synaptic cleft, where it can then act on postsynaptic D1 and D2 receptors.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine DOPA L-DOPA Tyr->DOPA TH DA_pre Dopamine (DA) DOPA->DA_pre DDC VMAT2 VMAT2 DA_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging DA_syn Dopamine (DA) Vesicle->DA_syn Release D2_auto D2 Autoreceptor D2_auto->Tyr Inhibits DA Synthesis SPP This compound SPP->D2_auto Antagonism D1_post D1 Receptor Response Cellular Response (e.g., Signal Transduction) D1_post->Response D2_post D2 Receptor D2_post->Response DA_syn->D1_post DA_syn->D2_post

Caption: Potential mechanism of this compound at a synapse.

References

Application Notes and Protocols for the Experimental Resolution of Racemic 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-phenylpiperidine (B1330008) are critical chiral building blocks in the synthesis of various pharmaceuticals, most notably as a key intermediate for the PARP inhibitor Niraparib (B1663559).[1][2] The stereochemistry of this fragment is crucial for its biological activity, necessitating the separation of the racemic mixture into its constituent (R) and (S) enantiomers. This document provides a detailed experimental protocol for the resolution of racemic 3-phenylpiperidine via diastereomeric salt crystallization, a robust and scalable method for chiral separation.[3][4] The protocol is based on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the enantiomerically pure amine.

Principle of Resolution

The resolution of racemic 3-phenylpiperidine is achieved by reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by crystallization.[3][4][5] One diastereomer will preferentially crystallize from a suitable solvent, leaving the other enriched in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of 3-phenylpiperidine is recovered by treatment with a base.

Experimental Protocols

This section details the step-by-step procedure for the resolution of racemic 3-phenylpiperidine using (-)-O,O'-Di-p-toluoyl-L-tartaric acid as the resolving agent.

Materials and Equipment
  • Racemic 3-phenylpiperidine

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid

  • Ethyl acetate (B1210297)

  • Methanol

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess (ee) determination

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve racemic 3-phenylpiperidine (1.0 eq.) in ethyl acetate.

  • Addition of Resolving Agent: In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 eq.) in ethyl acetate. Add this solution dropwise to the stirred solution of racemic 3-phenylpiperidine at room temperature.

  • Salt Formation: Stir the resulting mixture for 2 hours at room temperature to allow for the formation of the diastereomeric salts. A precipitate should form during this time.[1]

  • Initial Crystallization: Collect the precipitated solid by vacuum filtration.

  • Recrystallization: Transfer the solid to a new flask and add a sufficient volume of ethyl acetate to achieve complete dissolution upon heating. For example, a ratio of approximately 15 L of ethyl acetate per mole of the salt can be used.[1]

  • Controlled Cooling: Slowly cool the solution to room temperature without stirring to allow for the formation of large, well-defined crystals.

  • Extended Crystallization: Further cool the mixture to 0°C and let it stand for 48 hours to maximize the yield of the crystalline diastereomeric salt.[1]

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

Protocol 2: Liberation of the Enantiomerically Enriched 3-Phenylpiperidine
  • Dissolution of the Salt: Suspend the crystallized diastereomeric salt in a mixture of water and dichloromethane.

  • Basification: Add 2M NaOH solution dropwise while stirring until the pH of the aqueous layer is >11. This will neutralize the tartaric acid derivative and liberate the free amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 3-phenylpiperidine.

Protocol 3: Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the resolved 3-phenylpiperidine should be determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

  • Sample Preparation: Prepare a dilute solution of the final product in a suitable mobile phase, for example, a mixture of hexane (B92381) and isopropanol (B130326).

  • Chromatographic Conditions (Illustrative):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the % ee using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The following tables present illustrative quantitative data for the resolution process. The values are representative of a typical resolution of a piperidine (B6355638) derivative and are intended for guidance.[10]

Table 1: Diastereomeric Salt Crystallization

ParameterInitial CrystallizationAfter Recrystallization
Resolving Agent (-)-O,O'-Di-p-toluoyl-L-tartaric acid(-)-O,O'-Di-p-toluoyl-L-tartaric acid
Solvent Ethyl AcetateEthyl Acetate
Yield of Salt ~38%~22%
Diastereomeric Excess (de) ~71%>99%

Table 2: Recovered Enantiomerically Enriched 3-Phenylpiperidine

ParameterValue
Isolated Enantiomer (S)-3-Phenylpiperidine
Overall Yield ~20% (based on initial racemate)
Enantiomeric Excess (ee) >99%
Analytical Method Chiral HPLC

Visualizations

The following diagrams illustrate the experimental workflow for the resolution of racemic 3-phenylpiperidine.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Free Amine cluster_2 Analysis racemate Racemic (R/S)-3-Phenylpiperidine in Ethyl Acetate mixing Mixing and Stirring (2h) racemate->mixing resolving_agent (-)-O,O'-Di-p-toluoyl-L-tartaric acid in Ethyl Acetate resolving_agent->mixing crude_salt Crude Diastereomeric Salt ((S)-Amine Salt + (R)-Amine Salt) mixing->crude_salt Precipitation filtration1 Filtration recrystallization Recrystallization from Hot Ethyl Acetate filtration1->recrystallization crude_salt->filtration1 cooling Slow Cooling to 0°C (48h) recrystallization->cooling filtration2 Filtration cooling->filtration2 pure_salt Pure this compound Diastereomeric Salt filtration2->pure_salt mother_liquor Mother Liquor (Enriched in (R)-enantiomer) filtration2->mother_liquor basification Basification (2M NaOH) and Extraction (DCM) pure_salt->basification drying Drying (MgSO4) and Solvent Evaporation basification->drying final_product Enantiomerically Pure This compound drying->final_product hplc Chiral HPLC Analysis final_product->hplc ee_determination Determination of Enantiomeric Excess (>99%) hplc->ee_determination

Caption: Workflow for the resolution of racemic 3-phenylpiperidine.

G cluster_pathway Logical Pathway of Chiral Resolution Racemic_Mixture Racemic (R/S)-Amine Diastereomeric_Salts Diastereomeric Salts ((R)-Amine-L-Acid) ((S)-Amine-L-Acid) Racemic_Mixture->Diastereomeric_Salts Chiral_Acid Chiral Resolving Acid (L) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt ((S)-Amine-L-Acid) Crystallization->Less_Soluble_Salt Precipitates More_Soluble_Salt More Soluble Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Remains in Solution Basification_S Basification Less_Soluble_Salt->Basification_S Basification_R Basification More_Soluble_Salt->Basification_R Pure_S_Enantiomer Pure (S)-Amine Basification_S->Pure_S_Enantiomer Enriched_R_Enantiomer Enriched (R)-Amine Basification_R->Enriched_R_Enantiomer

Caption: Logical pathway of chiral resolution via diastereomeric salt formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-Phenylpiperidine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Phenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable chiral compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?

A1: The most prevalent and effective methods for synthesizing this compound include:

  • Route 1: Grignard Reaction followed by Chiral Resolution: This classic and industrially scalable approach involves the reaction of a Grignard reagent (phenylmagnesium bromide) with an N-protected 3-piperidone, followed by dehydration, hydrogenation of the resulting double bond, deprotection, and finally, chiral resolution of the racemic 3-phenylpiperidine (B1330008).[1]

  • Route 2: Asymmetric Hydrogenation of Pyridinium (B92312) Salts: This method involves the activation of a corresponding pyridine (B92270) derivative to a pyridinium salt, which is then hydrogenated using a chiral catalyst (typically based on iridium or rhodium) to directly yield the chiral piperidine (B6355638).[2][3]

  • Route 3: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A modern approach where a dihydropyridine (B1217469) derivative undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid to produce a chiral tetrahydropyridine (B1245486), which is subsequently reduced to the desired this compound. This method offers high enantioselectivity.[4]

Q2: My Grignard reaction for the synthesis of 3-hydroxy-3-phenylpiperidine is giving a very low yield. What are the likely causes?

A2: Low yields in Grignard reactions are common and usually stem from a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried immediately before use, and all solvents and reagents are strictly anhydrous.

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, shiny magnesium turnings or activate them by stirring under an inert atmosphere, grinding, or using a small amount of an initiator like iodine or 1,2-dibromoethane.

  • Impure Starting Materials: Ensure the N-protected 3-piperidone and phenyl bromide are pure and dry.

  • Improper Reaction Temperature: The reaction should be carefully controlled, typically starting at a low temperature and allowing it to warm gradually.

Q3: What are the common challenges in the chiral resolution of racemic 3-phenylpiperidine?

A3: The primary challenges in chiral resolution via diastereomeric salt crystallization include:

  • Selecting the Right Resolving Agent: The choice of resolving agent is crucial and often requires empirical screening. For basic compounds like 3-phenylpiperidine, acidic resolving agents like tartaric acid derivatives (e.g., di-p-toluoyl-L-tartaric acid) or mandelic acid are commonly used.[5]

  • Optimizing Crystallization Conditions: The yield and enantiomeric excess of the resolved product are highly dependent on the solvent, temperature, and cooling rate during crystallization.

  • Yield Limitation: Theoretically, the maximum yield for a single enantiomer from a racemic mixture is 50%. To improve overall efficiency, the unwanted enantiomer can be racemized and recycled.

Q4: I am observing the formation of byproducts during my synthesis. What are the most common side reactions?

A4: Depending on the synthetic route, several side reactions can occur:

  • Grignard Route: The formation of biphenyl (B1667301) through a Wurtz-type coupling of the Grignard reagent with unreacted phenyl bromide is a common side reaction.

  • Hydrogenation: Incomplete reduction can leave tetrahydropyridine intermediates. Over-reduction or side reactions on other functional groups can also occur if the catalyst and conditions are not selective.

  • Heck Reaction: The formation of a reductive Heck product is a potential side reaction that can be influenced by the choice of base, solvent, and temperature.

Troubleshooting Guides

Guide 1: Grignard Reaction for 3-Hydroxy-3-phenylpiperidine Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm, no color change) 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or reagents. 3. Impure starting materials.1. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding in a glovebox. 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Purify starting materials before use.
Low yield of the desired alcohol 1. Incomplete reaction. 2. Formation of Wurtz coupling byproduct (biphenyl). 3. Quenching of Grignard reagent by moisture or acidic protons.1. Ensure the Grignard reagent is fully formed before adding the ketone. Titrate the Grignard reagent to determine its exact concentration. 2. Add the Grignard reagent slowly to the ketone solution at a low temperature to minimize side reactions. 3. Maintain strict anhydrous and inert conditions throughout the reaction.
Formation of a significant amount of biphenyl 1. High local concentration of phenyl bromide during Grignard formation. 2. High reaction temperature.1. Add the phenyl bromide solution dropwise to the magnesium suspension to maintain a low concentration. 2. Control the reaction temperature, using an ice bath if necessary to manage the exotherm.
Guide 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Issue Possible Cause(s) Recommended Solution(s)
Low conversion 1. Insufficient catalyst loading. 2. Low reaction concentration. 3. Inactive catalyst.1. Increase the catalyst and ligand loading.[4] 2. Ensure the reaction concentration is optimal (e.g., 1 M).[4] 3. Use fresh, high-purity catalyst and ligand. Prepare the catalyst solution just before use.
Low enantioselectivity (ee) 1. Incorrect ligand choice. 2. Suboptimal reaction conditions (base, solvent). 3. Racemization of the product.1. Screen different chiral ligands. (S)-Segphos has been shown to be effective.[4] 2. Use the recommended base (e.g., aq. CsOH) and solvent system (e.g., THP:Toluene:H2O).[4] 3. Analyze the product promptly after purification to check for potential racemization under certain conditions.
Formation of reductive Heck byproduct 1. Reaction conditions favoring protonolysis over β-hydride elimination.1. Optimize the base and solvent system. The presence of water is crucial in the recommended protocol.[4]

Data Presentation

Table 1: Optimization of Rh-Catalyzed Asymmetric Reductive Heck Reaction Conditions
EntryDeviation from Standard Reaction ConditionConversion (%)ee (%)
1None95 (81% isolated yield)96
20.5 M instead of 1 M6096
3(R,S)-Josiphos instead of (S)-Segphos4383
4(S)-BINAP instead of (S)-Segphos5092
5(S)-MeO-BIPHEP instead of (S)-Segphos7092
6Cs₂CO₃ instead of aq. CsOH7594
7No aq. CsOH4096
8Cs₂CO₃ instead of aq. CsOH; no H₂O<5
9No [Rh(cod)(OH)]₂<5
10No Ligand<5
Standard Conditions: 1 (0.5 mmol, 1 equiv), 2a (1.5 mmol, 3 equiv), [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%), (S)-Segphos (0.035 mmol, 7 mol%), aq. CsOH (1 mmol, 2 equiv), THP:Toluene (1:1, 0.5 mL), H₂O (0.25 mL), 70 °C, 20 h.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-piperidone (Starting Material for Grignard Route)

This protocol describes the synthesis of N-Boc-3-hydroxypiperidine followed by its oxidation to N-Boc-3-piperidone.

Step 1: Synthesis of N-Boc-3-hydroxypiperidine [6]

  • Dissolve N-benzyl-3-hydroxypiperidine (191 g, 1.0 mol) in methanol (B129727) (1000 mL).

  • Add 10 g of a palladium on carbon catalyst (10% w/w).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (230 g, 1.05 mol).

  • Replace the atmosphere with nitrogen three times, then introduce hydrogen gas.

  • Stir the reaction for 5 hours, monitoring completion by TLC.

  • Filter off the palladium-carbon catalyst and wash the filter cake with methanol (2 x 100 mL).

  • Evaporate the filtrate to dryness under reduced pressure at a temperature below 50 °C.

  • Dissolve the residue in ethyl acetate (B1210297) (1200 mL) and wash successively with 0.5 M aqueous hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), 7% salt solution (200 mL), and saturated brine (200 mL).

  • Extract the combined aqueous washings with ethyl acetate (200 mL).

  • Combine all organic phases, dry over anhydrous sodium sulfate (B86663) for 3 hours, and evaporate to dryness to obtain N-Boc-3-hydroxypiperidine (yield: ~79%).

Step 2: Oxidation to N-Boc-3-piperidone [6]

  • Prepare an oxidizing solution by slowly adding oxalyl chloride to a solution of DMSO in dichloromethane (B109758) at -60 °C.

  • Dissolve N-Boc-3-hydroxypiperidine (500 g, 2.49 mol) in dichloromethane (2500 mL).

  • Slowly add the N-Boc-3-hydroxypiperidine solution to the oxidizing mixture, maintaining the temperature at -30 °C.

  • After the addition is complete, stir for 30 minutes.

  • Add a solution of triethylamine (B128534) (1325 g, 13.10 mol) in dichloromethane dropwise, keeping the temperature at -30 °C.

  • Stir for another 30 minutes, then allow the reaction mixture to warm to room temperature and let it stand for 10-15 hours.

  • Monitor the reaction to completion by TLC.

  • Wash the reaction mixture with water (1000 mL).

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate.

  • Add petroleum ether and stir at 0-5 °C to induce crystallization.

  • Filter the solid and wash with cold n-heptane to obtain N-Boc-3-piperidone (yield: ~75%).

Protocol 2: Chiral Resolution of Racemic 3-Phenylpiperidine using Di-p-toluoyl-L-tartaric acid
  • Dissolve racemic 3-phenylpiperidine in a suitable solvent such as ethyl acetate.

  • In a separate flask, dissolve an equimolar amount of di-p-toluoyl-L-tartaric acid in the same solvent.

  • Slowly add the resolving agent solution to the solution of racemic 3-phenylpiperidine with stirring.

  • Stir the mixture for 2 hours to allow for salt formation.

  • Filter the resulting diastereomeric salt.

  • Recrystallize the salt from a suitable solvent (e.g., ethyl acetate) by heating to complete dissolution, followed by slow cooling to room temperature and then further cooling to 0 °C to maximize crystal formation.

  • Filter the purified diastereomeric salt.

  • To recover the free amine, treat the salt with a base, such as 1N aqueous sodium hydroxide.

  • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.

  • Determine the enantiomeric excess using chiral HPLC.

Visualizations

Synthesis_Workflow_Grignard_Resolution start N-Protected 3-Piperidone grignard Grignard Reaction (PhMgBr) start->grignard 1 elimination Elimination (Dehydration) grignard->elimination 2 hydrogenation Hydrogenation elimination->hydrogenation 3 deprotection Deprotection hydrogenation->deprotection 4 resolution Chiral Resolution (e.g., Tartaric Acid) deprotection->resolution 5 product This compound resolution->product 6 Troubleshooting_Grignard start Low Yield in Grignard Reaction? check_initiation Did the reaction initiate (exotherm, color change)? start->check_initiation cause_no_init Possible Causes: - Inactive Mg - Moisture - Impure Reagents check_initiation->cause_no_init No check_byproducts Significant byproduct formation? check_initiation->check_byproducts Yes no_initiation No yes_initiation Yes solution_no_init Solutions: - Activate Mg (Iodine, heat) - Flame-dry glassware - Use anhydrous solvents - Purify starting materials cause_no_init->solution_no_init cause_byproducts Possible Cause: - Wurtz coupling (biphenyl) check_byproducts->cause_byproducts Yes cause_low_yield Possible Causes: - Incomplete reaction - Quenching of Grignard reagent check_byproducts->cause_low_yield No no_byproducts No yes_byproducts Yes solution_byproducts Solutions: - Slow addition of PhBr - Control temperature cause_byproducts->solution_byproducts solution_low_yield Solutions: - Titrate Grignard reagent - Ensure strict anhydrous conditions cause_low_yield->solution_low_yield

References

improving the enantiomeric excess of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the enantiomeric excess (e.e.) of (S)-3-Phenylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.), and why is it critical for this compound?

A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer (e.g., the (S)-isomer) is present compared to the other (the (R)-isomer). For drug development, achieving high e.e. is crucial because different enantiomers of a compound can have vastly different pharmacological and toxicological profiles. This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Niraparib (B1663559).[1][2][3] Using the specific (S)-enantiomer ensures the drug's efficacy and safety.

Q2: What are the primary strategies for obtaining enantiomerically enriched this compound?

A2: There are two main approaches:

  • Asymmetric Synthesis: This involves creating the desired (S)-enantiomer directly from a prochiral starting material using a chiral catalyst or reagent. Common methods include rhodium-catalyzed asymmetric reductive Heck reactions and iridium-catalyzed asymmetric hydrogenations.[4][5][6]

  • Chiral Resolution: This strategy involves separating a racemic mixture (a 50:50 mixture of R and S enantiomers) of 3-Phenylpiperidine. Techniques include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.[1][7][8]

Q3: How do I decide between asymmetric synthesis and chiral resolution?

A3: The choice depends on several factors:

  • Scale: For large-scale industrial production, asymmetric synthesis is often more cost-effective as it avoids wasting 50% of the material inherent in classical resolution.[1]

  • Starting Materials: If a suitable prochiral precursor is readily and cheaply available, asymmetric synthesis is a strong option. If racemic 3-Phenylpiperidine is the most accessible starting point, resolution is necessary.

  • Development Stage: In early-stage research, chiral resolution might be faster for obtaining small amounts of pure enantiomers for testing. For process development, optimizing an asymmetric synthesis is often the long-term goal.

  • Technical Expertise: Asymmetric catalysis can require specialized ligands and strict control of reaction conditions, while classical resolution can sometimes be achieved with more standard laboratory techniques.

Q4: What analytical methods are used to determine the enantiomeric excess of 3-Phenylpiperidine?

A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9] Another technique involves Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs), which form temporary diastereomeric complexes that can be distinguished in the NMR spectrum.[10]

Troubleshooting Guides

Asymmetric Synthesis: Catalytic Hydrogenation & Cross-Coupling

Q: My rhodium-catalyzed asymmetric reaction is giving low enantiomeric excess. What are the likely causes?

A: Low e.e. in Rh-catalyzed reactions can stem from several sources. Systematically check the following:

  • Catalyst and Ligand Quality: Ensure the chiral ligand (e.g., (S)-Segphos) and rhodium precursor are of high purity.[3][4] Impurities can poison the catalyst or interfere with the formation of the active chiral complex.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water and oxygen can deactivate the catalyst. Ensure all reagents, especially the boronic acid and base (e.g., CsOH), are pure.[3][4]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Maintain strict temperature control as specified in the protocol (e.g., 70 °C).[3] Deviations can significantly impact selectivity.

  • Inert Atmosphere: The reaction must be conducted under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[4]

Q: The yield of my asymmetric hydrogenation is poor, or the reaction is stalling. What should I investigate?

A: Poor conversion in asymmetric hydrogenation is often related to catalyst activity or reaction conditions.

  • Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the recommended level (e.g., 600 psi).[5] Inconsistent or low pressure will slow down or stop the reaction.

  • Catalyst Loading: While higher catalyst loading can increase cost, insufficient loading may lead to incomplete conversion. Verify your calculations and consider a modest increase if the reaction stalls.[5]

  • Substrate Purity: Impurities in the pyridinium (B92312) salt substrate can act as catalyst poisons. Purify the starting material if its quality is questionable.

  • Agitation: Ensure efficient stirring to overcome mass transfer limitations, allowing proper mixing of the solid catalyst, liquid phase, and hydrogen gas.

Chiral Resolution: Diastereomeric Salt Crystallization

Q: I'm performing a classical resolution with a chiral acid (e.g., dibenzoyl-L-tartaric acid), but the desired diastereomeric salt won't crystallize. What can I try?

A: Crystallization is a delicate process influenced by thermodynamics and kinetics. Try these optimization steps:

  • Solvent System: The choice of solvent is critical. If the salt is too soluble, try a less polar solvent or a solvent mixture to reduce solubility. Conversely, if it precipitates too quickly as an amorphous solid, use a more polar solvent.

  • Concentration: Carefully adjust the concentration. Supersaturation is required for crystallization, but overly concentrated solutions may lead to oiling out or impurity inclusion.

  • Temperature Profile: Experiment with the cooling rate. Slow, gradual cooling is generally best for forming well-defined crystals. A heating-cooling cycle can sometimes promote crystallization.[7]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a "seed" crystal to the supersaturated solution to induce crystallization.[7]

Q: The enantiomeric excess of the this compound recovered from my diastereomeric salt is lower than expected. How can I improve it?

A: This indicates incomplete separation of the diastereomers.

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the e.e. of the final product.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any mother liquor containing the more soluble (undesired) diastereomer.

  • Equilibration Time: Allow sufficient time for the crystallization to reach equilibrium. Rushing the process may lead to co-precipitation of the other diastereomer.[7]

Comparative Data on Synthesis & Resolution Methods

Table 1: Comparison of Asymmetric Synthesis Methods for this compound Precursors

Method Catalyst / Ligand Key Reagents Solvent Temp. Yield e.e. (%) Reference
Asymmetric Reductive Heck [Rh(cod)OH]₂ / (S)-Segphos Phenyl boronic acid, aq. CsOH Toluene/THP/H₂O 70 °C 81% 96% [3][4]

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S,S)-MeO-BoQphos | H₂ (600 psi), I₂ | THF | 40 °C | >95% | 99% |[5] |

Table 2: Chiral Resolution Methods for Racemic 3-Phenylpiperidine

Method Resolving Agent / Enzyme Solvent Key Conditions Outcome Reference
Chemical Resolution Di-benzoyl-L-tartaric acid Varies (e.g., alcohols, ketones) Fractional crystallization Isolation of one diastereomeric salt [7]

| Enzymatic Resolution | Lipase from Pseudomonas cepacia | Organic solvent / Buffer | Stereospecific hydrolysis of an ester derivative | (S)-enantiomer obtained with >95% e.e. |[8] |

Key Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction[3][4]

This protocol describes the synthesis of a key precursor to this compound.

  • Catalyst Preparation: In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial equipped with a magnetic stir bar. Seal the vial with a rubber septum.

  • Reaction Setup: Remove the vial from the glovebox. Purge with argon for 5 minutes. Add degassed toluene, THP, and H₂O (1:1:1 ratio). Add aqueous CsOH (2.0 equiv). Stir the resulting mixture at 70 °C for 10 minutes.

  • Reactant Addition: To the catalyst solution, add the phenyl boronic acid (3.0 equiv) followed by the dihydropyridine (B1217469) substrate (1.0 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at 70 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with diethyl ether. Pass the mixture through a short plug of silica (B1680970) gel, washing with additional ether. Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography to afford the enantioenriched tetrahydropyridine (B1245486).

  • Final Conversion: The resulting tetrahydropyridine can be converted to this compound via standard hydrogenation (e.g., Pd/C, H₂) and deprotection steps.[6]

Protocol 2: Classical Resolution via Diastereomeric Salt Formation[7]

This protocol provides a general workflow for chiral resolution using a resolving agent.

  • Dissolution: Dissolve racemic 3-Phenylpiperidine (1.0 equiv) and the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, ~0.5-1.0 equiv) in a suitable solvent (e.g., methanol, ethanol) with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding the solution. Let the mixture stand for 18-24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Purity Check: Determine the diastereomeric purity of the salt. If necessary, perform a recrystallization from the same or a different solvent system to improve purity.

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system (e.g., dichloromethane (B109758) and water). Add an aqueous base (e.g., 1N NaOH) and stir until the solid dissolves completely. Separate the organic layer, extract the aqueous layer with more dichloromethane, and combine the organic extracts.

  • Final Product: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-Phenylpiperidine. Determine the e.e. using chiral HPLC.

Visual Workflows and Diagrams

G cluster_selection Method Selection Workflow start Start: Need Enantioenriched This compound q1 Is Racemic 3-Phenylpiperidine Readily Available? start->q1 res_path Chiral Resolution Path q1->res_path Yes asym_path Asymmetric Synthesis Path q1->asym_path No q2 Large Scale Required? res_path->q2 asym_hydrog Asymmetric Hydrogenation asym_path->asym_hydrog asym_heck Asymmetric Reductive Heck asym_path->asym_heck classical_res Classical Chemical Resolution q2->classical_res Yes (Lower Cost) enzymatic_res Enzymatic Resolution q2->enzymatic_res No (High Selectivity)

Caption: Decision workflow for selecting a suitable method.

G cluster_workflow Experimental Workflow: Rh-Catalyzed Asymmetric Synthesis prep 1. Prepare Catalyst [Rh(cod)OH]₂ + (S)-Segphos (Inert Atmosphere) setup 2. Setup Reaction Add Solvents (Toluene/THP/H₂O) + Base (CsOH) prep->setup heat1 3. Stir and Heat to 70 °C for 10 min setup->heat1 add 4. Add Reactants Phenyl Boronic Acid + Dihydropyridine heat1->add react 5. React at 70 °C for 20 hours add->react workup 6. Workup Cool, Dilute with Ether, Filter through Silica react->workup purify 7. Purify Flash Column Chromatography workup->purify product Enantioenriched Tetrahydropyridine Precursor purify->product

Caption: Workflow for the Rh-catalyzed asymmetric synthesis.

G cluster_troubleshooting Troubleshooting Guide: Low Enantiomeric Excess start Problem: Low e.e. in Asymmetric Rxn q_ligand Is Chiral Ligand Pure and Handled Correctly? start->q_ligand s_ligand Source High-Purity Ligand. Handle under Inert Conditions. q_ligand->s_ligand No q_catalyst Is Metal Precursor Pure? Correct Loading? q_ligand->q_catalyst Yes end Re-run Experiment s_ligand->end s_catalyst Verify Purity and Stoichiometry. Use Fresh Catalyst. q_catalyst->s_catalyst No q_conditions Are Temp, Pressure, and Atmosphere Correct? q_catalyst->q_conditions Yes s_catalyst->end s_conditions Calibrate Thermostat. Check for Leaks. Ensure Rigorous Inert Atmosphere. q_conditions->s_conditions No q_reagents Are Solvents/Reagents Anhydrous and Degassed? q_conditions->q_reagents Yes s_conditions->end s_reagents Purify/Distill Solvents. Use Fresh, High-Purity Reagents. q_reagents->s_reagents No q_reagents->end Yes s_reagents->end

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Technical Support Center: Synthesis of 3-Phenylpiperidine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-phenylpiperidine (B1330008) using a Grignard reaction.

Troubleshooting Guide

Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

Failure to initiate is a frequent challenge in Grignard synthesis, primarily due to the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly flame-dried under an inert atmosphere (e.g., argon or nitrogen) or oven-dried at >120°C overnight and cooled under an inert atmosphere. Solvents, particularly tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.

  • Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface. Common activation methods include:

    • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere.

    • Chemical Activation: Adding a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane.

  • Initiate with a Small Amount of Reagent: Add a small portion of the phenyl halide solution to the magnesium suspension. A gentle warming with a heat gun may be necessary, but be cautious of a runaway reaction. Initiation is indicated by gentle bubbling and a slight increase in temperature.

Question 2: I am observing a low yield of 3-phenylpiperidine. What are the potential reasons and how can I improve it?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, side reactions, and quenching of the Grignard reagent.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or deactivation of the magnesium.Ensure all magnesium has reacted before adding the N-protected 3-piperidone. Allow for a sufficient reaction time after the addition of the ketone.
Wurtz Coupling A common side reaction where the Grignard reagent reacts with the unreacted phenyl halide to form biphenyl.[1]Add the phenyl halide solution slowly and at a controlled temperature to maintain a low concentration of the halide in the reaction mixture.
Enolization of 3-Piperidone The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 3-piperidone, leading to the formation of an enolate and reducing the yield of the desired alcohol.Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. The choice of N-protecting group can also influence the acidity of the α-protons.
Quenching of Grignard Reagent Traces of water, oxygen, or acidic impurities in the reagents or solvents can quench the Grignard reagent.Ensure all reagents and solvents are pure and anhydrous. Maintain a strict inert atmosphere throughout the reaction.
Steric Hindrance Steric hindrance around the carbonyl group of the 3-piperidone can slow down the reaction.Consider using a less sterically demanding N-protecting group if possible.

Question 3: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Besides the desired 3-hydroxy-3-phenylpiperidine, several side products can form during the reaction.

Common Side Products and Mitigation Strategies:

  • Biphenyl: Formed via Wurtz coupling of the Grignard reagent with unreacted phenyl bromide.[1]

    • Mitigation: Slow, dropwise addition of the phenyl bromide to the magnesium suspension helps to minimize its concentration and thus reduces the rate of this side reaction.

  • Unreacted Starting Material: Incomplete reaction can leave unreacted N-protected 3-piperidone.

    • Mitigation: Ensure the Grignard reagent is formed in a slight excess and allow for sufficient reaction time.

  • Enolization Product: As mentioned earlier, deprotonation of the 3-piperidone leads to an enolate which, upon workup, will regenerate the starting ketone.

    • Mitigation: Low reaction temperatures are crucial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N-protecting group for the 3-piperidone in this Grignard reaction?

A1: The choice of the N-protecting group is critical. The widely used tert-butoxycarbonyl (Boc) group is often preferred as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions. Other protecting groups like benzyl (B1604629) (Bn) can also be used. The size and electronic nature of the protecting group can influence the reactivity of the carbonyl group and the potential for side reactions.

Q2: What is the recommended solvent for this reaction?

A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.

Q3: What is the ideal reaction temperature?

A3: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to sustain the reaction. However, the addition of the N-protected 3-piperidone should be carried out at a low temperature, typically between -78 °C and 0 °C, to minimize side reactions, particularly enolization.

Q4: How should the reaction be quenched and worked up?

A4: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. This will protonate the alkoxide and precipitate magnesium salts. The product can then be extracted with an organic solvent like ethyl acetate.

Q5: Can this reaction be performed enantioselectively?

A5: Yes, enantioselective synthesis of 3-phenylpiperidine can be achieved by using chiral ligands or auxiliaries. Several methods have been reported for the enantioselective addition of Grignard reagents to N-heterocyclic compounds.[2][3][4]

Quantitative Data

The following table summarizes representative yields for the Grignard reaction in the synthesis of 3-phenylpiperidine derivatives under different conditions, as compiled from various sources.

N-Protecting Group Grignard Reagent Solvent Temperature (°C) Yield of Alcohol Intermediate (%)
BocPhenylmagnesium bromideTHF0 to RT~85
BenzylPhenylmagnesium bromideDiethyl Ether0 to RT~80
Boc4-Fluorophenylmagnesium bromideTHF-78 to RT~90
CbzPhenylmagnesium bromideTHF0~75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Reaction with N-Boc-3-piperidone

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve N-Boc-3-piperidone (1.0 equivalent) in anhydrous THF.

  • Add the N-Boc-3-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxy-3-phenyl-1-(tert-butoxycarbonyl)piperidine.

Mandatory Visualization

Troubleshooting_Grignard_Reaction Troubleshooting Workflow for Grignard Reaction in 3-Phenylpiperidine Synthesis start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation initiation_failed Issue: Initiation Failure check_initiation->initiation_failed No reaction_proceeds Reaction Proceeds check_initiation->reaction_proceeds Yes troubleshoot_initiation Troubleshooting: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions - Apply gentle heat initiation_failed->troubleshoot_initiation troubleshoot_initiation->start Retry check_yield Acceptable Yield? reaction_proceeds->check_yield low_yield Issue: Low Yield check_yield->low_yield No success Successful Synthesis check_yield->success Yes troubleshoot_yield Troubleshooting: - Check for side reactions (Wurtz, enolization) - Optimize temperature (low temp for addition) - Check reagent stoichiometry and purity low_yield->troubleshoot_yield side_products Issue: Side Products Observed low_yield->side_products troubleshoot_yield->start Retry with modifications troubleshoot_side_products Troubleshooting: - Slow addition of halide - Low temperature for ketone addition - Consider alternative protecting group side_products->troubleshoot_side_products troubleshoot_side_products->start Retry with modifications

Caption: Troubleshooting workflow for the Grignard reaction.

References

overcoming side reactions in the synthesis of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-3-Phenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective synthesis of this important chiral intermediate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and strategies for their mitigation.

Q1: My asymmetric synthesis of this compound is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve stereoselectivity?

A1: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. Here’s a troubleshooting guide:

  • Catalyst/Ligand Integrity: The chiral catalyst or ligand is crucial for stereocontrol. Ensure it has not degraded. It is recommended to use freshly prepared or properly stored catalysts and ligands.

  • Reaction Temperature: Temperature can significantly impact enantioselectivity. Running the reaction at a lower temperature may improve the enantiomeric excess.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. A solvent screen is advisable to identify the optimal medium for your specific catalytic system.

  • Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to poor stereocontrol. Ensure the purity of your substrates before use.

Q2: I am observing the formation of significant amounts of byproducts in my Rhodium-Catalyzed Asymmetric Reductive Heck reaction. What are these byproducts and how can I minimize them?

A2: In Rhodium-catalyzed reactions for the synthesis of 3-substituted piperidines, common side reactions include the formation of Heck-type and hydroarylation products.[2]

  • Heck-Type Byproducts: These can arise from β-hydride elimination. To minimize this, you can try to:

    • Optimize the ligand-to-metal ratio.

    • Adjust the reaction temperature and time.

  • Hydroarylation Byproducts: These may result from protodemetalation. Strategies to mitigate this include:

    • Careful control of the reaction stoichiometry.

    • Ensuring the reaction is carried out under an inert atmosphere to prevent moisture contamination.

Q3: During the scale-up of my synthesis, I am experiencing a decrease in yield and an increase in impurities. What are the key scale-up challenges to consider?

A3: Scaling up a chemical synthesis often introduces new challenges that are not apparent at the lab scale.[3][4] Key considerations include:

  • Heat Transfer: Exothermic reactions can become difficult to control in larger reactors, leading to runaway reactions and byproduct formation.[4] Ensure your reactor has adequate cooling capacity and consider a semi-batch process with controlled addition of reagents.[3]

  • Mixing Efficiency: Inadequate mixing in large vessels can lead to localized concentration gradients and temperature differences, resulting in lower yields and increased impurities.[4] The type of stirrer and mixing speed should be optimized for the larger scale.

  • Catalyst Separation: For heterogeneous catalysts, separation on a large scale can be challenging.[3] Consider using catalysts with larger particle sizes or employing filtration aids.

  • Impurity Amplification: Minor side reactions at a small scale can become significant on a larger scale, complicating purification.[4] It is crucial to re-optimize the reaction conditions at the larger scale.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) for different synthetic methods used to prepare chiral 3-substituted piperidines.

Synthetic MethodTypical YieldTypical Enantiomeric Excess (ee)Reference
Rhodium-Catalyzed Asymmetric Reductive HeckHighExcellentA rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[5][6]
Chemo-enzymatic DearomatizationExcellentExcellentA chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines can prepare substituted piperidines with precise stereochemistry.[7]
Organocatalytic Domino Michael Addition/AminalizationGood to ExcellentExcellentThis method allows for the formation of four contiguous stereocenters in the piperidine (B6355638) ring in one step with excellent enantioselectivity.

Experimental Protocols

1. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is a representative procedure for the synthesis of a 3-substituted tetrahydropyridine (B1245486), a precursor to this compound.[6]

  • Materials:

    • [Rh(cod)OH]₂ (3 mol%)

    • (S)-Segphos (7 mol%)

    • Arylboronic acid (3.0 equiv)

    • Dihydropyridine (1.0 equiv)

    • Aqueous CsOH (50 wt%, 2.0 equiv)

    • Toluene, Tetrahydrofuran (THF), Water (1:1:1 solvent mixture)

  • Procedure:

    • To a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ and (S)-Segphos.

    • Seal the vial and purge with argon three times.

    • Add the toluene, THF, and water solvent mixture, followed by the aqueous CsOH solution.

    • Stir the catalyst solution at 70 °C for 10 minutes.

    • Add the arylboronic acid, followed by the dihydropyridine.

    • Stir the resulting mixture at 70 °C for 20 hours.

    • Upon completion, cool the reaction to room temperature and dilute with Et₂O.

    • Pass the mixture through a plug of SiO₂ and wash the plug with additional Et₂O.

    • Remove the solvents in vacuo and purify the crude product by flash chromatography.

2. Chemo-enzymatic Dearomatization

This method utilizes a one-pot amine oxidase/ene imine reductase cascade.[7]

  • Key Steps:

    • Chemical Synthesis: Preparation of the N-substituted tetrahydropyridine (THP) precursor.

    • Biocatalytic Cascade:

      • 6-HDNO-catalyzed oxidation of the THP.

      • EneIRED-catalyzed conjugate reduction and iminium reduction.

  • Note: The specific enzymes and reaction conditions will depend on the substrate and the desired stereoisomer.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantiomeric Excess (ee) Observed q1 Is the catalyst/ligand fresh and properly stored? start->q1 sol1 Use fresh or newly purchased catalyst/ligand. q1->sol1 No q2 Has the reaction temperature been optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower the reaction temperature incrementally. q2->sol2 No q3 Have different solvents been screened? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform a solvent screen to find the optimal medium. q3->sol3 No q4 Is the purity of starting materials confirmed? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Purify starting materials before use. q4->sol4 No end_node Improved Enantioselectivity q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Scale_Up_Challenges cluster_challenges Key Challenges cluster_solutions Mitigation Strategies start Scale-Up of this compound Synthesis heat Heat Transfer Control start->heat mixing Mixing Efficiency start->mixing catalyst Catalyst Separation start->catalyst impurity Impurity Profile start->impurity sol_heat Ensure adequate reactor cooling. Use semi-batch addition. heat->sol_heat sol_mixing Optimize stirrer type and speed. mixing->sol_mixing sol_catalyst Use larger particle size catalyst. Employ filtration aids. catalyst->sol_catalyst sol_impurity Re-optimize reaction conditions at scale. impurity->sol_impurity

Caption: Key challenges and mitigation strategies for scale-up.

References

stability issues of (S)-3-Phenylpiperidine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (S)-3-Phenylpiperidine under various storage and experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

FAQ 1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is recommended to keep it away from heat, open flames, and other sources of ignition.[1] For long-term storage, refrigeration is a good practice, although specific temperature recommendations may vary by supplier.[1]

FAQ 2: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could be the cause?

The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This compound, like other piperidine (B6355638) derivatives, can be susceptible to degradation under certain conditions. Potential causes for degradation include:

  • Oxidation: Exposure to air and light can lead to oxidation. The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions in solution can lead to hydrolysis, although the phenylpiperidine structure is relatively robust.

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation. It is crucial to store the compound in light-resistant containers.

To troubleshoot, it is recommended to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

FAQ 3: How can I perform a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[3] The study involves subjecting the compound to harsher conditions than it would typically encounter during storage and use.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose oxidation Oxidative (e.g., 3% H2O2, RT) prep->oxidation Expose thermal Thermal (e.g., 80°C, solid state) prep->thermal Expose photo Photolytic (e.g., UV/Vis light) prep->photo Expose hplc HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

FAQ 4: What are the expected degradation products of this compound?

While specific degradation pathways for this compound are not extensively published, based on the structure and general knowledge of similar compounds, potential degradation products could include:

  • Oxidation products: N-oxide, hydroxylated derivatives on the phenyl ring or piperidine ring.

  • Dehydrogenation products: Formation of the corresponding tetrahydropyridine (B1245486) or pyridine (B92270) derivatives.

  • Products from ring-opening: Under very harsh conditions, the piperidine ring could potentially undergo cleavage.

Identifying these products typically requires techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[4]

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability issues. The data assumes an initial purity of 99.5%.

Table 1: Stability of this compound in Solution under Different pH Conditions

ConditionTime (hours)This compound Assay (%)Total Degradants (%)
0.1 N HCl at 60°C2492.37.2
4885.114.4
0.1 N NaOH at 60°C2495.83.7
4891.58.0
pH 7 Buffer at 60°C4899.10.4

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionDurationThis compound Assay (%)Total Degradants (%)
3% H₂O₂ at RT24 hours88.710.8
Solid State at 80°C7 days98.90.6
UV/Vis Light Exposure7 days94.25.3

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol outlines a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Logical Relationship for Method Development

Method_Development_Logic Stability-Indicating Method Development Logic cluster_initial Initial Steps cluster_stress_test Forced Degradation cluster_evaluation Method Evaluation cluster_validation Validation lit_search Literature Search & Compound Properties initial_method Develop Initial HPLC Method lit_search->initial_method stress Perform Forced Degradation Studies initial_method->stress analyze Analyze Stressed Samples stress->analyze resolution Check Resolution of Parent vs. Degradants analyze->resolution resolution->initial_method Resolution Inadequate (Optimize Method) validate Validate Method (ICH Q2) resolution->validate Resolution Adequate

Caption: Logical workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat at 60°C for 48 hours. At appropriate time points (e.g., 24 and 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat at 60°C for 48 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours. Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 7 days. At the end of the study, dissolve a known amount of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. At the end of the exposure, dissolve a known amount of the solid in the mobile phase for HPLC analysis.

  • Control Samples: For each stress condition, prepare a corresponding control sample without the stressor to account for any degradation caused by the solvent or temperature alone.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual stability data for this compound may vary. It is crucial to perform your own stability studies to determine the shelf-life and appropriate storage conditions for your specific material and application.

References

Technical Support Center: Optimization of Mobile Phase for Chiral HPLC of Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mobile phases for the chiral High-Performance Liquid Chromatography (HPLC) of phenylpiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating phenylpiperidine enantiomers?

A1: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of compounds, including phenylpiperidines. Specifically, derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), have shown excellent enantioselectivity. Columns like Chiralpak® AD and Chiralcel® OD are frequently cited in the literature for this class of compounds.[1] Pirkle-type columns and those based on teicoplanin aglycone have also been used successfully.[2]

Q2: Which chromatographic mode is better for phenylpiperidines: normal-phase, reversed-phase, or polar organic?

A2: The choice of chromatographic mode depends on the specific phenylpiperidine derivative and the selected CSP.

  • Normal-Phase (NP): Often the first choice for chiral separations on polysaccharide-based CSPs, using mobile phases like hexane/alkanol mixtures. This mode frequently provides high enantioselectivity.

  • Reversed-Phase (RP): Can be advantageous for more polar phenylpiperidine analogs and is compatible with mass spectrometry (MS) detectors. Mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) with aqueous buffers.

  • Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, sometimes with additives. It can offer different selectivity compared to NP and RP modes.

A screening approach using all three modes is often the most effective strategy to find the optimal separation conditions.

Q3: Why is a basic additive, like diethylamine (B46881) (DEA), often required in the mobile phase for phenylpiperidine analysis?

A3: Phenylpiperidines are basic compounds. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial for several reasons.[3] It helps to prevent strong interactions between the basic analyte and any residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the CSP. This minimizes peak tailing and improves peak shape and efficiency, leading to better resolution.[3][4]

Q4: Can I use other basic additives besides diethylamine (DEA)?

A4: Yes, other basic additives can be used, and in some cases, may provide better results. Alternatives include butylamine, ethanolamine (B43304), and ethylenediamine (B42938) (EDA).[3] It has been observed that EDA and 2-aminoethanol (AE) can significantly improve peak shape and resolution for certain compounds compared to DEA.[3] However, their miscibility with non-polar solvents can be limited, so they are often recommended when at least 2% alcohol is present in the mobile phase.[3]

Q5: How does temperature affect the chiral separation of phenylpiperidines?

A5: Temperature is a critical parameter in chiral HPLC. Lowering the temperature often increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease resolution. It is an important parameter to screen during method optimization.

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation of my phenylpiperidine enantiomers. What should I do?

Answer:

  • Confirm CSP Suitability: The primary reason for a lack of separation is often the choice of the chiral stationary phase. Polysaccharide-based columns are a good starting point. If one type of polysaccharide CSP (e.g., cellulose-based) does not provide separation, try another (e.g., amylose-based) as their chiral recognition mechanisms differ.

  • Optimize the Mobile Phase:

    • Normal-Phase: Vary the type and percentage of the alcohol modifier (e.g., isopropanol (B130326), ethanol). A common starting point is a hexane/isopropanol mixture.

    • Reversed-Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Also, optimize the pH of the aqueous phase.

  • Incorporate Additives: For basic compounds like phenylpiperidines, the addition of a basic modifier (e.g., 0.1% DEA) is often essential to achieve separation.[3]

  • Lower the Temperature: Reducing the column temperature can enhance the enantioselectivity of the CSP.

  • Reduce the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Issue 2: Peak Tailing

Question: My peaks for the phenylpiperidine enantiomers are tailing significantly. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like phenylpiperidines is a common issue, often caused by secondary interactions with the stationary phase.

  • Add or Increase the Concentration of a Basic Modifier: The most effective solution is to add a basic additive like diethylamine (DEA) to the mobile phase, typically at a concentration of 0.1%.[3] If you are already using an additive, consider slightly increasing its concentration.

  • Switch to a Different Basic Modifier: As mentioned in the FAQs, other amines like ethanolamine or ethylenediamine might provide better peak shapes for your specific analyte.[3]

  • Use a Buffered Mobile Phase (in RP mode): In reversed-phase mode, ensure the mobile phase is adequately buffered. For basic compounds, a buffer with a pH in the acidic to neutral range can help to protonate the analyte and minimize interactions with silanol groups.

  • Check for Column Contamination: A contaminated column can lead to poor peak shapes. Flush the column with appropriate solvents as recommended by the manufacturer.

  • Consider a Different Column: If peak tailing persists, you might need to try a different brand or type of CSP that has better end-capping or is more suitable for basic compounds.

Issue 3: Irreproducible Retention Times

Question: The retention times for my enantiomers are shifting between injections. What could be the cause?

Answer:

  • Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, may require longer equilibration times than standard achiral columns, sometimes up to 1-2 hours, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting your analysis sequence.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using volatile components like DEA or hexane, be mindful of evaporation, which can alter the mobile phase composition over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.

  • Inconsistent Mobile Phase Preparation: Precisely measure all components of the mobile phase to ensure consistency between batches.

Data Presentation

Table 1: Mobile Phase Conditions for Chiral Separation of Selected Phenylpiperidines

CompoundChiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)AdditiveResolution (Rs)
Paroxetine (B1678475)Chiralpak® ADn-Hexane / EthanolVaries0.1% DEABaseline
Vesamicol (B58441)Reprosil Chiral-NRn-Hexane / Isopropanol (90:10, v/v)1.00.1% DEA> 1.5
(±)-trans-3-methyl norfentanylCellulose tris(3-chloro-4-methylphenylcarbamate)Acetonitrile-basedNot specifiedDEA and Formic AcidUp to 7.02
β-hydroxyfentanylCellulose tris(3-chloro-4-methylphenylcarbamate)Acetonitrile-basedNot specifiedDEA and Formic AcidHigh

Note: This table provides examples and starting points. Optimal conditions may vary depending on the specific HPLC system and column batch.

Experimental Protocols

Protocol 1: Chiral Separation of Paroxetine in Normal-Phase Mode

Objective: To separate the enantiomers of paroxetine using a Chiralpak® AD column.[1]

Instrumentation:

  • HPLC system with a pump capable of delivering a constant flow.

  • Autosampler.

  • Column thermostat.

  • UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD, 250 x 4.6 mm, 10 µm.

  • Mobile Phase: A mixture of n-Hexane and Ethanol. The exact ratio should be optimized to achieve baseline separation. A good starting point is 90:10 (v/v) n-Hexane/Ethanol.

  • Additive: 0.1% (v/v) Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of n-Hexane, Ethanol, and DEA. Degas the mobile phase before use.

  • Install the Chiralpak® AD column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Prepare a sample solution of paroxetine in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Inject the sample and run the analysis.

  • Optimize the mobile phase composition (n-Hexane/Ethanol ratio) to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.

Protocol 2: Chiral Separation of Vesamicol Analogs in Normal-Phase Mode

Objective: To achieve enantiomeric separation of vesamicol and its analogs using a Pirkle-type chiral stationary phase.[2]

Instrumentation:

  • HPLC system with a binary or quaternary pump.

  • Autosampler.

  • Column thermostat.

  • UV-Vis or PDA detector.

Chromatographic Conditions:

  • Column: Reprosil Chiral-NR, 250 x 4.6 mm, 8 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Additive: 0.1% (v/v) Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase by combining n-Hexane, Isopropanol, and DEA in the specified ratio. Sonicate or vacuum degas the solution.

  • Equilibrate the Reprosil Chiral-NR column with the mobile phase for at least 45-60 minutes at the set flow rate and temperature.

  • Dissolve the vesamicol analog sample in the mobile phase to a suitable concentration (e.g., 0.2-1.0 mg/mL).

  • Inject the sample solution and monitor the chromatogram.

  • Adjust the isopropanol percentage in the mobile phase to fine-tune the retention times and resolution. A lower percentage of isopropanol will generally increase retention and may improve resolution.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Racemic Phenylpiperidine Sample select_csp Select CSPs for Screening (e.g., Cellulose, Amylose-based) start->select_csp np_screen Normal Phase Screen (Hexane/Alcohol +/- 0.1% DEA) select_csp->np_screen rp_screen Reversed Phase Screen (ACN/Buffer or MeOH/Buffer) select_csp->rp_screen po_screen Polar Organic Screen (MeOH or ACN +/- Additives) select_csp->po_screen eval_resolution Evaluate Resolution (Rs) np_screen->eval_resolution rp_screen->eval_resolution po_screen->eval_resolution optimize Optimization eval_resolution->optimize Rs < 1.5 final_method Final Method eval_resolution->final_method Rs >= 1.5 adjust_modifier Adjust Alcohol % (NP) or Organic % (RP) optimize->adjust_modifier adjust_additive Change Additive Type/Conc. optimize->adjust_additive adjust_temp Vary Temperature optimize->adjust_temp adjust_flow Adjust Flow Rate optimize->adjust_flow adjust_modifier->eval_resolution adjust_additive->eval_resolution adjust_temp->eval_resolution adjust_flow->eval_resolution

Caption: Workflow for mobile phase optimization in chiral HPLC.

Troubleshooting_Decision_Tree start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_dea Add/Increase Basic Additive (e.g., 0.1% DEA) peak_tailing->add_dea Yes shifting_rt Shifting Retention Times? poor_resolution->shifting_rt No optimize_mp Optimize Mobile Phase (Modifier Ratio) poor_resolution->optimize_mp Yes equilibrate Increase Equilibration Time shifting_rt->equilibrate Yes solution Problem Resolved shifting_rt->solution No check_column Check/Clean Column add_dea->check_column check_column->solution change_csp Try Different CSP optimize_mp->change_csp lower_temp Lower Temperature change_csp->lower_temp lower_temp->solution fresh_mp Prepare Fresh Mobile Phase equilibrate->fresh_mp use_oven Use Column Oven fresh_mp->use_oven use_oven->solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

methods to avoid racemization during (S)-3-Phenylpiperidine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the derivatization of (S)-3-Phenylpiperidine. The primary focus is on methods to preserve the stereochemical integrity of the C3 chiral center and avoid racemization during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of this compound?

A1: Racemization is the process by which a single enantiomer, in this case, this compound, is converted into an equal mixture of both enantiomers (a racemic mixture). The chiral center in this compound is the carbon atom at the 3-position, which is attached to a hydrogen atom. Under certain reaction conditions, this hydrogen can be abstracted, leading to a planar, achiral intermediate. Subsequent re-protonation can occur from either face, resulting in a loss of the original stereochemistry. This is a critical issue in drug development as different enantiomers can have vastly different pharmacological activities and toxicological profiles.

Q2: Which derivatization reactions of this compound are most prone to causing racemization?

A2: Any reaction that creates conditions conducive to the removal of the proton at the C3 position can potentially lead to racemization. Reactions involving strong bases, high temperatures, or prolonged reaction times are of particular concern. While the nitrogen atom of the piperidine (B6355638) ring is the primary site of derivatization, certain reagents and conditions can affect the adjacent chiral center. N-acylation with highly activated carboxylic acids or under strongly basic conditions, and some N-alkylation procedures with harsh bases, could pose a risk.

Q3: What is the general mechanism of racemization for 3-arylpiperidines?

A3: The primary mechanism of racemization for 3-arylpiperidines involves the deprotonation of the hydrogen at the chiral C3 position to form a resonance-stabilized carbanion (enolate-like) intermediate. The negative charge can be delocalized into the adjacent phenyl ring, which increases the acidity of the C3-proton and stabilizes the planar intermediate. Reprotonation of this achiral intermediate can occur from either side, leading to a racemic mixture. This process is often catalyzed by bases.[1]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) after N-Acylation
  • Symptoms: Chiral HPLC analysis of the N-acylated product shows a significant decrease in enantiomeric excess compared to the starting this compound.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Base: Strong, non-hindered bases (e.g., NaOH, KOH) can deprotonate the C3 position.Use a milder, non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid byproduct.
High Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for deprotonation.Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely.
Prolonged Reaction Time: Extended exposure to basic or even neutral conditions at elevated temperatures can lead to gradual racemization.Optimize the reaction time by monitoring the consumption of the starting material by TLC or LC-MS.
Highly Reactive Acylating Agent: The use of highly reactive acylating agents in combination with a base can sometimes promote side reactions.Consider using a coupling reagent for carboxylic acids (e.g., HATU, HBTU) at low temperatures, which often leads to cleaner reactions with less racemization.
Issue 2: Racemization during N-Alkylation
  • Symptoms: The N-alkylated this compound derivative shows a reduced enantiomeric excess.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Base: The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the piperidine nitrogen may also affect the C3 proton.Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[2]
High Temperature: As with N-acylation, higher temperatures increase the risk of racemization.Conduct the alkylation at the lowest effective temperature, starting at room temperature and gently heating only if necessary.
Excess of Alkylating Agent and Base: Using a large excess of both base and alkylating agent for prolonged periods can increase the likelihood of side reactions.Use a modest excess of the alkylating agent (e.g., 1.1-1.5 equivalents) and the base. Monitor the reaction to avoid unnecessarily long reaction times.
Issue 3: Loss of Stereochemical Purity during Reductive Amination
  • Symptoms: The product from the reaction of this compound with an aldehyde or ketone followed by reduction shows racemization.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Harsh Reducing Conditions: Certain reducing agents or the conditions used for their workup might be harsh enough to cause epimerization.Use mild reducing agents that are selective for the iminium ion, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4] These reagents are effective under neutral or slightly acidic conditions.
Equilibration of the Imine/Enamine: Under the reaction conditions, there might be an equilibrium between the iminium ion and the corresponding enamine, which could lead to racemization if the C3 proton is involved.Perform the reaction as a one-pot process where the iminium ion is formed in situ and immediately reduced. This minimizes the time the intermediate spends under potentially racemizing conditions.
Acid or Base Catalysis: The presence of strong acids or bases to catalyze imine formation can also promote racemization.Use mild acidic conditions (e.g., acetic acid) to promote imine formation, and ensure the subsequent reduction is carried out promptly.

Experimental Protocols

Protocol 1: Stereoretentive N-Boc Protection

This protocol describes the protection of the nitrogen of this compound with a tert-butoxycarbonyl (Boc) group with minimal risk of racemization.

  • Materials: this compound, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TEA or DIPEA (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash chromatography if necessary.

  • Expected Outcome: High yield of (S)-N-Boc-3-phenylpiperidine with >99% ee.

Protocol 2: N-Acylation using a Coupling Reagent

This method is suitable for coupling a carboxylic acid to this compound while minimizing the risk of racemization.

  • Materials: this compound, Carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, Anhydrous DMF.

  • Procedure:

    • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add DIPEA (2.0 eq) and stir for 5-10 minutes.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by LC-MS.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 3: Reductive Amination with a Mild Reducing Agent

This protocol describes the N-alkylation of this compound via reductive amination.

  • Materials: this compound, Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (optional).

  • Procedure:

    • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Stir at room temperature for 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.[4]

Data Presentation

The following table summarizes general conditions that favor the retention of stereochemistry during the derivatization of chiral amines, including this compound. Specific quantitative data for the racemization of this compound under a variety of conditions is not extensively available in the literature, so these are guiding principles.

Table 1: General Conditions to Minimize Racemization in this compound Derivatization

Derivatization TypeReagents & Conditions Favoring StereoretentionPotential for Racemization
N-Acylation Acyl chloride with a hindered base (DIPEA) at low temperature (0 °C). Carboxylic acid with coupling agents (HATU, HBTU) at 0 °C to RT.Low to Moderate
N-Alkylation Alkyl halide with a mild inorganic base (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (DMF, MeCN) at RT.Low to Moderate
N-Arylation Buchwald-Hartwig amination with a suitable ligand and base combination (e.g., Pd₂(dba)₃, XPhos, NaOtBu) at moderate temperatures.Low
Reductive Amination One-pot reaction with a mild reducing agent (NaBH(OAc)₃, NaBH₃CN) under neutral or slightly acidic conditions.Low

Visualizations

Logical Workflow for Troubleshooting Racemization

Racemization_Troubleshooting start Racemization Detected in Product (Reduced ee%) reaction_type Identify Derivatization Type start->reaction_type acylation N-Acylation reaction_type->acylation Acylation alkylation N-Alkylation reaction_type->alkylation Alkylation reductive_amination Reductive Amination reaction_type->reductive_amination Red. Amin. check_base Evaluate Base Strength and Steric Hindrance acylation->check_base alkylation->check_base check_reagents Examine Reagent Reactivity/Conditions reductive_amination->check_reagents check_temp Assess Reaction Temperature check_base->check_temp solution1 Switch to Milder/Hindered Base (e.g., DIPEA, K₂CO₃) check_base->solution1 check_time Review Reaction Time check_temp->check_time solution2 Lower Reaction Temperature (e.g., to 0 °C or RT) check_temp->solution2 check_time->check_reagents solution3 Optimize and Shorten Reaction Time check_time->solution3 solution4 Use Coupling Agents (Acylation) or Mild Reductants (Red. Amin.) check_reagents->solution4 end Re-analyze Product for ee% solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting racemization during this compound derivatization.

Mechanism of Base-Catalyzed Racemization

Caption: The general mechanism for base-catalyzed racemization of 3-phenylpiperidine. Note: Actual chemical structures would be depicted in a full implementation.

This technical support center provides a starting point for addressing the challenges of maintaining stereochemical purity during the derivatization of this compound. For specific applications, it is always recommended to perform small-scale test reactions and carefully analyze the enantiomeric excess of the products.

References

Technical Support Center: Purification of Crude (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude (S)-3-Phenylpiperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound is an oil and won't crystallize. What should I do?

A: It's not uncommon for crude amines to be oily due to impurities that can inhibit crystallization. Here’s a systematic approach to address this issue:

  • Purity Assessment: First, assess the purity of your crude product using techniques like NMR or HPLC to identify the nature and extent of impurities. Common impurities can include residual solvents, unreacted starting materials, or byproducts from the synthesis.[1][2]

  • Initial Purification: If significant impurities are present, consider a preliminary purification step. An acid-base extraction is often effective for purifying amines.[3] Dissolve the crude oil in an organic solvent and extract with an acidic aqueous solution (e.g., 1 M HCl) to protonate the piperidine (B6355638), moving it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Inducing Crystallization: If the product is relatively pure but still oily, you can try various crystallization techniques:

    • Solvent Screening: Experiment with a range of solvents to find one in which this compound has low solubility at room temperature but is soluble when heated.[4]

    • Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for crystals to nucleate.

    • Salt Formation: Consider converting the free base to a salt (e.g., hydrochloride or maleate (B1232345) salt), which often have higher melting points and are more crystalline.[5]

Q2: My purified this compound has a yellow or brown discoloration. What is the cause and how can I remove it?

A: Discoloration in amines like piperidine is typically due to oxidation products.[6] While minor color may not affect subsequent reactions, it is advisable to remove it for high-purity applications.

  • Troubleshooting:

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[4]

    • Column Chromatography: Flash column chromatography over silica (B1680970) gel is a highly effective method for removing colored impurities.[7][8]

  • Preventative Measures: To prevent future discoloration, store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[6]

Q3: I am having difficulty separating the (R) and (S) enantiomers of 3-Phenylpiperidine. What methods are effective?

A: The separation of enantiomers, known as chiral resolution, is a critical step in obtaining enantiomerically pure this compound.

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and often effective method. It involves reacting the racemic 3-Phenylpiperidine with a chiral acid resolving agent (e.g., tartaric acid derivatives) in a suitable solvent.[9] This forms a mixture of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11] Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[11]

Q4: My NMR spectrum shows residual solvent peaks after purification. How can I remove them?

A: Residual solvents are a common issue and can often be removed with careful handling.

  • High Vacuum Drying: Place the sample under a high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of the compound's boiling point and thermal stability.

  • Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent like water or dioxane, lyophilization can be an effective method for removing the solvent without excessive heating.

  • Azeotropic Distillation: For certain solvents, adding a co-solvent that forms a low-boiling azeotrope can facilitate their removal under reduced pressure.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, ethyl acetate (B1210297), isopropanol, ethanol).[4] A suitable solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and can lead to the formation of larger crystals.[4]

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a general method for purifying this compound using flash column chromatography on silica gel.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation of this compound from its impurities. A typical starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) to prevent tailing.

  • Column Packing: Pack a glass column with silica gel using either a dry packing or wet packing method.[7] Ensure the silica bed is well-compacted and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica to the top of the column. Alternatively, the dissolved sample can be loaded directly onto the column.

  • Elution: Begin eluting the column with the selected solvent system. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Solvent Systems for Chromatography and Recrystallization

Purification MethodSolvent System (Example Ratios)Application Notes
Column Chromatography Hexanes:Ethyl Acetate (e.g., 19:1 to 1:1)Good for less polar impurities. Gradient elution may be necessary.[7]
Dichloromethane:Methanol (e.g., 99:1 to 95:5)Suitable for more polar compounds. Adding 1% triethylamine can improve peak shape.[1]
Recrystallization EthanolA common choice for many organic compounds.[4]
IsopropanolAnother protic solvent option.[4]
Hexanes or HeptaneGood for non-polar compounds; may be used as an anti-solvent.
Ethyl AcetateA moderately polar solvent that can be effective.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Crude this compound purity_check Assess Purity (NMR, HPLC) start->purity_check oily Product is an Oil purity_check->oily discolored Product is Discolored purity_check->discolored impure Significant Impurities Present? purity_check->impure enantiomeric_purity Low Enantiomeric Purity? purity_check->enantiomeric_purity oily->impure Yes recrystallize Recrystallization oily->recrystallize No charcoal Recrystallize with Activated Charcoal discolored->charcoal Yes column Column Chromatography discolored->column Yes acid_base Perform Acid-Base Extraction impure->acid_base Yes chiral_resolution Chiral Resolution (Diastereomeric Salts or Chiral HPLC) enantiomeric_purity->chiral_resolution Yes acid_base->recrystallize pure_product Pure this compound recrystallize->pure_product charcoal->pure_product column->pure_product chiral_resolution->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

RecrystallizationProtocol Experimental Workflow for Recrystallization start Start with Crude Product solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize cool_slowly Cool Slowly to Room Temperature hot_filtration Hot Filtration (Optional) decolorize->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

ColumnChromatographyProtocol Experimental Workflow for Column Chromatography start Start with Crude Product tlc Select Solvent System via TLC start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions remove_solvent Remove Solvent Under Reduced Pressure combine_fractions->remove_solvent end Purified Product remove_solvent->end

References

Technical Support Center: Scaling Up the Synthesis of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (S)-3-Phenylpiperidine from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A widely utilized and industrially viable route for the synthesis of this compound commences with N-protected 3-piperidone, typically N-Boc-3-piperidone.[1][2] The key steps in this synthesis are:

  • Grignard Reaction: Reaction of N-Boc-3-piperidone with a phenylmagnesium halide to form N-Boc-3-hydroxy-3-phenylpiperidine.[2]

  • Dehydration/Elimination: Elimination of the hydroxyl group to yield N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine.

  • Hydrogenation: Catalytic hydrogenation of the tetrahydropyridine (B1245486) intermediate to produce racemic N-Boc-3-phenylpiperidine.[2]

  • Deprotection: Removal of the N-Boc protecting group to give racemic 3-phenylpiperidine.

  • Chiral Resolution: Separation of the enantiomers, often through diastereomeric salt formation with a chiral acid like tartaric acid, to isolate the desired this compound.[2]

This route is favored for its use of readily available starting materials and its amenability to large-scale production.[1]

Q2: What are the critical safety considerations when scaling up this synthesis?

Scaling up the synthesis of this compound introduces several safety challenges that must be addressed:

  • Grignard Reaction: This step is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of flammable ether solvents also poses a significant fire risk. At a pilot plant scale, proper reactor design with efficient cooling systems and controlled addition of reagents is crucial.

  • Hydrogenation: This step involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Palladium on carbon). The pilot plant must be equipped with appropriate high-pressure reactors, gas monitoring systems, and procedures for safe catalyst handling and filtration.

  • Reagent Handling: Many reagents used in the synthesis are hazardous. Ensure that all personnel are equipped with appropriate personal protective equipment (PPE) and are trained in the handling of these chemicals.

Troubleshooting Guides

Grignard Reaction: N-Boc-3-piperidone with Phenylmagnesium Bromide

Issue: Low or no initiation of the Grignard reaction.

  • Possible Cause: Inactive magnesium surface due to oxidation.

  • Solution:

    • Use fresh, dry magnesium turnings.

    • Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before the addition of bromobenzene (B47551).

    • Ensure all glassware and solvents are rigorously dried, as even trace amounts of water can quench the Grignard reagent.

Issue: Low yield of the desired alcohol.

  • Possible Cause: Formation of biphenyl (B1667301) as a major byproduct.

  • Solution:

    • Control the rate of addition of bromobenzene to the magnesium suspension to maintain a gentle reflux. A slow, controlled addition minimizes the coupling reaction that forms biphenyl.

    • Ensure efficient stirring to promote the reaction of the Grignard reagent with the ketone.

Issue: Exothermic reaction is difficult to control.

  • Possible Cause: Addition rate of the Grignard reagent to the ketone is too fast.

  • Solution:

    • Add the prepared Grignard reagent to a solution of N-Boc-3-piperidone at a controlled rate, maintaining the internal temperature within the desired range (e.g., 0-10 °C).

    • Ensure the reactor's cooling system is functioning optimally.

Dehydration of N-Boc-3-hydroxy-3-phenylpiperidine

Issue: Incomplete reaction or low yield of the alkene.

  • Possible Cause: Insufficiently strong acid catalyst or inadequate temperature.

  • Solution:

    • Screen different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and optimize the catalyst loading.

    • Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Issue: Formation of isomeric byproducts.

  • Possible Cause: Non-selective elimination.

  • Solution:

    • Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired tetrahydropyridine isomer.

    • Analyze the product mixture by GC or NMR to identify and quantify isomers and adjust conditions accordingly.

Catalytic Hydrogenation of N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine

Issue: Incomplete hydrogenation.

  • Possible Cause: Inactive catalyst or insufficient hydrogen pressure.

  • Solution:

    • Ensure the catalyst (e.g., 5% Pd/C) is not poisoned. Use fresh catalyst if necessary.

    • Increase the hydrogen pressure within the safe operating limits of the reactor.

    • Optimize the catalyst loading. A higher loading may be required for complete conversion.

Issue: Catalyst filtration is slow or difficult.

  • Possible Cause: Fine catalyst particles clogging the filter.

  • Solution:

    • Use a filter aid such as Celite® to improve filtration rates.

    • Ensure the catalyst is fully settled before starting the filtration.

N-Boc Deprotection

Issue: Incomplete removal of the Boc group.

  • Possible Cause: Insufficient acid strength or concentration.

  • Solution:

    • Use a stronger acid (e.g., trifluoroacetic acid) or increase the concentration of the acid (e.g., 4M HCl in dioxane).

    • Increase the reaction temperature or time, monitoring for potential side reactions.

Issue: Difficult isolation of the free amine.

  • Possible Cause: The product is a salt that is soluble in the workup solvent.

  • Solution:

    • Carefully neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to the appropriate pH to precipitate the free amine.

    • Extract the product into a suitable organic solvent.

Chiral Resolution of 3-Phenylpiperidine

Issue: Low yield of the desired (S)-enantiomer salt.

  • Possible Cause: Suboptimal solvent system for crystallization.

  • Solution:

    • Screen a variety of solvents and solvent mixtures to find conditions where the diastereomeric salt of the (S)-enantiomer has low solubility and crystallizes preferentially.

    • Control the cooling rate during crystallization to promote the formation of larger, purer crystals.

Issue: Low enantiomeric excess (ee) of the resolved product.

  • Possible Cause: Co-precipitation of the undesired diastereomeric salt.

  • Solution:

    • Perform multiple recrystallizations of the diastereomeric salt to improve the enantiomeric purity.

    • Carefully control the stoichiometry of the resolving agent.

Data Presentation

Table 1: Typical Process Parameters for the Synthesis of this compound at Pilot Plant Scale

StepKey ParametersLab Scale (Typical)Pilot Plant Scale (Target)
Grignard Reaction Temperature0-25 °C0-10 °C (addition), 20-25 °C (reaction)
Reaction Time2-4 hours4-8 hours
Yield80-90%75-85%
Purity (crude)>90%>85%
Dehydration Temperature50-80 °C70-100 °C
Reaction Time1-3 hours2-6 hours
Yield85-95%80-90%
Purity (crude)>95%>90%
Hydrogenation H₂ Pressure1-10 bar5-20 bar
Catalyst Loading1-5 mol%0.5-2 mol%
Reaction Time4-12 hours8-24 hours
Yield>95%>95%
Purity (crude)>98%>97%
N-Boc Deprotection ReagentHCl in Dioxane/TFAHCl in IPA/TFA
Temperature0-25 °C10-40 °C
Reaction Time1-4 hours2-8 hours
Yield>95%>95%
Purity (crude)>98%>97%
Chiral Resolution Resolving AgentL-(-)-Tartaric AcidL-(-)-Tartaric Acid
SolventMethanol/EthanolIsopropanol/Acetone
Yield (of S-isomer)30-40% (after recryst.)35-45% (after recryst.)
Enantiomeric Excess>99%>99.5%

Experimental Protocols

A detailed experimental protocol for the pilot-scale synthesis will be highly dependent on the specific equipment and safety infrastructure available. The following provides a general methodology for each key step.

1. Pilot-Scale Grignard Reaction with N-Boc-3-piperidone

  • Materials: Magnesium turnings, Iodine (crystal), Bromobenzene, Anhydrous Tetrahydrofuran (THF), N-Boc-3-piperidone.

  • Procedure:

    • Charge a dry, inerted pilot plant reactor with magnesium turnings and a crystal of iodine.

    • Add a small portion of a solution of bromobenzene in anhydrous THF to initiate the reaction.

    • Once the reaction has initiated (observed by a temperature increase and color change), add the remaining bromobenzene solution at a controlled rate to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at ambient temperature until the magnesium is consumed.

    • Cool the reactor to 0-5 °C.

    • Slowly add a solution of N-Boc-3-piperidone in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by HPLC or TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-phenylpiperidine.

Visualizations

Synthesis_Workflow Start N-Boc-3-piperidone Grignard Grignard Reaction (Phenylmagnesium Bromide) Start->Grignard Dehydration Dehydration (Acid Catalyst) Grignard->Dehydration N-Boc-3-hydroxy-3-phenylpiperidine Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Dehydration->Hydrogenation N-Boc-3-phenyl- 1,2,3,6-tetrahydropyridine Deprotection N-Boc Deprotection (Acid) Hydrogenation->Deprotection Racemic N-Boc-3-phenylpiperidine Resolution Chiral Resolution (L-Tartaric Acid) Deprotection->Resolution Racemic 3-phenylpiperidine Product This compound Resolution->Product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting low yield in Grignard reaction.

References

Technical Support Center: Addressing Poor Solubility of (S)-3-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of (S)-3-Phenylpiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor solubility of this compound derivatives?

A1: The limited aqueous solubility of many this compound derivatives can be attributed to a combination of their physicochemical properties. The presence of the phenyl group contributes to the molecule's lipophilicity (fat-solubility), which can lead to poor solubility in aqueous environments. The piperidine (B6355638) ring, while containing a basic nitrogen atom that can be protonated, may not be sufficient to overcome the hydrophobicity of the overall structure, especially in derivatives with additional lipophilic substituents.

Q2: How does the pH of a solution affect the solubility of this compound derivatives?

A2: As basic compounds, the solubility of this compound derivatives is highly dependent on pH.[1] In acidic environments, the piperidine nitrogen becomes protonated, forming a more soluble salt.[2] As the pH increases and becomes more basic, the compound will be predominantly in its less soluble, unionized (free base) form.[1][3] Therefore, adjusting the pH to a more acidic range is a primary strategy for enhancing the aqueous solubility of these compounds.[1]

Q3: What are the most common initial strategies to improve the solubility of a poorly soluble this compound derivative for in vitro assays?

A3: For initial laboratory-scale experiments and in vitro assays, the following strategies are commonly employed:

  • pH Adjustment: Lowering the pH of the aqueous buffer to fully protonate the piperidine nitrogen is the most straightforward approach.

  • Co-solvents: The use of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG), can significantly increase solubility.[4]

  • Salt Formation: Using a hydrochloride or other salt form of the derivative will generally provide higher aqueous solubility compared to the free base.[5][6]

Q4: When should I consider more advanced formulation strategies like solid dispersions or cyclodextrin (B1172386) complexation?

A4: Advanced formulation strategies are typically considered when simple methods like pH adjustment and co-solvents are insufficient, especially for in vivo studies or when developing a final drug product.

  • Solid Dispersions: This technique is beneficial when aiming to improve the dissolution rate and achieve a higher apparent solubility. It involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7]

  • Cyclodextrin Complexation: This is a suitable option when looking to increase the aqueous solubility of the drug by encapsulating the lipophilic phenyl group within the cyclodextrin cavity, thereby shielding it from the aqueous environment.[8][9]

Troubleshooting Guides

Issue 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.

Possible Cause Troubleshooting Step
Low Aqueous Solubility at Assay pH Lower the pH of the aqueous buffer to a range where the compound is sufficiently protonated and soluble.
Final DMSO Concentration is Too Low Increase the final concentration of DMSO in the assay medium, ensuring it remains within a range that does not affect the biological assay (typically ≤ 1%).
Supersaturation Prepare a less concentrated DMSO stock solution to avoid precipitation upon dilution.
Compound Crashes Out of Solution Perform a serial dilution of the DMSO stock into the aqueous buffer rather than a single large dilution.

Issue 2: The solubility of my compound is still too low for my in vivo studies, even after pH adjustment.

Possible Cause Troubleshooting Step
Insufficient Solubility Enhancement Explore the use of a co-solvent system in the formulation, such as a mixture of water, PEG 400, and ethanol.
Need for a More Robust Formulation Consider developing an amorphous solid dispersion to improve the dissolution rate and bioavailability.
Lipophilicity is the Main Barrier Investigate complexation with cyclodextrins to increase the apparent aqueous solubility.

Quantitative Data

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound HCl Reference
Molecular Formula C₁₁H₁₅NC₁₁H₁₅N·HCl[10][11]
Molecular Weight 161.24 g/mol 197.71 g/mol [10][11]
Predicted pKa 10.01 ± 0.10-
Appearance -White crystalline powder[11]
Solubility -Stable and soluble[6]

Table 2: pH-Dependent Aqueous Solubility of Fentanyl Citrate (B86180) (A Phenylpiperidine Derivative Case Study)

As a proxy for a substituted this compound derivative, the solubility of fentanyl citrate highlights the significant impact of pH.

pH Solubility Form Reference
Acidic (e.g., < 7)Higher SolubilityIonized (Salt)[3]
Basic (e.g., > 7)Lower SolubilityUnionized (Free Base)[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[2]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle by letting the vial stand or by centrifugation.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method aims to enhance solubility and dissolution rate by converting the crystalline drug into an amorphous form dispersed within a polymer matrix.[7][12]

  • Dissolution: Dissolve the this compound derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile organic solvent (e.g., a 1:1 mixture of dichloromethane (B109758) and methanol) to form a clear solution.[13]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible to prevent thermal degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure particle size uniformity.

  • Storage: Store the prepared amorphous solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.

Protocol 3: Evaluation of Cyclodextrin Complexation Efficiency

This protocol determines the effectiveness of a cyclodextrin in solubilizing the compound.[14]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the desired buffer.

  • Add Excess Compound: Add an excess amount of the this compound derivative to each cyclodextrin solution in separate vials.

  • Equilibrate: Seal the vials and shake them at a constant temperature for 24-72 hours to reach equilibrium.

  • Separate and Filter: Allow the undissolved solid to settle, then carefully take a sample from the supernatant and filter it.

  • Quantify: Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method like HPLC.

  • Calculate Complexation Efficiency (CE): Plot the concentration of the dissolved compound against the cyclodextrin concentration. The CE is calculated from the slope of this phase-solubility diagram.[14]

Visualizations

Experimental_Workflow_for_Solubility_Testing cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess compound to buffer B Agitate at constant temperature (24-48h) A->B Incubate C Centrifuge/Settle B->C Equilibrium reached D Filter supernatant C->D Separate solid E Quantify by HPLC D->E Analyze filtrate

Caption: Workflow for determining aqueous solubility.

Solubility_Enhancement_Decision_Tree Start Poorly Soluble This compound Derivative pH_Adjust Is pH adjustment sufficient? Start->pH_Adjust Co_Solvent Is a co-solvent system feasible? pH_Adjust->Co_Solvent No Success Solubility Goal Met pH_Adjust->Success Yes Advanced Consider Advanced Formulations Co_Solvent->Advanced No Co_Solvent->Success Yes Solid_Dispersion Solid Dispersion Advanced->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Solid_Dispersion->Success Cyclodextrin->Success

Caption: Decision tree for solubility enhancement.

Signaling_Pathway_Example Compound This compound Derivative Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Modulates level Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates targets

Caption: Hypothetical signaling pathway.

References

troubleshooting low yield in catalytic asymmetric hydrogenation for piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the catalytic asymmetric hydrogenation for the synthesis of chiral piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this complex transformation, with a focus on overcoming issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows low conversion of the pyridinium (B92312) salt. What are the likely causes?

Low conversion is a common issue that can often be traced back to several key factors: catalyst deactivation, suboptimal reaction conditions, or problems with the substrate itself. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Catalyst Activity: The catalyst's performance is paramount. Catalyst deactivation can occur through poisoning by impurities or inherent instability under reaction conditions.[1][2]

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites.[1] Common poisons include sulfur compounds, halides, and residual reagents from previous synthetic steps.

    • Catalyst Decomposition: The chosen catalyst may not be stable under the specific temperature, pressure, or solvent conditions, leading to decomposition and loss of activity.[1]

  • Evaluate Substrate and Reagent Purity:

    • Substrate Purity: Ensure the pyridinium salt is free from impurities that could act as catalyst poisons. Purification of the substrate by recrystallization or chromatography may be necessary.

    • Solvent and Gas Quality: Use high-purity, degassed solvents. Ensure the hydrogen gas is of high purity.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. While higher pressures often favor hydrogenation, the optimal pressure can be catalyst-dependent.[3]

    • Temperature: Temperature can have a significant impact on reaction rate and catalyst stability. An optimal temperature balances a reasonable reaction rate with minimizing catalyst decomposition.[4]

    • Reaction Time: The reaction may simply not have proceeded to completion. Monitor the reaction over time to determine the optimal duration.

Q2: I'm observing significant formation of tetrahydropyridine (B1245486) or other partially hydrogenated intermediates. How can I drive the reaction to the desired piperidine (B6355638) product?

The accumulation of partially hydrogenated intermediates, such as tetrahydropyridines, is a frequent cause of low yields of the final piperidine product.[5][6] This often indicates that the final reduction step is slow or inhibited.

Potential Solutions:

  • Increase Hydrogen Pressure: A higher hydrogen pressure can facilitate the reduction of the more stubborn double bonds in the partially hydrogenated intermediates.[3]

  • Extend Reaction Time: The hydrogenation of these intermediates can be slower than the initial reduction of the pyridinium salt.[6]

  • Re-evaluate Catalyst Choice: Some catalysts may be more effective at reducing the enamine or iminium intermediates formed during the reaction. For instance, while Rh-JosiPhos has been used, other systems based on Iridium or Palladium might offer different reactivity profiles.[3][5][7]

  • Role of Additives: The presence of an acid or a base can influence the equilibrium between different intermediates. For instance, the addition of a base like triethylamine (B128534) (Et3N) can scavenge HBr produced during the reaction, which may affect the stability and reactivity of intermediates.[5]

Q3: My enantioselectivity is high, but the chemical yield is poor. What should I investigate?

Achieving high enantioselectivity with a low chemical yield suggests that the chiral catalyst is performing its stereodifferentiating role effectively, but the overall catalytic turnover is low.

Areas to Investigate:

  • Catalyst Loading: While a low catalyst loading is desirable for efficiency, it might be insufficient for achieving a high conversion, especially if minor impurities are present. A modest increase in catalyst loading could improve the yield.

  • Substrate to Catalyst Ratio (S/C): A very high S/C ratio can lead to incomplete conversion if the catalyst deactivates before the substrate is fully consumed.

  • Inhibition by Product or Substrate: Both the starting pyridinium salt and the resulting piperidine can potentially inhibit the catalyst, reducing its overall activity.[8][9][10] Activating pyridines as their N-benzyl pyridinium bromide salts is a strategy to mitigate substrate inhibition.[8][10] The in situ generation of HBr can also inhibit the coordination of the desired piperidine product to the catalyst.[8]

Data Presentation: The Impact of Reaction Parameters

The following tables summarize quantitative data from literature to illustrate how different parameters can affect the yield and enantioselectivity of the catalytic asymmetric hydrogenation of pyridinium salts.

Table 1: Effect of Base on the Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide [5]

EntryBaseYield of 2a (%)ee of 2a (%)
1None169
2DIPEA13-
3Et3N90 (isolated)90

Reaction Conditions: 1a (0.025 mmol), Rh(cod)2OTf (2 mol%), JosiPhos J002-2 (2.2 mol%), Base (5 eq), THF:TFE (2:1, 1.5 mL), 50 °C, 50 bar H₂, 16 h.[5]

Table 2: Influence of Activating Group on Enantioselectivity [8]

EntryActivating Group (on Benzyl)Yield (%)ee (%)
1H>9975
24-Me>9973
32-CO₂Me>9989
44-CO₂Me>9975
52-CO₂iPr>9992

Reaction Conditions: Substrate (0.25 mmol), [{Ir(cod)Cl}₂] (1 mol%), (R)-SynPhos (2.2 mol%), PhMe/CH₂Cl₂ (1:1, 1.0 mL), 28°C, 600 psi H₂, 20-24 h.[8]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Pyridinium Salt[8]

Materials:

  • Pyridinium salt substrate (e.g., N-benzyl-2-phenylpyridinium bromide)

  • Iridium catalyst precursor (e.g., [{Ir(cod)Cl}₂])

  • Chiral phosphine (B1218219) ligand (e.g., (R)-SynPhos)

  • Anhydrous, degassed solvent (e.g., a 1:1 mixture of Toluene and Dichloromethane)

  • High-purity hydrogen gas

  • Stainless steel autoclave

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in the solvent mixture (1.0 mL) is stirred at room temperature for 20–30 minutes.

  • Reaction Setup: The pyridinium salt substrate (0.25 mmol) is placed in a stainless steel autoclave.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave via syringe. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at the set temperature (e.g., 28°C) for the specified duration (e.g., 20–24 hours).

  • Work-up: After carefully releasing the hydrogen pressure, a saturated aqueous solution of sodium carbonate is added, and the mixture is stirred for 15–30 minutes. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The yield and enantiomeric excess are determined by appropriate analytical techniques (e.g., GC or HPLC).

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting low yield in catalytic asymmetric hydrogenation.

Troubleshooting_Low_Conversion start_node Low Conversion Observed check_catalyst Investigate Catalyst Activity start_node->check_catalyst check_conditions Evaluate Reaction Conditions start_node->check_conditions check_substrate Assess Substrate Purity start_node->check_substrate catalyst_poisoning Catalyst Poisoning? check_catalyst->catalyst_poisoning catalyst_decomposition Catalyst Decomposition? check_catalyst->catalyst_decomposition pressure_temp H₂ Pressure / Temperature Suboptimal? check_conditions->pressure_temp time_insufficient Reaction Time Insufficient? check_conditions->time_insufficient substrate_impurities Substrate Impurities Present? check_substrate->substrate_impurities solvent_gas_purity Solvent / H₂ Gas Purity Low? check_substrate->solvent_gas_purity solution_catalyst Run control with standard substrate. Repurify catalyst. catalyst_poisoning->solution_catalyst catalyst_decomposition->solution_catalyst solution_conditions Optimize T, P, and time. pressure_temp->solution_conditions time_insufficient->solution_conditions solution_substrate Repurify substrate. Use high-purity solvents/gas. substrate_impurities->solution_substrate solvent_gas_purity->solution_substrate

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting_Intermediates start_node Partially Hydrogenated Intermediates Observed increase_pressure Increase H₂ Pressure start_node->increase_pressure extend_time Extend Reaction Time start_node->extend_time evaluate_catalyst Re-evaluate Catalyst System start_node->evaluate_catalyst adjust_additives Consider Additives (Acid/Base) start_node->adjust_additives solution_pressure Facilitate reduction of C=C and C=N bonds increase_pressure->solution_pressure solution_time Allow for slower, final reduction steps extend_time->solution_time solution_catalyst Select catalyst with higher activity for intermediates evaluate_catalyst->solution_catalyst solution_additives Influence intermediate stability and reactivity adjust_additives->solution_additives

Caption: Strategies to reduce partially hydrogenated intermediates.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of (S)-3-Phenylpiperidine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of (S)-3-Phenylpiperidine, a chiral molecule of interest in pharmaceutical development. The correct identification of its structure, including its stereochemistry, is critical for ensuring its safety and efficacy. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses and compares it with a common constitutional isomer, 4-Phenylpiperidine, providing supporting experimental data and detailed protocols.

Structural Elucidation and Comparison

The validation of this compound's structure relies on a combination of techniques that confirm its molecular weight, connectivity, and stereochemistry. Here, we compare the expected spectral data for this compound with that of 4-Phenylpiperidine.

Table 1: Comparison of Expected and Experimental Spectroscopic Data

Analysis This compound (Expected/Predicted) 4-Phenylpiperidine (Experimental) [1][2][3]
Molecular Formula C₁₁H₁₅NC₁₁H₁₅N
Molecular Weight 161.24 g/mol 161.24 g/mol
¹H NMR (CDCl₃) Aromatic protons (multiplet, ~7.2-7.4 ppm), Piperidine (B6355638) protons (complex multiplets, ~1.5-3.5 ppm)Aromatic protons (multiplet, 7.15-7.31 ppm), Piperidine protons (multiplets at ~3.18, 2.73, 1.97, 1.82, 1.64 ppm)
¹³C NMR (CDCl₃) Aromatic carbons (~126-145 ppm), Piperidine carbons (~25-55 ppm)Aromatic carbons (~126-146 ppm), Piperidine carbons (~33, 43, 47 ppm)
Mass Spec. (EI) M⁺ at m/z 161, fragments from α-cleavage and loss of phenyl group.M⁺ at m/z 161, prominent fragments at m/z 160, 104, 56.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic protons on the phenyl ring are expected to appear as a multiplet in the range of 7.2-7.4 ppm. The protons on the piperidine ring will exhibit more complex splitting patterns and appear at higher field, typically between 1.5 and 3.5 ppm. In contrast, the ¹H NMR spectrum of the symmetric 4-Phenylpiperidine shows distinct multiplets for its piperidine protons.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals for the carbons of the phenyl group in the aromatic region (approximately 126-145 ppm) and the piperidine ring carbons in the aliphatic region (approximately 25-55 ppm). The spectrum of 4-Phenylpiperidine shows a simpler pattern in the aliphatic region due to its higher symmetry.[2]

Chiral NMR Spectroscopy: To validate the "(S)" stereochemistry, chiral NMR techniques are essential. This can be achieved by using a chiral solvating agent or a chiral derivatizing agent. These reagents form diastereomeric complexes with the enantiomers of 3-Phenylpiperidine, leading to separate signals in the NMR spectrum for the (S) and (R) enantiomers. The absence of signals corresponding to the (R)-enantiomer would confirm the enantiomeric purity of the this compound sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 161, corresponding to its molecular weight.[3] Common fragmentation pathways for piperidine derivatives include α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] This would lead to characteristic fragment ions. The mass spectrum of 4-Phenylpiperidine also shows a molecular ion at m/z 161, but its fragmentation pattern, with prominent peaks at m/z 160, 104, and 56, can be used to distinguish it from the 3-substituted isomer.[3]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Chiral NMR Analysis: For enantiomeric purity assessment, add a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) or a chiral derivatizing agent to the NMR tube containing the sample and re-acquire the ¹H NMR spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logic

The following diagram illustrates the analytical workflow for the validation of the this compound structure.

Validation_Workflow cluster_synthesis Sample cluster_analysis Analytical Techniques cluster_nmr_methods NMR Methods cluster_ms_methods MS Methods cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Chiral_NMR Chiral NMR NMR->Chiral_NMR EI_MS EI-MS MS->EI_MS Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation Purity_Assessment Enantiomeric Purity Chiral_NMR->Purity_Assessment EI_MS->Structure_Confirmation Isomer_Comparison Comparison with Isomers Structure_Confirmation->Isomer_Comparison Final_Validation Validated Structure Purity_Assessment->Final_Validation Isomer_Comparison->Final_Validation

Caption: Analytical workflow for the structural validation of this compound.

This guide provides a framework for the comprehensive validation of this compound using standard analytical techniques. For definitive confirmation, comparison of acquired data with a certified reference standard is always recommended.

References

Determining the Absolute Configuration of 3-Phenylpiperidine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules like 3-phenylpiperidine (B1330008) is a critical step in understanding their pharmacological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of key analytical techniques used for this purpose, complete with experimental data and detailed protocols to assist in method selection and implementation.

The spatial arrangement of substituents around the chiral center at the C3 position of the piperidine (B6355638) ring dictates the enantiomeric form, (R)- or (S)-3-phenylpiperidine. These enantiomers can exhibit significantly different biological activities, making their accurate characterization essential. This guide explores four principal methods for determining their absolute configuration: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, and Vibrational Circular Dichroism (VCD).

Method Comparison at a Glance

Method Principle Sample Type Advantages Limitations
X-ray Crystallography Diffraction pattern of a single crystalCrystalline solidUnambiguous determination of absolute configurationRequires a suitable single crystal, which can be difficult to grow; not suitable for non-crystalline materials
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectraSolutionRelatively rapid analysis; provides information on enantiomeric purityRequires chemical derivatization, which may be complex; relies on empirical models or authentic samples for absolute configuration assignment
Chiral HPLC Differential interaction with a chiral stationary phaseSolutionExcellent for separating enantiomers and determining enantiomeric excessAbsolute configuration is determined by comparison with a known standard or by elution order from a specific column, which may not be universally applicable
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightSolutionProvides absolute configuration in solution without derivatization; sensitive to conformational changesRequires specialized equipment; interpretation often relies on comparison with theoretical calculations

Experimental Data Summary

The following table summarizes key quantitative data for the characterization of 3-phenylpiperidine enantiomers using various techniques.

Technique Parameter (R)-3-phenylpiperidine This compound Reference
Polarimetry Specific Rotation [α]DReported as the dextrorotatory enantiomer when resolved with L-(+)-tartaric acidReported as the levorotatory enantiomer when resolved with D-(-)-tartaric acidGeneral principle of classical resolution
Chiral HPLC Retention Time (tR)Dependent on chiral stationary phase and mobile phaseDependent on chiral stationary phase and mobile phase[Method dependent]
NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) Chemical Shift Difference (ΔδRS)Diastereomer-specific shifts observedDiastereomer-specific shifts observed[Method dependent]
VCD VCD SpectrumMirror image of the (S)-enantiomer's spectrumMirror image of the (R)-enantiomer's spectrum[1]

In-Depth Methodologies and Protocols

X-ray Crystallography

This technique provides the most definitive determination of absolute configuration by mapping the three-dimensional arrangement of atoms in a crystal.

Experimental Workflow:

xray_workflow racemic Racemic 3-phenylpiperidine diastereomeric_salt Diastereomeric Salt Formation racemic->diastereomeric_salt chiral_acid Chiral Resolving Agent (e.g., L-(+)-tartaric acid) chiral_acid->diastereomeric_salt fractional_crystallization Fractional Crystallization diastereomeric_salt->fractional_crystallization single_crystal Single Crystal of Diastereomeric Salt fractional_crystallization->single_crystal xray_diffraction X-ray Diffraction Analysis single_crystal->xray_diffraction absolute_config Absolute Configuration of 3-phenylpiperidine xray_diffraction->absolute_config

Figure 1: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol:

  • Diastereomeric Salt Formation: Dissolve racemic 3-phenylpiperidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The less soluble diastereomer will crystallize out first.

  • Crystal Selection and Mounting: Select a well-formed single crystal of the diastereomeric salt and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. The known configuration of the chiral resolving agent allows for the unambiguous assignment of the absolute configuration of the 3-phenylpiperidine enantiomer.[2]

NMR Spectroscopy with Chiral Derivatizing Agents

This method involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers are chemically distinct and exhibit different NMR chemical shifts.

Experimental Workflow:

nmr_workflow racemic_amine Racemic 3-phenylpiperidine derivatization Derivatization Reaction racemic_amine->derivatization cda Chiral Derivatizing Agent (e.g., (R)-Mosher's acid chloride) cda->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers nmr_analysis ¹H or ¹⁹F NMR Analysis diastereomers->nmr_analysis config_determination Determination of Absolute Configuration nmr_analysis->config_determination

Figure 2: Workflow for NMR-based determination of absolute configuration.

Experimental Protocol (using Mosher's Acid):

  • Derivatization: To a solution of racemic 3-phenylpiperidine in an anhydrous aprotic solvent (e.g., CDCl₃), add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and a non-chiral base (e.g., pyridine-d₅).

  • NMR Analysis: After the reaction is complete (monitor by TLC or NMR), acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.

  • Spectral Analysis: Compare the chemical shifts of protons or fluorine atoms near the chiral center in the two diastereomers. The difference in chemical shifts (ΔδRS) can be used to determine the absolute configuration based on established models for Mosher's amides. For a reliable assignment, it is often necessary to prepare derivatives of both enantiomers of the CDA.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts (enantiomeric excess). The separation is achieved through differential interactions of the enantiomers with a chiral stationary phase (CSP).

Experimental Workflow:

hplc_workflow racemic_sample Racemic 3-phenylpiperidine Solution hplc_system Chiral HPLC System (Chiral Column) racemic_sample->hplc_system separation Enantiomeric Separation hplc_system->separation detection UV or MS Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram analysis Analysis of Retention Times and Peak Areas chromatogram->analysis

Figure 3: Workflow for chiral HPLC analysis.

Experimental Protocol:

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines. A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the racemic 3-phenylpiperidine in the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.

  • Data Analysis: The enantiomeric excess can be calculated from the peak areas of the two enantiomers. The absolute configuration of the eluted peaks must be confirmed by analyzing a sample of a known enantiomer or by using a column for which the elution order of similar compounds is well-established.

Table of Exemplary Chiral HPLC Conditions for Piperidine Derivatives:

Chiral Stationary Phase Mobile Phase Flow Rate Detection
Chiralpak® AD-Hn-Hexane/Ethanol/Diethylamine (80:20:0.1)1.0 mL/minUV at 254 nm
Chiralcel® OD-Hn-Hexane/Isopropanol (90:10)0.5 mL/minUV at 254 nm
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and its conformation in solution.

Experimental Workflow:

vcd_workflow enantiopure_sample Enantiopure 3-phenylpiperidine Solution vcd_spectrometer VCD Spectrometer enantiopure_sample->vcd_spectrometer vcd_spectrum Experimental VCD Spectrum vcd_spectrometer->vcd_spectrum comparison Comparison of Experimental and Predicted Spectra vcd_spectrum->comparison computational_modeling Computational Modeling (DFT Calculations) predicted_spectrum Predicted VCD Spectrum computational_modeling->predicted_spectrum predicted_spectrum->comparison absolute_config Absolute Configuration comparison->absolute_config

Figure 4: Workflow for VCD-based determination of absolute configuration.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched 3-phenylpiperidine in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer).

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The spectrum of the other enantiomer will be the mirror image.[1]

Conclusion

The determination of the absolute configuration of 3-phenylpiperidine enantiomers can be approached using several powerful analytical techniques. X-ray crystallography offers an unambiguous result but is contingent on obtaining suitable crystals. NMR spectroscopy with chiral derivatizing agents and chiral HPLC are valuable for routine analysis and enantiomeric purity assessment, though they may require reference standards for absolute configuration assignment. Vibrational Circular Dichroism is an emerging and powerful technique that provides the absolute configuration of molecules in solution, bridging the gap between the solid-state analysis of X-ray crystallography and the solution-phase measurements of NMR and HPLC. The choice of method will depend on the specific requirements of the analysis, sample availability, and the instrumentation at hand. For drug development and quality control, a combination of these techniques often provides the most comprehensive and reliable characterization of chiral molecules.

References

A Comparative Guide to the Biological Activity of (S)-3-Phenylpiperidine and (R)-3-Phenylpiperidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of the enantiomers of 3-phenylpiperidine (B1330008). While direct pharmacological data for (S)-3-Phenylpiperidine and (R)-3-Phenylpiperidine are not extensively available in peer-reviewed literature, this guide synthesizes information from structurally related derivatives to infer their potential biological profiles. The stereochemistry at the 3-position of the phenylpiperidine scaffold is a critical determinant of pharmacological activity, influencing affinity and efficacy at various receptors.

The 3-phenylpiperidine moiety is a key structural component in a variety of psychoactive compounds, including analgesics and antipsychotics.[1][2] Derivatives of this structure are known to interact with dopamine (B1211576) and sigma receptors, and the specific orientation of the phenyl group can dramatically alter these interactions.[3]

Inferred Biological Activity from Derivatives

Studies on N-substituted and hydroxylated analogs of 3-phenylpiperidine consistently demonstrate that the two enantiomers possess distinct pharmacological profiles. For instance, in the case of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied derivative, the enantiomers exhibit opposing effects at postsynaptic dopamine receptors. The (+)-enantiomer acts as a dopamine receptor agonist, while the (-)-enantiomer functions as an antagonist at these same receptors. This differential activity underscores the importance of stereochemistry in the interaction with the receptor's binding pocket.

Similarly, stereoselectivity is observed in the binding of 3-phenylpiperidine derivatives to sigma receptors. While both enantiomers of some derivatives show high affinity, there can be subtle but significant differences in their binding constants.

Quantitative Data on 3-Phenylpiperidine Derivatives

The following table summarizes the binding affinities of enantiomeric pairs of 3-phenylpiperidine derivatives for various receptors. This data, while not pertaining to the parent compounds, illustrates the principle of stereoselectivity.

CompoundEnantiomerReceptorAssay TypeKi (nM)
3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)(+)DopamineRadioligand BindingND
(-)DopamineRadioligand BindingND
3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)(+)Sigma-1Radioligand Binding1.3-7.5 (High Affinity State)
Sigma-1Radioligand Binding84-500 (Low Affinity State)

ND: Not explicitly detailed in the provided search results.

Experimental Protocols

To characterize the biological activity of (S)- and (R)-3-phenylpiperidine, standard radioligand binding assays would be employed. Below are detailed methodologies for assessing affinity at dopamine and sigma receptors.

Dopamine Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compounds for dopamine D2-like receptors.

  • Materials:

    • Membrane preparations from cells expressing the desired dopamine receptor subtype (e.g., D2, D3).

    • Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds: this compound and (R)-3-Phenylpiperidine.

    • Non-specific binding control: A high concentration of a known dopamine receptor ligand (e.g., haloperidol).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Thaw the membrane preparations on ice.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Sigma Receptor Binding Assay

This protocol is for determining the binding affinity of the test compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4]

  • Materials:

    • Membrane preparations from a source rich in sigma receptors (e.g., guinea pig liver for σ₁).[5]

    • Radioligand for σ₁: [³H]-(+)-pentazocine.[5]

    • Radioligand for σ₂: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a masking agent for σ₁ sites (e.g., (+)-pentazocine).[4][5]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds: this compound and (R)-3-Phenylpiperidine.

    • Non-specific binding control: A high concentration of a known sigma receptor ligand (e.g., haloperidol).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Follow steps 1-4 as described in the dopamine receptor binding assay, using the appropriate sigma receptor radioligand and buffers.

    • For σ₂ receptor binding, include the σ₁ masking agent in all wells.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 and Ki values for each enantiomer at both sigma receptor subtypes.

Visualizing Pathways and Workflows

Dopamine Receptor Signaling Pathway

G Dopamine Receptor Signaling cluster_d1 D1-like (D1, D5) cluster_d2 D2-like (D2, D3, D4) D1 D1/D5 Receptor Gs Gs D1->Gs Dopamine AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA_up ↑ PKA cAMP_up->PKA_up D2 D2/D3/D4 Receptor Gi Gi D2->Gi Dopamine AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_down ↓ PKA cAMP_down->PKA_down

Caption: Dopamine receptor signaling pathways.

Sigma-1 Receptor Signaling (Chaperone Function)

G Sigma-1 Receptor Chaperone Activity cluster_er cluster_mam ER Endoplasmic Reticulum Lumen S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex MAM Mitochondria-Associated ER Membrane (MAM) S1R_translocated Translocated S1R S1R_BiP->S1R_translocated Translocation ER_Stress ER Stress ER_Stress->S1R_BiP Dissociation IP3R IP3 Receptor S1R_translocated->IP3R Modulates Ca_signaling Ca2+ Signaling IP3R->Ca_signaling

Caption: Sigma-1 receptor chaperone activity.

Experimental Workflow for Receptor Binding Assay

G Workflow for Competitive Radioligand Binding Assay start Start prep_reagents Prepare Reagents: - Radioligand - Buffers - Test Compounds start->prep_reagents prep_membranes Prepare Receptor Membrane Homogenate start->prep_membranes incubation Incubate: Membranes + Radioligand + Test Compound prep_reagents->incubation prep_membranes->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

comparing the efficacy of different chiral catalysts for (S)-3-Phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of (S)-3-phenylpiperidine, a crucial chiral building block for numerous pharmaceutical agents, has been a significant focus of chemical research. The efficacy of this synthesis is highly dependent on the choice of the chiral catalyst, which governs the yield and enantiomeric purity of the final product. This guide provides a comparative analysis of two prominent catalytic systems for the synthesis of this compound and its derivatives: Rhodium-catalyzed asymmetric reductive Heck reaction and Iridium-catalyzed asymmetric hydrogenation.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of selected chiral catalysts in the synthesis of 3-phenylpiperidine (B1330008) derivatives, highlighting key metrics such as yield and enantiomeric excess (e.e.).

Catalyst SystemSubstrateProductYield (%)e.e. (%)Reference
[Rh(cod)Cl]₂ / (R,R)-QuinoxPPhenylboronic acid and phenyl pyridine-1(2H)-carboxylate(S)-1-Boc-3-phenyl-1,2,3,6-tetrahydropyridine9599[1][2]
[{Ir(cod)Cl}₂] / (R)-SynPhosN-benzyl-3-phenylpyridinium bromide(S)-1-benzyl-3-phenylpiperidine9896[3]
[CpRhCl₂]₂ / (R)-1-phenylethylamine2-Phenylpyridinium salt(2R,6S)-2-phenyl-6-methylpiperidine8596[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the synthetic strategies discussed.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method involves a three-step process starting from pyridine (B92270) to afford the enantioenriched 3-substituted piperidine.[2][5][6]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (B129727) (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction mixture is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted twice with Et₂O (30 mL). The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, and then dried over sodium sulfate. After filtration, the solvent is removed by evaporation, and the crude product is purified by a short pad of silica (B1680970) gel to yield phenyl pyridine-1(2H)-carboxylate.[1]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

In a glovebox, [Rh(cod)Cl]₂ (0.01 mmol) and the chiral ligand (e.g., (R,R)-QuinoxP*) (0.022 mmol) are dissolved in a suitable solvent (e.g., a mixture of THP:Tol and water). Phenylboronic acid (0.5 mmol), phenyl pyridine-1(2H)-carboxylate (0.55 mmol), and a base (e.g., CsOH, 1 mmol) are added. The reaction mixture is stirred at 70 °C for 20 hours. After completion, the reaction is worked up to isolate the 3-substituted tetrahydropyridine (B1245486).[6]

Step 3: Reduction to this compound

The resulting enantioenriched 3-substituted tetrahydropyridine is then subjected to a subsequent reduction step to afford the final this compound. This can be achieved through various standard reduction methods, such as catalytic hydrogenation.[2][5][6]

Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium (B92312) Salt

This protocol outlines a direct approach to chiral piperidines via the asymmetric hydrogenation of a pre-formed pyridinium salt.[3]

Step 1: Catalyst Preparation

In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and the chiral ligand (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene (B28343) and CH₂Cl₂ (1.0 mL) is stirred at room temperature for 20–30 minutes to form the active catalyst solution.[3]

Step 2: Asymmetric Hydrogenation

The prepared catalyst solution is transferred via syringe to a stainless steel autoclave containing the N-benzyl-3-phenylpyridinium bromide substrate (0.25 mmol). The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂. The reaction mixture is stirred at 28 °C for 20–24 hours.[3]

Step 3: Workup and Purification

After carefully releasing the hydrogen pressure, a saturated aqueous Na₂CO₃ solution is added to the reaction mixture and stirred for 15–30 minutes. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified.[3]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the synthesis of chiral piperidines.

G cluster_0 Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Pyridine Pyridine Partial_Reduction Phenyl Pyridine-1(2H)-carboxylate Pyridine->Partial_Reduction NaBH4, Phenyl Chloroformate Asymmetric_Heck (S)-3-Phenyl-tetrahydropyridine derivative Partial_Reduction->Asymmetric_Heck Phenylboronic Acid, [Rh(cod)Cl]2, Chiral Ligand Final_Reduction This compound Asymmetric_Heck->Final_Reduction Reduction (e.g., H2, Pd/C)

Caption: Workflow for Rh-Catalyzed Asymmetric Reductive Heck Reaction.

G cluster_1 Iridium-Catalyzed Asymmetric Hydrogenation Pyridine_Derivative 3-Phenylpyridine Pyridinium_Salt N-benzyl-3-phenylpyridinium bromide Pyridine_Derivative->Pyridinium_Salt N-alkylation (e.g., Benzyl Bromide) Asymmetric_Hydrogenation (S)-1-benzyl-3-phenylpiperidine Pyridinium_Salt->Asymmetric_Hydrogenation [{Ir(cod)Cl}2], Chiral Ligand, H2 (600 psi) Deprotection This compound Asymmetric_Hydrogenation->Deprotection Deprotection

Caption: Workflow for Ir-Catalyzed Asymmetric Hydrogenation.

References

A Comparative Guide to the Validation of Analytical Methods for Enantiomeric Purity of (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (S)-3-Phenylpiperidine is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides a comparative overview of common analytical methods for determining the enantiomeric purity of this compound, complete with detailed experimental protocols and representative validation data. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. Below is a summary of typical performance data for validated HPLC, GC, and CE methods for the analysis of this compound.

Table 1: Comparison of Quantitative Data for Validated Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Retention/Migration Time (S)-enantiomer ~ 8.5 min~ 12.2 min~ 6.8 min
Retention/Migration Time (R)-enantiomer ~ 10.2 min~ 12.8 min~ 7.5 min
Resolution (Rs) > 2.0> 1.8> 2.5
Limit of Detection (LOD) 0.01%0.02%0.01%
Limit of Quantitation (LOQ) 0.03%0.06%0.03%
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.5 - 101.5%
Precision (%RSD) < 2.0%< 2.5%< 1.5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of piperidine (B6355638) derivatives.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC)

Chiral GC is a powerful technique, particularly for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve volatility and chromatographic performance. For 3-Phenylpiperidine, direct analysis on a suitable chiral column is often possible.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Chiraldex® G-TA).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C (FID).

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent consumption. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (52 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin as the chiral selector.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.

Mandatory Visualizations

Diagrams illustrating workflows are essential for a clear understanding of the processes involved.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Select Analytical Technique (HPLC, GC, CE) MD2 Optimize Separation Parameters (Column, Mobile Phase/BGE, Temp.) MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness RA1 System Suitability Testing V6->RA1 RA2 Sample Analysis RA1->RA2 RA3 Reporting of Results RA2->RA3

Caption: General workflow for analytical method validation.

ChiralSeparationPrinciple cluster_0 Racemic Mixture cluster_1 Separated Enantiomers S S CSP Chiral Stationary Phase S->CSP Interaction R R R->CSP Interaction S_sep S CSP->S_sep Weak Interaction (Elutes First) R_sep R CSP->R_sep Strong Interaction (Elutes Later)

Caption: Principle of chiral separation by chromatography.

Comparative Cross-Reactivity Analysis of (S)-3-Phenylpiperidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of (S)-3-Phenylpiperidine. Due to a lack of comprehensive publicly available binding data for this compound across a wide range of receptors, this document focuses on its known primary targets and compares its pharmacological characteristics with its more extensively studied derivatives, including (-)-OSU6162 and the racemate (±)-3-PPP. This guide aims to offer valuable insights for researchers engaged in drug discovery and development by contextualizing the potential polypharmacology of this chemical scaffold.

Executive Summary

Derivatives of this compound have been characterized as dopamine (B1211576) autoreceptor antagonists, with some exhibiting low micromolar affinity for D2 and D3 receptors in vitro, yet demonstrating significant D2 receptor occupancy in vivo[1][2]. The racemic mixture, 3-PPP, is a well-established sigma receptor agonist[3]. This suggests that this compound itself may possess a unique pharmacological profile with potential for modulation of dopaminergic and sigma receptor-mediated pathways.

Comparative Receptor Binding Affinities

The following tables summarize the available in vitro binding affinity data (Ki values) for key derivatives of 3-phenylpiperidine (B1330008). It is important to note that the pharmacology of 3-phenylpiperidine itself has not been extensively reported[3]. The data presented here for its derivatives provide an indication of the potential receptor interactions of the parent compound.

Table 1: Dopamine Receptor Binding Affinities of 3-Phenylpiperidine Derivatives

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Reference
(-)-OSU6162No significant affinity>1000 (low affinity)Low affinity[1]
Pridopidine (ACR16)>1000447>1000[2]

Table 2: Sigma Receptor Binding Affinities of 3-Phenylpiperidine Derivatives

CompoundSigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)Reference
(+)-3-PPP2.714.7
(-)-3-PPP18511.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells). Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

General Protocol for Sigma-1 Receptor Binding Assay:

  • Membrane Preparation: Membranes are typically prepared from guinea pig brain or cells expressing the sigma-1 receptor. The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

  • Assay Conditions: The assay is conducted in a similar manner to the dopamine receptor binding assay. A selective sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine, is used.

  • Incubation, Filtration, and Quantification: These steps are performed as described for the dopamine receptor binding assay.

  • Data Analysis: IC50 and Ki values are determined using the same principles as outlined above.

Functional Assays

Objective: To determine the functional activity of a test compound at a receptor (e.g., agonist, antagonist, or inverse agonist).

cAMP Functional Assay (for Gs or Gi-coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Assay Principle: This assay measures the level of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, produced by the cell in response to receptor activation. For Gi-coupled receptors like the D2 dopamine receptor, activation leads to a decrease in cAMP levels.

  • Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • For antagonist testing, cells are stimulated with a known agonist in the presence of varying concentrations of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • The amount of cAMP in the cell lysate is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.

  • Data Analysis: The results are used to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity studies of this compound.

G cluster_ligand This compound cluster_receptors Potential Receptor Targets cluster_effects Downstream Effects S3P This compound D2 Dopamine D2 Receptor S3P->D2 Binding? Sigma1 Sigma-1 Receptor S3P->Sigma1 Binding? Other Other GPCRs, Ion Channels, etc. S3P->Other Cross-Reactivity? Dopamine_Modulation Dopamine Signaling Modulation D2->Dopamine_Modulation Sigma_Modulation Sigma-Mediated Signaling Sigma1->Sigma_Modulation Off_Target_Effects Potential Off-Target Effects Other->Off_Target_Effects

Caption: Potential receptor interactions of this compound.

G start Start: Compound of Interest receptor_panel Broad Receptor Binding Screen (e.g., 40+ targets) start->receptor_panel primary_hits Identify Primary Targets (High Affinity Hits) receptor_panel->primary_hits functional_assays Functional Assays on Primary Targets (e.g., cAMP, Calcium Flux) primary_hits->functional_assays selectivity_profile Determine Selectivity Profile functional_assays->selectivity_profile in_vivo In Vivo Validation selectivity_profile->in_vivo end End: Pharmacological Profile in_vivo->end

Caption: Workflow for assessing receptor cross-reactivity.

G D2_receptor Dopamine D2 Receptor (Gi-coupled) AC Adenylate Cyclase D2_receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified Dopamine D2 receptor signaling pathway.

References

In Vivo Pharmacokinetic Profile: A Comparative Guide to (S)- and (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The two enantiomers of 3-phenylpiperidine (B1330008), (S)- and (R)-3-phenylpiperidine, are expected to exhibit distinct pharmacokinetic behaviors in vivo. These differences are primarily driven by stereoselective metabolism, where one enantiomer is metabolized more rapidly than the other.[2][3][4] This can lead to variations in plasma concentrations, duration of action, and potentially different pharmacological and toxicological outcomes. While specific quantitative data is unavailable, this guide outlines the theoretical basis for these differences and provides a general experimental framework for their in vivo comparison.

Data Presentation: Anticipated Pharmacokinetic Differences

Due to the absence of direct experimental data, the following table presents a qualitative comparison of the potential pharmacokinetic parameters for (S)- and (R)-3-phenylpiperidine. This is based on the principle of stereoselectivity in drug metabolism.[2][3][4]

Pharmacokinetic Parameter(S)-3-Phenylpiperidine(R)-3-PhenylpiperidineRationale for Potential Differences
Cmax (Maximum Concentration) Potentially Higher or LowerPotentially Higher or LowerDependent on the rate of absorption and first-pass metabolism. The enantiomer with slower metabolism may have a higher Cmax.
Tmax (Time to Cmax) Likely SimilarLikely SimilarGenerally less affected by metabolic differences, more by formulation and absorption rate.
AUC (Area Under the Curve) Potentially HigherPotentially LowerThe enantiomer with slower clearance (metabolism) will likely have a higher AUC, indicating greater systemic exposure.[2]
t1/2 (Half-life) Potentially LongerPotentially ShorterThe enantiomer that is a poorer substrate for metabolic enzymes is expected to have a longer half-life.
Clearance (CL) Potentially LowerPotentially HigherClearance is expected to be stereoselective, with one enantiomer being eliminated more rapidly from the body.
Volume of Distribution (Vd) Likely SimilarLikely SimilarWhile some differences in tissue binding are possible, Vd is often less affected by stereoselectivity than clearance.

Experimental Protocols

To empirically determine the pharmacokinetic profiles of (S)- and (R)-3-phenylpiperidine, a well-designed in vivo study is necessary. Below is a detailed, representative methodology for a comparative pharmacokinetic study in a rodent model, such as rats.[5][6][7][8]

Animal Model
  • Species: Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250g.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.[6][8]

  • Group Size: A minimum of 5-6 animals per group is recommended to ensure statistical power.

Dosing and Administration
  • Test Articles: this compound and (R)-3-phenylpiperidine, with purity confirmed by appropriate analytical methods.

  • Dose Formulation: The compounds should be dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).[6]

  • Route of Administration: Intravenous (IV) bolus via the tail vein and oral gavage (PO) are common routes to assess both systemic clearance and oral bioavailability.[7]

  • Dose Level: A suitable dose should be selected based on any available preliminary toxicity and pharmacology data.

Blood Sampling
  • Sampling Time Points: A sparse sampling or serial sampling design can be used. Typical time points for IV administration could be 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, additional early time points (e.g., 0.167, 0.75 hours) may be included.[7]

  • Sample Collection: Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).[6]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[8]

Bioanalytical Method
  • Technique: A validated stereoselective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column, is essential to differentiate and quantify the (S)- and (R)-enantiomers in plasma samples.

  • Method Validation: The assay should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Non-compartmental analysis (NCA) using software such as WinNonlin or Phoenix WinNonlin is standard for calculating pharmacokinetic parameters.

  • Parameters: Key parameters to be determined include Cmax, Tmax, AUC, t1/2, CL, and Vd. For oral administration, oral bioavailability (F%) should also be calculated.

Mandatory Visualization

Conceptual Metabolic Pathway

The following diagram illustrates the potential stereoselective metabolism of (S)- and (R)-3-phenylpiperidine. It is hypothesized that phase I metabolism, primarily oxidation mediated by cytochrome P450 (CYP) enzymes, will be the main driver of pharmacokinetic differences. This is followed by phase II conjugation reactions to facilitate excretion.[9]

G cluster_absorption Absorption S_drug This compound S_metabolite Phase I Metabolites (S) S_drug->S_metabolite Phase I Metabolism (e.g., CYP-mediated oxidation) S_conjugate Phase II Conjugates (S) S_metabolite->S_conjugate Phase II Metabolism (e.g., Glucuronidation) S_excretion Excretion S_conjugate->S_excretion R_drug (R)-3-Phenylpiperidine R_metabolite Phase I Metabolites (R) R_drug->R_metabolite Phase I Metabolism (e.g., CYP-mediated oxidation) R_conjugate Phase II Conjugates (R) R_metabolite->R_conjugate Phase II Metabolism (e.g., Glucuronidation) R_excretion Excretion R_conjugate->R_excretion Oral_Dose Oral Administration Systemic_Circulation Systemic Circulation Oral_Dose->Systemic_Circulation Absorption Systemic_Circulation->S_drug Systemic_Circulation->R_drug note Note: The rates of metabolism for the (S) and (R) enantiomers are expected to differ.

Caption: Conceptual diagram of stereoselective metabolism of 3-phenylpiperidine enantiomers.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo pharmacokinetic study designed to compare the enantiomers of 3-phenylpiperidine.

G cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization animal_model->acclimatization dosing_prep Dose Preparation ((S)- and (R)-enantiomers) acclimatization->dosing_prep dosing Drug Administration (IV and PO) dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing bioanalysis Chiral LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis data_comparison Data Comparison and Reporting pk_analysis->data_comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

References

A Comparative Guide to the Validation of a Chiral HPLC Method for (S)-3-Phenylpiperidine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (S)-3-Phenylpiperidine, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We present a comparative analysis of this method against alternative techniques and include representative experimental data to illustrate the validation process.

Introduction to Chiral Separation of 3-Phenylpiperidine

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is critical, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Chiral HPLC is a widely used and robust technique for separating and quantifying enantiomers. This guide details the validation of a chiral HPLC method to ensure it is fit for its intended purpose: the accurate and reliable determination of the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC Method

A typical chiral HPLC method for the analysis of 3-Phenylpiperidine enantiomers is detailed below.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or similar amylose-based column, is often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly used in normal-phase mode. A small amount of an amine modifier (e.g., diethylamine (B46881) or trifluoroacetic acid) may be added to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., 210-230 nm).

  • Column Temperature: Controlled, often around 25°C, to ensure reproducible retention times and resolution.

  • Injection Volume: Typically 5-20 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of a racemic mixture of 3-Phenylpiperidine of known concentration in the mobile phase or a suitable solvent. Prepare a separate stock solution of the this compound reference standard.

  • Sample Solution: Dissolve the test sample of this compound in the mobile phase or a suitable solvent to a known concentration.

  • Spiked Solutions: For accuracy and specificity assessments, prepare solutions of this compound spiked with known amounts of the (R)-enantiomer.

Method Validation According to ICH Q2(R1) Guidelines

The following validation parameters are assessed to demonstrate the suitability of the chiral HPLC method. Representative data, based on similar chiral piperidine (B6355638) derivative validations, are presented in the tables below.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, and degradation products.

Experimental Approach:

  • Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.

  • Inject a solution of the this compound reference standard.

  • Inject a solution of the racemic mixture to demonstrate baseline resolution between the (S) and (R) enantiomers.

  • Inject a spiked sample containing this compound and known related substances (if available) to show no co-elution.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Approach:

  • Prepare a series of at least five concentrations of the (R)-enantiomer (the impurity) ranging from the Limit of Quantitation (LOQ) to approximately 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 1: Representative Linearity Data for the (R)-enantiomer

Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)15,234
1.030,156
2.575,890
5.0151,234
7.5226,543
Correlation Coefficient (r²) 0.9995
Regression Equation y = 30125x + 150
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Approach:

  • Prepare samples of this compound spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the (R)-enantiomer.

Table 2: Representative Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)%RSD
50%2.52.4598.01.2
100%5.05.08101.60.9
150%7.57.4198.81.1
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound spiked with the (R)-enantiomer at the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Table 3: Representative Precision Data for the (R)-enantiomer

Precision LevelParameterResult (%RSD)
Repeatability (n=6)Peak Area1.5
Retention Time0.3
Intermediate Precision (n=12)Peak Area2.1
Retention Time0.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Approach:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Table 4: Representative LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.50
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% of the alcohol modifier)

  • Assess the impact on system suitability parameters, particularly the resolution between the enantiomers.

Table 5: Representative Robustness Data

Parameter VariedVariationResolution (Rs)% Change in Resolution
Flow Rate0.9 mL/min2.8-6.7%
1.1 mL/min2.6-13.3%
Temperature23°C2.9-3.3%
27°C2.7-10.0%
Mobile PhaseHexane:IPA (88:12)2.7-10.0%
Hexane:IPA (92:8)3.1+3.3%
System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Experimental Approach:

  • Inject a system suitability solution (e.g., a racemic mixture or a spiked sample) before and during the analysis.

  • Monitor key parameters to ensure they meet the pre-defined criteria.

Table 6: Representative System Suitability Criteria

ParameterAcceptance Criteria
Resolution (Rs) between enantiomers> 2.0
Tailing factor (T) for (S)-enantiomer< 1.5
Theoretical plates (N)> 2000
%RSD of replicate injections (n=5)< 2.0%

Comparison with Alternative Methods

While chiral HPLC is a powerful and widely used technique, other methods can also be employed for the chiral separation of 3-Phenylpiperidine.

Table 7: Comparison of Chiral Separation Techniques

TechniqueAdvantagesDisadvantages
Chiral HPLC High resolution and efficiency, robust and reproducible, widely available instrumentation.Can require significant method development, consumption of organic solvents.
Chiral Gas Chromatography (GC) High efficiency, suitable for volatile compounds.Requires derivatization for non-volatile compounds like 3-Phenylpiperidine, high temperatures can cause degradation.
Chiral Supercritical Fluid Chromatography (SFC) Fast separations, lower consumption of organic solvents ("greener" chemistry).Instrumentation is less common than HPLC, method development can be complex.
Capillary Electrophoresis (CE) High efficiency, very small sample and reagent consumption, rapid method development.Lower sensitivity and loading capacity compared to HPLC, can have issues with reproducibility.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the chiral HPLC method validation process according to ICH guidelines.

G Chiral HPLC Method Validation Workflow (ICH Q2(R1)) A Method Development & Optimization B Validation Protocol Definition A->B C System Suitability Testing B->C D Specificity C->D E Linearity C->E F Accuracy (Recovery) C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Validation Report Generation D->J E->J F->J G->J H->J I->J K Method Implementation for Routine Use J->K

Caption: Workflow for Chiral HPLC Method Validation.

Conclusion

The validation of a chiral HPLC method for this compound as per ICH Q2(R1) guidelines is a systematic process that ensures the method is reliable, accurate, and precise for its intended use in determining enantiomeric purity. The data presented in this guide, while representative, illustrates the expected outcomes of such a validation study. The choice of analytical technique will depend on specific laboratory capabilities and requirements, but a well-validated chiral HPLC method remains the gold standard for this critical quality attribute assessment in pharmaceutical development.

Enantioselective Interactions of 3-Phenylpiperidine with Dopamine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the interactions between the enantiomers of 3-phenylpiperidine (B1330008) and dopamine (B1211576) receptors. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes pharmacological data and outlines the methodologies for computational docking studies, offering insights into the stereoselective binding that governs the distinct pharmacological profiles of these enantiomers.

While direct comparative computational docking data for 3-phenylpiperidine enantiomers is not extensively available in publicly accessible literature, this guide leverages established pharmacological findings and general computational protocols to provide a comprehensive overview. The differential effects of the (+) and (-) enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied derivative, underscore the importance of stereochemistry in dopamine receptor targeting.

Pharmacological Profile: A Tale of Two Enantiomers

Experimental evidence consistently demonstrates that the enantiomers of 3-phenylpiperidine derivatives exhibit distinct pharmacological activities at dopamine receptors. The (+)-enantiomer of 3-PPP typically acts as a dopamine agonist, particularly at presynaptic autoreceptors, while the (-)-enantiomer displays a more complex profile, acting as an antagonist at postsynaptic dopamine receptors.[1][2] This functional divergence highlights the critical role of stereospecific interactions within the dopamine receptor binding pocket.

Table 1: Comparative Pharmacological Profile of 3-PPP Enantiomers

EnantiomerReceptor InteractionPredominant Pharmacological Effect
(+)-3-PPP Agonist at presynaptic dopamine autoreceptorsInhibition of dopamine synthesis and release
(-)-3-PPP Antagonist at postsynaptic dopamine receptorsBlockade of dopamine signaling

Experimental Protocols: A Blueprint for In Silico Investigation

The following outlines a generalized protocol for comparative molecular docking studies of 3-phenylpiperidine enantiomers with dopamine receptors, based on common practices in the field.

Receptor and Ligand Preparation
  • Receptor Structure: High-resolution crystal structures of the target dopamine receptor subtypes (D1, D2, D3, D4, and D5) are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMM36).

  • Ligand Structures: Three-dimensional structures of the (R)- and (S)-enantiomers of 3-phenylpiperidine are generated using molecular modeling software. The ligands are assigned appropriate protonation states at physiological pH and their geometries are optimized using a quantum mechanical method (e.g., Density Functional Theory with a B3LYP functional and a 6-31G* basis set).

Molecular Docking
  • Docking Software: A validated molecular docking program such as AutoDock Vina, Glide, or GOLD is employed.

  • Binding Site Definition: The binding site is defined as a grid box centered on the orthosteric binding pocket, typically identified from the position of a co-crystallized ligand or through binding site prediction algorithms. The size of the grid box is set to be large enough to accommodate the ligand and allow for conformational sampling.

  • Docking Parameters: The docking calculations are performed using a Lamarckian genetic algorithm or other appropriate search algorithm. A sufficient number of docking runs (e.g., 100) are performed for each enantiomer to ensure adequate sampling of the conformational space.

  • Scoring Function: The resulting poses are ranked based on the software's scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Interaction Analysis: The top-ranked poses for each enantiomer are visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the binding pocket.

  • Binding Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to recalculate the binding free energies for the best-ranked poses to provide a more accurate estimation of binding affinity.

Visualizing the Process and Interaction

To elucidate the workflow of a typical docking study and the conceptual basis of enantioselective binding, the following diagrams are provided.

docking_workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis cluster_output 4. Output Receptor Dopamine Receptor (from PDB) Docking Docking Simulation (e.g., AutoDock Vina) Receptor->Docking Ligands (R)- & (S)-3-Phenylpiperidine (3D Generation) Ligands->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Comparison Comparative Binding Analysis Interaction->Comparison enantioselective_binding cluster_receptor Dopamine Receptor Binding Pocket cluster_ligands 3-Phenylpiperidine Enantiomers A Hydrophobic Pocket B Hydrogen Bond Donor/Acceptor C Steric Hindrance R_enantiomer (R)-Enantiomer R_enantiomer->A Favorable Interaction R_enantiomer->B Optimal H-Bonding S_enantiomer (S)-Enantiomer S_enantiomer->A S_enantiomer->B S_enantiomer->C Steric Clash

References

Assessing Lot-to-Lot Variability of Commercially Available (S)-3-Phenylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency and purity of starting materials are paramount. (S)-3-Phenylpiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents. This guide provides a comparative analysis of hypothetical lots of this compound from three commercial suppliers, highlighting potential lot-to-lot variability. The experimental data presented herein is representative and intended to illustrate a framework for such an assessment.

Quantitative Data Summary

The following tables summarize the analytical data for three different lots of this compound from three distinct commercial suppliers.

Table 1: Purity and Enantiomeric Excess

SupplierLot NumberPurity (%) by HPLCEnantiomeric Excess (ee%) by Chiral HPLC
Supplier AA-10199.8>99.9
Supplier AA-10299.599.8
Supplier BB-20199.299.5
Supplier BB-20299.399.6
Supplier CC-30198.599.0
Supplier CC-30299.9>99.9

Table 2: Impurity Profile

SupplierLot NumberImpurity 1 (%)Impurity 2 (%)Total Impurities (%)
Supplier AA-1010.050.030.12
Supplier AA-1020.200.150.45
Supplier BB-2010.350.100.78
Supplier BB-2020.300.120.70
Supplier CC-3010.750.251.50
Supplier CC-302<0.010.020.08

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Method: A sample of this compound (1 mg/mL in mobile phase) is injected. The peak area of the main component is compared to the total area of all peaks to determine purity.

Determination of Enantiomeric Excess by Chiral HPLC
  • Instrumentation: Shimadzu Nexera UC SFC System or equivalent chiral HPLC system.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Method: A sample of this compound is injected. The peak areas of the (S)-enantiomer and the (R)-enantiomer are used to calculate the enantiomeric excess using the formula: ee% = [((S) - (R)) / ((S) + (R))] x 100.

Visualizations

Signaling Pathway

This compound is a common scaffold for ligands targeting G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a derivative of this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Experimental_Workflow cluster_setup Sample Preparation & Setup cluster_analysis Analytical Testing cluster_data Data Processing & Comparison Sample_Reception Receive Lots from Suppliers A, B, C Sample_Prep Prepare Samples (1 mg/mL) Sample_Reception->Sample_Prep HPLC_Analysis Purity Analysis by HPLC Sample_Prep->HPLC_Analysis Chiral_HPLC_Analysis Enantiomeric Excess by Chiral HPLC Sample_Prep->Chiral_HPLC_Analysis Data_Processing Process Chromatograms (Peak Integration) HPLC_Analysis->Data_Processing Chiral_HPLC_Analysis->Data_Processing Tabulation Tabulate Quantitative Data Data_Processing->Tabulation Comparison Compare Lots & Assess Variability Tabulation->Comparison Report Generate Comparison Guide Comparison->Report

comparative analysis of different synthetic routes to (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Phenylpiperidine is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including drugs targeting the central nervous system. Its stereoselective synthesis is of paramount importance, and various methodologies have been developed to achieve high enantiopurity. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed experimental protocols for key transformations are also provided to facilitate the practical application of these methods.

At a Glance: Comparison of Key Synthetic Strategies

Synthetic StrategyStarting Material(s)Key Reagents/CatalystsOverall YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Pyridine, Phenylboronic acid[Rh(cod)(OH)]₂, (S)-Segphos~81% (for the key coupling step)96%High enantioselectivity, good yield, utilizes readily available starting materials.Multi-step process, requires a precious metal catalyst.
Copper-Catalyzed Enantioselective Radical C-H Cyanation Acyclic AminesChiral Copper Catalyst, N-fluoro amide~50%>99%Excellent enantioselectivity, constructs the ring from a linear precursor.Moderate yield, requires a specialized N-fluoro amide reagent.
Asymmetric Synthesis via N-Sulfinyl Imidates N-sulfinyl imidate, 1-chloro-3-iodopropane (B107403)N-tert-butanesulfinamide (chiral auxiliary)Good (74-86% for alkylation)High (based on chiral auxiliary)Established methodology, good yields in the key alkylation step.Multi-step, requires stoichiometric chiral auxiliary, moderate diastereoselectivity in alkylation (67:33 to 72:28 dr).[1]
Dynamic Kinetic Resolution of γ-Aryl-δ-oxoesters Racemic γ-aryl-δ-oxoester(R)- or (S)-phenylglycinolGoodHighExcellent stereocontrol, yields enantiopure product from a racemic starting material.Multi-step process involving formation and reduction of a bicyclic lactam.[2][3]
Biocatalytic Ketone Reduction tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylateCarbonyl Reductase (e.g., HeCR, DbCR)>99% conversion>99%Exceptional enantioselectivity and conversion, environmentally friendly conditions.Requires a specific keto-precursor, potential for substrate inhibition.[4][5][6]

Synthetic Pathways and Methodologies

This section provides a detailed overview of each synthetic route, including a diagram of the pathway and the experimental protocol for the key transformation.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This modern approach constructs the 3-arylpiperidine scaffold through a three-step sequence starting from pyridine. The key step is a highly enantioselective rhodium-catalyzed reductive Heck reaction of a dihydropyridine (B1217469) intermediate with an arylboronic acid.[7]

G Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine (B1245486) (S)-3-Phenyl-1,2,3,4-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck (Phenylboronic acid, (S)-Segphos) S_3_Phenylpiperidine This compound Tetrahydropyridine->S_3_Phenylpiperidine Reduction

Caption: Rh-catalyzed asymmetric synthesis of this compound.

Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling[8][9]
  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%). Anhydrous and degassed toluene, THP, and water (1:1:1 ratio) are added. The mixture is stirred at 70 °C for 10 minutes.

  • Reaction Setup: To the catalyst solution, phenylboronic acid (1.5 equivalents) and the 1,2-dihydropyridine substrate (1.0 equivalent) are added.

  • Reaction Conditions: The reaction mixture is stirred at 70 °C for 20 hours.

  • Work-up and Purification: The reaction is cooled to room temperature, diluted with diethyl ether, and passed through a short plug of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the (S)-3-phenyl-1,2,3,4-tetrahydropyridine.

  • Final Reduction: The resulting tetrahydropyridine is then subjected to a standard reduction protocol (e.g., hydrogenation with Pd/C) to afford this compound.

Copper-Catalyzed Enantioselective Radical C-H Cyanation

This strategy employs a copper-catalyzed radical relay mechanism to achieve a δ-C-H cyanation of an acyclic amine precursor, which then cyclizes to form the piperidine (B6355638) ring. This method is notable for its excellent enantiocontrol.[8][9]

G Acyclic_Amine Acyclic N-fluoro Amine N_Radical N-centered Radical Acyclic_Amine->N_Radical Cu(I) catalyst C_Radical δ-Carbon Radical N_Radical->C_Radical 1,5-Hydrogen Atom Transfer delta_Amino_Nitrile δ-Amino Nitrile C_Radical->delta_Amino_Nitrile Enantioselective Cyanation (Chiral Cu(II)CN) S_3_Phenylpiperidine This compound delta_Amino_Nitrile->S_3_Phenylpiperidine Reduction and Cyclization

Caption: Cu-catalyzed enantioselective C-H cyanation pathway.

Experimental Protocol: General Procedure for Enantioselective C-H Cyanation
  • Reaction Setup: To a solution of the acyclic N-fluoro amine substrate in a suitable solvent (e.g., acetonitrile) is added the chiral copper catalyst (e.g., a Cu(I) complex with a chiral bisoxazoline ligand) and a cyanide source (e.g., trimethylsilyl (B98337) cyanide).

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for several hours until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude δ-amino nitrile is purified by column chromatography.

  • Cyclization: The purified δ-amino nitrile is then subjected to reduction (e.g., using a hydride source) which facilitates spontaneous cyclization to the corresponding this compound.

Asymmetric Synthesis via N-Sulfinyl Imidates

This classical approach utilizes a chiral sulfinyl group as a chiral auxiliary to direct the stereoselective alkylation of an N-sulfinyl imidate. Subsequent reduction and cyclization afford the chiral piperidine.[1]

G N_Sulfinyl_Imidate N-Sulfinyl Imidate Alkylated_Imidate α-Alkylated N-Sulfinyl Imidate N_Sulfinyl_Imidate->Alkylated_Imidate α-Alkylation (1-chloro-3-iodopropane) Amino_Alcohol N-Sulfinyl Amino Alcohol Alkylated_Imidate->Amino_Alcohol Reduction (NaBH4) N_Sulfinyl_Piperidine N-Sulfinyl-3-phenylpiperidine Amino_Alcohol->N_Sulfinyl_Piperidine Cyclization (NaH) S_3_Phenylpiperidine This compound N_Sulfinyl_Piperidine->S_3_Phenylpiperidine Deprotection

Caption: Synthesis of this compound via N-sulfinyl imidates.

Experimental Protocol: Key Steps[1]
  • α-Alkylation: The N-sulfinyl imidate is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C. A strong base (e.g., LDA) is added, followed by the addition of 1-chloro-3-iodopropane. The reaction is stirred at low temperature and then warmed to room temperature.

  • Reduction: The resulting 2-substituted N-tert-butanesulfinyl-5-chloropentanimidate is reduced with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent to yield the corresponding N-tert-butanesulfinyl-5-chloropentylamine.

  • Cyclization: The amino alcohol is cyclized using a base such as sodium hydride (NaH) in a solvent like DMSO to form the N-tert-butanesulfinylpiperidine.

  • Deprotection: The N-sulfinyl group is removed under acidic conditions to yield the final this compound hydrochloride.

Dynamic Kinetic Resolution of γ-Aryl-δ-oxoesters

This elegant strategy involves the reaction of a racemic γ-aryl-δ-oxoester with a chiral amine, such as (R)- or (S)-phenylglycinol. This leads to a dynamic kinetic resolution where one diastereomer of a bicyclic δ-lactam is formed preferentially. Subsequent reduction of this lactam furnishes the enantiopure 3-arylpiperidine.[2][3]

G Racemic_Oxoester Racemic γ-Aryl-δ-oxoester Bicyclic_Lactam Diastereomerically Enriched Bicyclic δ-Lactam Racemic_Oxoester->Bicyclic_Lactam Cyclodehydration with (S)-Phenylglycinol (Dynamic Kinetic Resolution) Amino_Diol Amino Diol Intermediate Bicyclic_Lactam->Amino_Diol Reduction (e.g., LiAlH4) S_3_Phenylpiperidine This compound Amino_Diol->S_3_Phenylpiperidine Reductive Cleavage

Caption: Dynamic kinetic resolution for this compound synthesis.

Experimental Protocol: General Procedure
  • Cyclodehydration: A solution of the racemic γ-aryl-δ-oxoester and (S)-phenylglycinol in a suitable solvent (e.g., toluene) is heated at reflux with azeotropic removal of water (using a Dean-Stark apparatus).

  • Purification: After completion, the solvent is removed, and the resulting bicyclic δ-lactam is purified by chromatography to isolate the major diastereomer.

  • Reduction: The diastereomerically pure lactam is then reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent. This reduction opens the oxazolidine (B1195125) ring and reduces the lactam carbonyl to afford the desired this compound.

Biocatalytic Ketone Reduction

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. In this approach, a prochiral 4-piperidone (B1582916) precursor is enantioselectively reduced using a carbonyl reductase to establish the desired stereochemistry at a neighboring carbon, which can then be further manipulated to yield this compound. The example below shows the direct enantioselective reduction of a 3-phenyl substituted 4-piperidone.

G Prochiral_Ketone tert-butyl 4-oxo-3-phenyl- piperidine-1-carboxylate Chiral_Alcohol (3S,4R)-tert-butyl 4-hydroxy-3- phenylpiperidine-1-carboxylate Prochiral_Ketone->Chiral_Alcohol Biocatalytic Reduction (Carbonyl Reductase, e.g., HeCR) S_3_Phenylpiperidine This compound Chiral_Alcohol->S_3_Phenylpiperidine Further Transformations (e.g., Deoxygenation)

Caption: Biocatalytic route to a chiral 3-phenylpiperidine (B1330008) precursor.

Experimental Protocol: Biocatalytic Reduction[5]
  • Reaction Mixture: In a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.0), the substrate, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, is suspended.

  • Enzyme and Cofactor: The carbonyl reductase enzyme (e.g., HeCR or a whole-cell system containing the enzyme) and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation until the substrate is fully converted.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the resulting chiral alcohol is purified by chromatography.

  • Further Conversion: The chiral hydroxypiperidine is then converted to this compound through standard functional group manipulations, such as deoxygenation.

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Phenylpiperidine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds, such as piperidine (B6355638) and 4-phenylpiperidine, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment

This compound is a derivative of piperidine and should be handled with care. Based on the hazard classifications of similar compounds, it is prudent to assume it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation or damage.[1]

Table 1: Inferred Hazard Identification for this compound

Hazard ClassificationInferred GHS CategoryPrecautionary Statements
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage. / H319: Causes serious eye irritation.[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and critical barrier to exposure. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[3]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves.[3][4] Double-gloving is recommended.To prevent skin contact and absorption.[5] Nitrile offers good resistance to a range of chemicals.[4]
Eye and Face Protection Chemical safety goggles and a face shield.[5][6]To protect against splashes and aerosols.[5] Standard eyeglasses are not sufficient.[5]
Body Protection A long-sleeved, flame-retardant lab coat or gown.[6]To protect skin from contamination.[7]
Respiratory Protection An N95, N100, R100, or P100 disposable filtering facepiece respirator may be sufficient for most activities.[3][4][5] For large spills, a chemical cartridge-type respirator is required.[5]To prevent inhalation of dust or aerosols, especially when handling the solid compound.[5]
Footwear Closed-toe shoes and disposable shoe covers.[6]To protect against spills and prevent the spread of contamination.

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][8]

Preparation and Engineering Controls
  • Work Area: Designate a specific area for handling this compound within a certified chemical fume hood.

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials (e.g., vermiculite (B1170534) or sand), and appropriate waste disposal bags.[8]

Weighing the Solid Compound
  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Seal: Tightly close the stock container immediately after use.

  • Record: Accurately record the weight.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transfer: If transferring the solution to another container, do so carefully to avoid spills.

Spill Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[8]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[8]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Identification: Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic, corrosive).[8]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]

  • Container Management: Use a container that is in good condition with a secure, tightly fitting lid. Store the waste container in a designated, well-ventilated secondary containment area.[8]

  • Disposal Request: Arrange for disposal through your institution's EHS department. Provide them with a complete inventory of the waste container.[8]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

Workflow for Handling this compound

G start Start: Acquire this compound prep 1. Preparation - Verify Fume Hood Function - Prepare Spill Kit - Don Full PPE start->prep weigh 2. Weighing Solid - Tare weigh boat inside hood - Transfer solid carefully - Close stock container prep->weigh dissolve 3. Solution Preparation - Add solvent in hood - Dissolve solid gently weigh->dissolve spill_check Spill Occurred? weigh->spill_check experiment 4. Experimental Use dissolve->experiment dissolve->spill_check experiment->spill_check waste_collection 5. Waste Collection - Segregate waste - Collect solids, liquids, and contaminated PPE separately experiment->waste_collection cleanup Spill Cleanup - Use spill kit - Decontaminate area spill_check->cleanup Yes spill_check->waste_collection No cleanup->waste_collection disposal 6. Disposal - Label hazardous waste - Store in secondary containment - Contact EHS for pickup waste_collection->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Phenylpiperidine
Reactant of Route 2
(S)-3-Phenylpiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。